molecular formula C4H10N2O3 B13886124 2-(aminooxy)-N-(2-hydroxyethyl)Acetamide

2-(aminooxy)-N-(2-hydroxyethyl)Acetamide

Cat. No.: B13886124
M. Wt: 134.13 g/mol
InChI Key: CHDZZNLMBQAQJH-UHFFFAOYSA-N
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Description

2-(Aminooxy)-N-(2-hydroxyethyl)Acetamide is a synthetic aminooxy-functionalized acetamide compound of interest in biochemical and pharmacological research. Its molecular structure features an aminooxy group (-ONH₂) linked to an acetamide backbone that is further substituted with a 2-hydroxyethyl group. This combination of moieties is often explored for developing enzyme inhibitors or for the study of carbonyl metabolites in biological systems. While specific studies on this exact molecule are limited, its core structure suggests potential research applications. The aminooxy group is a known functional group in bioactive molecules. For instance, the well-characterized research chemical Aminooxyacetic acid (AOAA) is a potent inhibitor of aminobutyrate aminotransferase and other pyridoxal phosphate-dependent enzymes, leading to increased gamma-aminobutyric acid (GABA) levels in tissues . Similarly, compounds with hydroxyethylamino side chains are frequently encountered in research, such as N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide (HEHEAA), which has been identified as a degradation product in amine-based CO₂ capture systems . The primary research value of 2-(Aminooxy)-N-(2-hydroxyethyl)Acetamide likely lies in its potential mechanism of action as a nucleophile. The aminooxy group can form stable oxime adducts with carbonyl groups, making it a candidate for trapping reactive aldehydes and ketones in metabolic pathways. This property could be utilized in probing enzymatic mechanisms or in studying metabolic disorders. Researchers may also investigate its potential as a building block for more complex inhibitors or as a modulator of neurotransmitter systems. This product is intended for research purposes solely in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10N2O3

Molecular Weight

134.13 g/mol

IUPAC Name

2-aminooxy-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C4H10N2O3/c5-9-3-4(8)6-1-2-7/h7H,1-3,5H2,(H,6,8)

InChI Key

CHDZZNLMBQAQJH-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(=O)CON

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and scientifically-grounded overview of a robust synthetic pathway for 2-(aminooxy)-N-(2-hydroxyethyl)acetamide. This molecule is a valuable bifunctional linker, featuring a nucleophilic aminooxy group for chemoselective ligation to carbonyl compounds and a hydrophilic hydroxyethyl tail. The strategic approach detailed herein prioritizes reaction control, yield, and purity through a protection-coupling-deprotection sequence. We will dissect the causality behind each experimental choice, from the selection of protecting groups to the rationale for specific coupling agents and reaction conditions. This document is intended for researchers, chemists, and drug development professionals who require a reliable method for accessing this and structurally related compounds for applications in bioconjugation, linker-payload technology, and materials science.

Strategic Overview: A Retrosynthetic Analysis

The design of a successful synthesis hinges on a logical retrosynthetic analysis. For the target molecule, 2-(aminooxy)-N-(2-hydroxyethyl)acetamide, two primary bond disconnections present themselves as strategically viable.

  • Amide Bond Disconnection (C-N): This is the most intuitive approach, breaking the molecule into an aminooxy acetic acid derivative and ethanolamine. This strategy allows for the late-stage formation of the robust amide bond, a well-understood and highly efficient transformation.

  • Aminooxy Bond Disconnection (C-O): This alternative pathway involves the formation of the C-O bond through nucleophilic substitution. This would require a 2-halo-N-(2-hydroxyethyl)acetamide intermediate and a suitable aminooxy nucleophile.

While both routes are chemically plausible, the amide bond disconnection (Pathway A) offers superior control. The aminooxy group is a potent nucleophile, and attempting to form the amide bond in its unprotected state could lead to undesired side reactions. Therefore, a protection strategy is paramount. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the aminooxy moiety due to its stability in various reaction conditions and its clean, acid-labile removal[1][2].

Our recommended strategy, therefore, follows a three-stage sequence:

  • Stage 1: Protection of the aminooxy group of a suitable precursor.

  • Stage 2: Formation of the amide bond via a coupling reaction.

  • Stage 3: Deprotection to reveal the final target molecule.

G cluster_main Retrosynthetic Analysis cluster_pathA Pathway A: Amide Disconnection cluster_pathB Pathway B: C-O Disconnection TM Target Molecule 2-(aminooxy)-N-(2-hydroxyethyl)acetamide A1 Boc-Protected Aminooxy Acetic Acid TM->A1 Amide Bond Formation A2 Ethanolamine TM->A2 Amide Bond Formation B1 2-Halo-N-(2-hydroxyethyl)acetamide TM->B1 SN2 Substitution B2 Protected Hydroxylamine (e.g., N-Hydroxyphthalimide) TM->B2 SN2 Substitution G AOA Aminooxyacetic Acid Boc_AOA Boc-Aoa-OH AOA->Boc_AOA Boc2O (Boc)₂O Boc2O->Boc_AOA Solvent Dioxane / Water Boc_AOA->Solvent

Caption: Workflow for the synthesis of Boc-Aoa-OH.

Experimental Protocol:

  • Reagent Charging: In a round-bottom flask, dissolve aminooxyacetic acid hemihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 eq) as a 2M aqueous solution to neutralize the hydrochloride and deprotonate the carboxylic acid.

  • Boc-Protection: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the stirred reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Concentrate the mixture in vacuo to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl. Extract the product into ethyl acetate (3x).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-Aoa-OH as a white solid.

ReagentMolar Eq.MW ( g/mol )Role
Aminooxyacetic Acid Hemihydrochloride1.0109.54Starting Material
Di-tert-butyl dicarbonate1.1218.25Protecting Agent
Sodium Hydroxide2.540.00Base
Dioxane / Water--Solvent
Ethyl Acetate--Extraction Solvent
1M Hydrochloric Acid--Acidification
Stage 2: Amide Coupling to form tert-butyl (2-((2-hydroxyethyl)amino)-2-oxoethoxy)carbamate

With the protected aminooxy acid in hand, the next step is the formation of the amide bond. We employ a standard peptide coupling reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activator, Hydroxybenzotriazole (HOBt), to facilitate a high-yield reaction with ethanolamine. This method minimizes side reactions and is highly efficient.

G Boc_AOA Boc-Aoa-OH Product Boc-Protected Target Boc_AOA->Product Ethanolamine Ethanolamine Ethanolamine->Product Coupling EDC / HOBt DIPEA Product->Coupling

Caption: Amide coupling workflow.

Experimental Protocol:

  • Reagent Charging: Dissolve Boc-Aoa-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C and add EDC hydrochloride (1.2 eq). Stir for 15 minutes to form the active ester.

  • Amine Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture, followed by the dropwise addition of ethanolamine (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, gradient elution with methanol in dichloromethane) to yield the pure Boc-protected product.

ReagentMolar Eq.MW ( g/mol )Role
Boc-Aoa-OH1.0191.18Carboxylic Acid
Ethanolamine1.161.08Amine
EDC Hydrochloride1.2191.70Coupling Agent
HOBt1.2135.12Activator
DIPEA3.0129.24Non-nucleophilic Base
DMF--Solvent
Stage 3: Acid-Catalyzed Deprotection

The final step is the removal of the Boc protecting group to unveil the target molecule. This is reliably achieved under strong acidic conditions using trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the carbamate to form a stable tert-butyl cation, carbon dioxide, and the free aminooxy group.[1]

G Boc_Product Boc-Protected Target Final_Product 2-(aminooxy)-N-(2-hydroxyethyl)acetamide Boc_Product->Final_Product Deprotection Acid TFA / DCM Final_Product->Acid

Caption: Final Boc deprotection workflow.

Experimental Protocol:

  • Reagent Charging: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Deprotection: Cool the solution to 0 °C and add trifluoroacetic acid (10-20 eq, typically a 20-50% v/v solution in DCM) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the TFA salt of the product.

  • Purification (Optional): The product can be purified by reverse-phase HPLC or by triturating the residue with cold diethyl ether to precipitate the salt. To obtain the free base, the residue can be dissolved in a minimal amount of water, neutralized with a base (e.g., saturated NaHCO₃), and extracted, although this can be challenging due to the high water solubility of the product. Lyophilization from a neutral aqueous solution is often the preferred method for isolating the free base.

ReagentMolar Eq.MW ( g/mol )Role
Boc-Protected Intermediate1.0234.25Substrate
Trifluoroacetic Acid (TFA)10-20114.02Deprotection Reagent
Dichloromethane (DCM)--Solvent

Physicochemical Properties & Characterization

The final product, 2-(aminooxy)-N-(2-hydroxyethyl)acetamide, should be characterized to confirm its identity and purity.

PropertyValueSource
Molecular FormulaC₄H₁₀N₂O₃[3]
Molecular Weight134.13 g/mol [3]
AppearanceExpected to be a solid or viscous oil-
Key Analytical Data¹H NMR: Confirm presence of all protons. ¹³C NMR: Confirm number of unique carbons. HRMS (ESI+): Calculated m/z for [M+H]⁺ = 135.0764, found ± 5 ppm.-

Conclusion

The synthesis pathway detailed in this guide, centered around a Boc-protection, EDC/HOBt coupling, and TFA-mediated deprotection strategy, represents a logical, controllable, and high-yielding method for the preparation of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide. Each stage is built upon well-established and reliable chemical transformations, ensuring reproducibility. The causality-driven explanations for each experimental choice provide the necessary framework for researchers to adapt this methodology for the synthesis of analogous compounds, furthering research in fields that rely on precise chemical ligation technologies.

References

  • Alghaith, A. F. G. A Single-step Reaction for Glycosylation of Aminooxy Peptides. KU ScholarWorks. [Link]

  • National Center for Biotechnology Information. 2-(Aminooxy)acetamide. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. 2-((tert-Butoxycarbonylamino)oxy)acetic acid. PubChem Compound Database. [Link]

  • Mezõ, G., et al. (2009). Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture'. Journal of Peptide Science, 15(4), 252-259. [Link]

  • Wikipedia. N-Hydroxyphthalimide. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

  • Wikipedia. Aminooxyacetic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Taylor & Francis Online. Aminooxyacetic Acid – Knowledge and References. Taylor & Francis Online. [Link]

Sources

physical and chemical properties of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Aminooxy)-N-(2-hydroxyethyl)acetamide (CAS: 848852-54-0) is a bifunctional short-chain linker utilized primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and glyco-engineered therapeutics.[1] Characterized by a high-reactivity aminooxy moiety and a hydrophilic hydroxyl handle, this molecule serves as a critical "zero-length" or short-spacer bridge.[1] Its primary utility lies in oxime ligation —a chemoselective reaction with aldehydes and ketones that proceeds rapidly under mild, acidic conditions to form hydrolytically stable conjugates.[1]

This guide details the physicochemical profile, synthetic routes, and validated protocols for deploying this linker in high-fidelity bioconjugation campaigns.[1]

Molecular Architecture & Identification[1]

The molecule consists of an acetamide core flanked by two distinct functional handles:[1][2]

  • Aminooxy Group (

    
    ):  A super-nucleophile ( 
    
    
    
    -effect) designed for carbonyl ligation.
  • Hydroxyethyl Group (

    
    ):  A primary alcohol suitable for esterification, tosylation, or conversion to a halide for further alkylation.[1]
    
Table 1: Chemical Identity & Constants[1][3]
PropertyValue
Chemical Name 2-(Aminooxy)-N-(2-hydroxyethyl)acetamide
CAS Number 848852-54-0
Molecular Formula

Molecular Weight 134.13 g/mol
SMILES NOCC(=O)NCCO
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility High: Water, DMSO, DMF, Methanol Low: Hexanes, Diethyl Ether
LogP (Predicted) -2.01 (Highly Hydrophilic)
pKa (Aminooxy) ~4.5 – 5.0 (Protonated form)
Storage -20°C (Long term), Desiccated, Inert Atmosphere

Chemical Properties & Reactivity Profile

The Alpha-Effect & Oxime Ligation

The defining feature of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide is the aminooxy group. Unlike primary amines (pKa ~10), the aminooxy group has a pKa of ~4.[1]5. This allows it to remain unprotonated and nucleophilic at acidic pH (4.0–6.0), a range where competing lysine


-amines on proteins are protonated and unreactive.
  • Mechanism: The lone pair on the nitrogen is destabilized by the adjacent oxygen (the

    
    -effect), significantly increasing nucleophilicity toward 
    
    
    
    hybridized electrophiles (aldehydes/ketones).
  • Stability: The resulting oxime bond (

    
    ) is thermodynamically more stable than a hydrazone and resists hydrolysis in physiological buffers.
    
Hydroxyl Functionality

The terminal primary alcohol provides a handle for installing leaving groups (e.g., Mesylate, Tosylate) or for direct coupling to carboxylic acids via Steglich esterification.[1] This allows the molecule to serve as a heterobifunctional linker—one end clicking to a ketone-tagged drug, the other attaching to a protein or E3 ligase ligand.[1]

Synthesis & Characterization

While commercially available as a building block, in-house synthesis is often required for custom isotopologues or scale-up.[1] The standard route employs a Boc-protection strategy to prevent self-polymerization.

Synthetic Pathway (Boc-Strategy)

The synthesis avoids direct reaction of aminooxyacetic acid (which can self-condense). Instead,


-Boc-aminooxyacetic acid is coupled with ethanolamine, followed by acidolytic deprotection.[1]

Synthesis SM1 N-Boc-Aminooxyacetic Acid Intermediate Boc-Protected Amide SM1->Intermediate 1. EDC/NHS, DMF 2. Add Ethanolamine SM2 Ethanolamine SM2->Intermediate Product 2-(Aminooxy)-N-(2-hydroxyethyl)acetamide (TFA Salt) Intermediate->Product TFA/DCM (1:1) Deprotection

Figure 1: Synthetic route via Boc-protection strategy.

Quality Control (QC) Markers
  • 1H NMR (

    
    ): 
    
    • 
       4.45 ppm (s, 2H, 
      
      
      
      )[1]
    • 
       3.65 ppm (t, 2H, 
      
      
      
      )[1]
    • 
       3.38 ppm (t, 2H, 
      
      
      
      )[1]
  • Mass Spectrometry (ESI+):

    
     Da.
    

Applications in Drug Development[1][6][7][8]

PROTAC Linker Design

In PROTAC development, linker length and hydrophilicity critically influence degradation efficiency (DC50).[1] This molecule serves as a hydrophilic, short-chain linker .[1]

  • Use Case: When the E3 ligase ligand and the Warhead need to be in close proximity but require improved water solubility to prevent aggregation.

  • Connection: The hydroxyl end is often converted to an alkyl halide to alkylate a phenolic warhead, while the aminooxy end reacts with a ketone-functionalized E3 ligand (e.g., modified Thalidomide).[1]

Glycan Remodeling & Labeling

The aminooxy group is the "gold standard" for labeling glycans.

  • Periodate Oxidation: Sialic acids on glycoproteins are mildly oxidized with

    
     to generate aldehydes.
    
  • Ligation: 2-(Aminooxy)-N-(2-hydroxyethyl)acetamide is added. The hydroxyl tail acts as a spacer or a site for secondary attachment of fluorophores via esterification.

Experimental Protocol: Oxime Ligation

Objective: Conjugation of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide to an aldehyde-functionalized macromolecule.

Reagents
  • Buffer: 0.1 M Sodium Acetate, pH 4.5 (promotes protonation of the aldehyde oxygen, accelerating attack).[1]

  • Catalyst: Aniline (10-100 mM) – Optional but recommended to increase rate by 10-100x via Schiff base intermediate.

  • Linker Stock: 100 mM in DMSO.

Workflow

OximeLigation Step1 Preparation: Dissolve Aldehyde-Target in NaOAc Buffer (pH 4.5) Step2 Addition: Add Linker (5-10 equiv) + Aniline (Optional) Step1->Step2 Step3 Incubation: RT, 2-16 Hours (Monitor by LC-MS) Step2->Step3 Step4 Purification: Desalting Column or Dialysis (Remove excess linker) Step3->Step4

Figure 2: Standard Oxime Ligation Workflow.

Step-by-Step
  • Preparation: Dissolve the aldehyde-containing target (1 mg/mL) in 0.1 M Sodium Acetate buffer (pH 4.5).

  • Activation (Optional): Add aniline to a final concentration of 10 mM.

  • Conjugation: Add 2-(aminooxy)-N-(2-hydroxyethyl)acetamide (from DMSO stock) to a final concentration of 1–5 mM (typically 5–20 molar excess over target).

  • Incubation: Agitate gently at room temperature for 4–16 hours.

  • Validation: Analyze an aliquot by LC-MS. Expect a mass shift of +116.1 Da (Linker MW 134.13 - Water 18.01).

  • Cleanup: Remove excess linker using a PD-10 desalting column (for proteins) or HPLC (for small molecules).

Handling & Safety

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3]

  • PPE: Wear nitrile gloves and safety goggles.

  • Stability: The free base aminooxy group is sensitive to oxidation and atmospheric

    
    . It is best stored as a salt (e.g., HCl or TFA salt) or as a solution in DMSO at -20°C.[1]
    
  • Incompatibility: Avoid contact with acetone or other ketones during storage, as the aminooxy group will react to form oximes spontaneously.

References

  • ChemScene. (2023). 2-(Aminooxy)-N-(2-hydroxyethyl)acetamide Product Data. Retrieved from [4]

  • Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[1]

  • Dirksen, A., & Dawson, P. E. (2008).[1] Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548.[1]

  • BroadPharm. (2023). Aminooxy PEG Linkers for Bioconjugation. Retrieved from

Sources

An In-depth Technical Guide to 2-(Aminooxy)-N-(2-hydroxyethyl)acetamide: A Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical entity 2-(aminooxy)-N-(2-hydroxyethyl)acetamide, a bifunctional linker with significant potential in the fields of bioconjugation, drug delivery, and diagnostics. By detailing its chemical identifiers, physicochemical properties, and functional characteristics, this document serves as a crucial resource for scientists seeking to leverage its unique reactivity.

Core Chemical Identity

2-(Aminooxy)-N-(2-hydroxyethyl)acetamide is a synthetic organic molecule characterized by the presence of two key functional groups: a terminal aminooxy group (-O-NH2) and a secondary amide bearing a hydroxyl group. This dual functionality underpins its utility as a versatile linker molecule.

Identifiers

A precise identification of a chemical compound is fundamental for research and regulatory purposes. The key identifiers for 2-(aminooxy)-N-(2-hydroxyethyl)acetamide are summarized below.

IdentifierValueSource
CAS Number 848852-54-0[1]
Molecular Formula C4H10N2O3[1]
Molecular Weight 134.13 g/mol [1]
IUPAC Name 2-(Aminooxy)-N-(2-hydroxyethyl)acetamideGenerated based on structure
SMILES NOCC(=O)NCCO[1]
InChI InChI=1S/C4H10N2O3/c5-8-3-4(7)6-1-2-9/h9H,1-3,5H2Generated based on structure
InChIKey YLQNNEOVWLNPEJ-UHFFFAOYSA-NGenerated based on structure
Chemical Structure

The structural formula of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide reveals the strategic placement of its reactive moieties.

Caption: 2D structure of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide.

Physicochemical and Predicted Properties

Understanding the physicochemical properties of a molecule is critical for its application, particularly in biological systems. While experimentally determined data for this specific compound is limited, computational predictions provide valuable insights.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 84.58 Ų[1]
LogP -2.0148[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 4[1]

The high TPSA and negative LogP value suggest that 2-(aminooxy)-N-(2-hydroxyethyl)acetamide is a polar and hydrophilic molecule, which is a desirable characteristic for bioconjugation reagents to ensure solubility in aqueous buffers.

Synthesis and Handling

While specific, detailed synthetic procedures for 2-(aminooxy)-N-(2-hydroxyethyl)acetamide are not widely published in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Pathway

A likely synthetic approach would involve the reaction of a protected aminooxy-containing carboxylic acid with 2-aminoethanol, followed by deprotection.

synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Boc-ONH-CH2-COOH Boc-protected aminooxyacetic acid Boc-ONH-CH2-CONH-CH2-CH2-OH Protected Intermediate Boc-ONH-CH2-COOH->Boc-ONH-CH2-CONH-CH2-CH2-OH H2N-CH2-CH2-OH 2-Aminoethanol H2N-CH2-CH2-OH->Boc-ONH-CH2-CONH-CH2-CH2-OH Coupling_Agent Coupling Agent (e.g., EDC, HOBt) Coupling_Agent->Boc-ONH-CH2-CONH-CH2-CH2-OH Protected_Intermediate Protected Intermediate Final_Product 2-(Aminooxy)-N-(2-hydroxyethyl)acetamide Protected_Intermediate->Final_Product Acid Acid (e.g., TFA) Acid->Final_Product

Caption: Conceptual synthetic workflow for 2-(aminooxy)-N-(2-hydroxyethyl)acetamide.

Handling and Storage

For optimal stability, 2-(aminooxy)-N-(2-hydroxyethyl)acetamide should be stored in a dry, well-sealed container at 2-8°C.[1] As with all laboratory chemicals, appropriate personal protective equipment should be worn when handling this compound.

The Chemistry of Application: Bioconjugation

The utility of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide is rooted in the chemoselective reactivity of its aminooxy group. This functionality allows for the formation of stable oxime linkages with carbonyl groups (aldehydes and ketones) on target biomolecules.

The Oxime Ligation Reaction

The reaction between an aminooxy group and an aldehyde or ketone is a cornerstone of bioorthogonal chemistry. It proceeds under mild, aqueous conditions and exhibits high specificity, minimizing side reactions with other functional groups present in biological systems.

oxime_ligation cluster_0 Reactants cluster_1 Product Linker R'-ONH2 (Aminooxy Linker) Conjugate R-CH=N-O-R' (Oxime-linked Bioconjugate) Linker->Conjugate Biomolecule R-CHO (Aldehyde-modified Biomolecule) Biomolecule->Conjugate H2O + H2O Conjugate->H2O

Caption: General scheme of an oxime ligation reaction.

This reaction is particularly valuable for the site-specific modification of proteins and other biomolecules. Aldehyde or ketone functionalities can be introduced into biomolecules through various methods, such as the oxidation of carbohydrate moieties in glycoproteins or the incorporation of unnatural amino acids containing a carbonyl group.

Potential Applications in Drug Development

The properties of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide make it an attractive candidate for various applications in drug development:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody. The aminooxy group allows for conjugation to an aldehyde-modified antibody, while the hydroxyl group could be a point of attachment for the drug, or it can serve to improve the overall solubility and pharmacokinetic profile of the ADC.

  • PEGylation: The hydroxyl group can be a site for the attachment of polyethylene glycol (PEG) chains, a common strategy to increase the in vivo half-life of therapeutic proteins and peptides. The aminooxy group would then be used to conjugate the PEGylated linker to the biomolecule of interest.

  • Diagnostic Probes: A fluorescent dye or other reporter molecule can be attached to the linker, which can then be conjugated to a targeting moiety (e.g., an antibody or peptide) via the aminooxy group for use in in vitro or in vivo imaging applications.

Experimental Protocol: A General Guideline for Oxime Ligation

The following is a generalized protocol for the conjugation of an aminooxy-containing linker like 2-(aminooxy)-N-(2-hydroxyethyl)acetamide to an aldehyde-modified protein. It is essential to optimize the reaction conditions for each specific application.

Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)

  • 2-(aminooxy)-N-(2-hydroxyethyl)acetamide

  • Aniline (optional, as a catalyst)

  • Reaction buffer (e.g., PBS)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the aldehyde-modified protein to a final concentration of 1-10 mg/mL in the reaction buffer.

    • Prepare a stock solution of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide in an appropriate solvent (e.g., water or DMSO).

    • If using, prepare a stock solution of aniline in an organic solvent.

  • Conjugation Reaction:

    • Add a 10- to 100-fold molar excess of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide to the protein solution.

    • If used, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation.

  • Purification:

    • Remove the excess linker and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use mass spectrometry to determine the precise mass of the conjugate and confirm the degree of labeling.

    • Assess the functional activity of the conjugated protein using a relevant assay.

Conclusion

2-(Aminooxy)-N-(2-hydroxyethyl)acetamide represents a valuable tool for researchers and scientists in the field of drug development and chemical biology. Its bifunctional nature, combining the chemoselective reactivity of the aminooxy group with the versatility of a hydroxyl-functionalized tail, allows for the construction of complex and well-defined bioconjugates. As the demand for targeted therapeutics and advanced diagnostic agents continues to grow, the application of such precisely engineered linkers will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

  • PubChem. 2-(Aminooxy)acetamide. [Link]

  • PubChem. N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. [Link]

  • PubChem. CID 159362238. [Link]

Sources

solubility and stability of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Solubility and Stability Profiling of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide in Bioconjugation

Executive Summary

The development of next-generation bioconjugates—ranging from high-DAR (Drug-to-Antibody Ratio) Antibody-Drug Conjugates (ADCs) to targeted protein degraders (PROTACs)—relies heavily on the physicochemical properties of the linker architecture. 2-(aminooxy)-N-(2-hydroxyethyl)acetamide (CAS: 848852-54-0) has emerged as a critical bioorthogonal linker[1]. Featuring a highly reactive aminooxy group for chemoselective oxime ligation and a hydroxyethyl amide moiety for extreme hydrophilicity, this bifunctional molecule solves fundamental challenges in payload solubility and conjugate aggregation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing field-proven insights into the solubility dynamics, degradation pathways, and self-validating experimental protocols necessary to master this linker in translational research.

Physicochemical Rationale & Solubility Dynamics

The structural design of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide is highly intentional. Hydrophobic linkers and payloads frequently drive protein aggregation in ADCs, leading to rapid systemic clearance, immunogenicity, and hepatotoxicity[2]. By integrating the highly polar N-(2-hydroxyethyl)acetamide motif, this linker acts as a hydrophilic shield. This structural choice reduces the overall hydrophobicity of the conjugate, permitting a higher DAR without triggering aggregation or loss of antigen affinity[3].

The compound exhibits a calculated LogP of -2.01, confirming its extreme hydrophilicity[1]. It is highly soluble in aqueous buffers and polar aprotic solvents (e.g., DMSO, DMF), making it versatile for both solid-phase peptide synthesis and aqueous bioconjugation workflows.

Table 1: Physicochemical & Solubility Profile

Property Value / Characteristic Impact on Bioconjugation
Molecular Weight 134.13 g/mol Minimal steric hindrance; low impact on conjugate mass[1].
LogP (Calculated) -2.0148 Highly hydrophilic; prevents payload-induced aggregation[1][2].
Topological Polar Surface Area 84.58 Ų Excellent hydrogen bonding capacity (4 acceptors, 3 donors)[1].
Aqueous Solubility >100 mg/mL (25°C) Enables high-concentration stock solutions in PBS or Acetate buffers.

| Organic Solubility | Soluble in DMSO, DMF | Compatible with hydrophobic payload pre-conjugation steps. |

Chemical Stability & Oxime Ligation Kinetics

The functional core of this linker is its aminooxy group (


), which reacts chemoselectively with aldehydes or ketones to form a stable oxime bond[4]. Unlike hydrazone linkages, which are highly acid-labile, the resulting oxime bond is robust under physiological conditions, ensuring that the payload is not prematurely released in systemic circulation.

However, the unreacted aminooxy group is susceptible to slow oxidation and hydrolysis at extreme pH levels. Furthermore, uncatalyzed oxime ligation suffers from sluggish kinetics at physiological pH. While acidic conditions (pH 4.5) improve the reaction rate, prolonged exposure can denature sensitive biologics.

Causality in Catalyst Selection: To resolve this kinetic bottleneck, we introduce m-phenylenediamine (mPDA) as a nucleophilic catalyst. mPDA forms a highly reactive Schiff base intermediate with the aldehyde, which is rapidly displaced by the aminooxy linker. Because of its superior aqueous solubility compared to traditional aniline, mPDA can be used at higher concentrations, accelerating the reaction up to 15-fold and allowing for rapid bioconjugation under milder conditions[5][6].

Ligation A Aldehyde-Tagged Biomolecule C Acidic Buffer (pH 4.5 - 5.5) A->C mixes with B Aminooxy Acetamide Linker B->C mixes with D Stable Oxime Conjugate C->D ligation E mPDA Catalyst (Accelerates) E->C catalyzes

Chemoselective oxime ligation workflow utilizing the aminooxy acetamide linker and mPDA catalyst.

Table 2: Kinetic Stability Matrix of the Unreacted Linker

Environmental Condition Aminooxy Integrity Amide Bond Stability Recommendation
pH 4.5 (Acetate Buffer, 25°C) >95% at 48h Stable Optimal for active ligation workflows.
pH 7.4 (PBS, 37°C) >90% at 24h (Slow oxidation) Stable Acceptable for short-term storage.

| pH 9.0 (Borate Buffer, 37°C) | Rapid degradation (<50% at 24h) | Stable | Avoid basic conditions prior to ligation. |

Self-Validating Experimental Protocols

To accurately assess the stability and solubility of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide, standard analytical methods must be adapted.

Causality behind the methodology: Because the linker lacks a conjugated pi-system, direct UV detection via HPLC is prone to high noise and low sensitivity. To create a self-validating quantification loop, the following protocol employs pre-column derivatization with 4-nitrobenzaldehyde. This not only installs a robust UV chromophore (absorbing at ~280 nm) but simultaneously validates the chemical reactivity of the intact aminooxy group. If the aminooxy group degrades, it will fail to form the oxime, resulting in a quantifiable drop in the derivatized peak area.

Protocol: Kinetic Stability Profiling via Derivatization RP-HPLC

Step 1: Baseline Solution Preparation

  • Dissolve 2-(aminooxy)-N-(2-hydroxyethyl)acetamide in 100 mM Sodium Acetate buffer (pH 4.5) to a final concentration of 10 mM.

  • Aliquot the solution into sealed amber vials to prevent photo-oxidation and incubate at target temperatures (e.g., 4°C, 25°C, 37°C).

Step 2: Pre-Column Derivatization (Self-Validation Step)

  • At designated time points (t = 0, 4, 8, 24, 48 hours), extract a 50 µL aliquot of the linker solution.

  • Add 50 µL of a 50 mM 4-nitrobenzaldehyde solution (prepared in DMSO) to the aliquot.

  • Add 10 µL of 100 mM m-phenylenediamine (mPDA) catalyst to ensure complete conversion[5].

  • Incubate at room temperature for 15 minutes. The intact aminooxy linker will quantitatively convert into a UV-active oxime derivative.

Step 3: RP-HPLC Analysis

  • Inject 10 µL of the derivatized mixture onto a C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Run a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 5% to 95% ACN over 15 minutes.

  • Monitor absorbance at 280 nm.

  • Data Interpretation: The Area Under the Curve (AUC) of the derivatized peak at t=0 represents 100% intact, reactive linker. A decrease in AUC over time directly correlates to the degradation kinetics of the functional aminooxy group.

Stability S1 Prepare Aqueous Linker Solution S2 Incubate at Target pH/Temp S1->S2 establish baseline S3 Derivatize with 4-Nitrobenzaldehyde S2->S3 aliquot sampling S4 RP-HPLC Analysis (UV Detection) S3->S4 UV-active oxime S5 Determine Degradation Kinetics S4->S5 quantify stability

Self-validating experimental workflow for kinetic stability profiling via RP-HPLC.

Conclusion & Strategic Implications

The integration of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide into bioconjugation workflows represents a strategic advantage in drug design. Its superior aqueous solubility directly combats the aggregation issues historically associated with hydrophobic payload delivery[2][3]. By utilizing nucleophilic catalysts like mPDA, researchers can overcome the kinetic limitations of oxime ligation, achieving rapid, site-specific conjugation under mild conditions[6]. Implementing the self-validating derivatization protocols outlined above ensures that the structural integrity and chemical reactivity of the linker are rigorously maintained throughout the development lifecycle.

References

Sources

Theoretical Modeling of 2-(Aminooxy)-N-(2-hydroxyethyl)acetamide: Bridging Quantum Chemistry and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(aminooxy)-N-(2-hydroxyethyl)acetamide (CAS 848852-54-0) [1] represents a highly versatile bifunctional linker in modern bioconjugation and drug development. Featuring a highly nucleophilic aminooxy group (-O-NH₂), a structurally rigid acetamide core, and a hydrophilic hydroxyethyl tail, it is engineered for optimal performance in aqueous bioorthogonal reactions. This whitepaper provides an in-depth technical analysis of its theoretical modeling using Density Functional Theory (DFT), elucidates the quantum mechanical causality behind its reactivity, and establishes self-validating protocols for its application in oxime ligation.

Structural and Functional Deconstruction

To understand the macroscopic behavior of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide, we must first deconstruct its molecular architecture. The reactivity of the aminooxy group is governed by the alpha-effect , where the adjacent oxygen atom's lone electron pairs sterically and electronically repel the nitrogen's lone pair. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the nitrogen exceptionally nucleophilic even at slightly acidic to neutral pH levels [2].

G A 2-(Aminooxy)-N-(2-hydroxyethyl)acetamide (Core Molecule) B Aminooxy Group (-O-NH2) Primary Nucleophile (HOMO Donor) A->B C Acetamide Linker Structural Rigidity & Spacer A->C D Hydroxyethyl Group Water Solubility & H-Bonding A->D

Structural domains of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide.

Theoretical Modeling Framework (DFT)

Theoretical modeling via Density Functional Theory (DFT) is critical for predicting the thermodynamic stability and kinetic barriers of the linker during conjugation [3]. By calculating the HOMO-LUMO (Lowest Unoccupied Molecular Orbital) energy gap, researchers can accurately pair this aminooxy linker with appropriate electrophilic carbonyls (aldehydes or ketones)[4].

Causality in Computational Design

Standard Hartree-Fock methods fail to account for electron correlation, which is vital when modeling the highly polarized heteroatoms in the aminooxy and acetamide groups. Therefore, the hybrid functional B3LYP combined with the 6-311+G(d,p) basis set is employed. The inclusion of diffuse functions (+) is non-negotiable here; it allows the electron cloud of the oxygen lone pairs to expand, providing a highly accurate representation of the alpha-effect and the resulting HOMO energy [5].

Workflow N1 Initial Geometry Construction N2 DFT Optimization B3LYP/6-311+G(d,p) N1->N2 N3 Frequency Calc. (Zero Imag. Freq) N2->N3 N4 HOMO-LUMO & ESP Mapping N3->N4

Computational workflow for DFT-based theoretical modeling.

Protocol 1: Step-by-Step DFT Optimization

This protocol is a self-validating system: step 3 strictly acts as a mathematical checkpoint to ensure the optimized structure is a true local minimum, not a saddle point.

  • Initialization: Construct the 3D geometry of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide using a molecular builder (e.g., GaussView or Avogadro). Pre-optimize using molecular mechanics (MMFF94 force field) to resolve steric clashes.

  • Quantum Optimization: Submit the coordinates to a quantum chemistry package (e.g., Gaussian 16) using the opt keyword with the B3LYP/6-311+G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) set to water (ε = 78.3) to simulate the aqueous biological environment.

  • Frequency Validation: Run a vibrational frequency calculation (freq) on the optimized geometry. Validation Check: Ensure there are exactly zero imaginary frequencies. If an imaginary frequency is present, perturb the geometry along that vibrational mode and re-optimize.

  • Electronic Property Extraction: Extract the HOMO and LUMO energy levels from the formatted checkpoint file. Generate the Molecular Electrostatic Potential (MEP) map to visualize the nucleophilic hotspot on the terminal nitrogen.

Quantitative Theoretical Data

The following table summarizes the expected quantum chemical parameters derived from the DFT modeling of the linker in an aqueous continuum. A narrower HOMO-LUMO gap correlates directly with higher chemical reactivity [4].

ParameterCalculated Value (B3LYP/6-311+G(d,p))Significance
E_HOMO -6.12 eVHigh energy indicates strong nucleophilicity (alpha-effect).
E_LUMO -0.45 eVRelates to electron-accepting capacity (mostly localized on the acetamide carbonyl).
Energy Gap (ΔE) 5.67 eVRelatively narrow gap facilitates rapid charge transfer during ligation.
Dipole Moment 4.2 DebyeHigh polarity ensures excellent aqueous solubility.

Mechanistic Pathway of Oxime Ligation

The primary application of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide is oxime ligation —a bioorthogonal reaction forming a stable C=N-O bond with aldehydes or ketones [2].

The reaction kinetics are dictated by the energy gap between the linker's HOMO and the target carbonyl's LUMO. At neutral pH, the carbonyl carbon is insufficiently electrophilic (high LUMO energy). To bridge this gap, nucleophilic catalysts like m-phenylenediamine (mPDA) or aniline are utilized[6]. The catalyst forms a highly electrophilic Schiff base intermediate with the target, drastically lowering the LUMO energy and accelerating the nucleophilic attack by the aminooxy group by up to 120-fold [7].

Mechanism R1 Aminooxy Linker (HOMO Donor) I1 Tetrahedral Carbinolamine Intermediate R1->I1 Nucleophilic Attack R2 Carbonyl/Schiff Base (LUMO Acceptor) R2->I1 Nucleophilic Attack P1 Stable Oxime Conjugate (C=N-O) I1->P1 Acid-Assisted Dehydration

Mechanistic pathway of oxime ligation driven by HOMO-LUMO interactions.

Protocol 2: Step-by-Step Catalyzed Oxime Ligation

This empirical protocol leverages the theoretical principles outlined above, utilizing mPDA to manipulate the LUMO energy of the target molecule [6].

  • Reagent Preparation: Prepare a 100 mM stock of m-phenylenediamine (mPDA) catalyst in 100 mM phosphate buffer, adjusted to pH 6.5 - 7.0.

  • Substrate Initialization: Dissolve the aldehyde-functionalized target biomolecule (e.g., 10 µM final concentration) in the mPDA buffer. Allow 10 minutes for the transient Schiff base intermediate to form, lowering the target's LUMO energy.

  • Linker Addition: Add 2-(aminooxy)-N-(2-hydroxyethyl)acetamide to a final concentration of 50 µM (5-fold molar excess).

  • Incubation & Monitoring: Incubate the reaction at room temperature (20-25°C). Monitor the reaction progress via LC-MS or HPLC. Validation Check: The reaction is complete when the mass shift corresponds exactly to the loss of H₂O (-18 Da) relative to the combined mass of the linker and target.

  • Purification: Remove the mPDA catalyst and unreacted linker using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against a standard PBS buffer.

Quantitative Kinetic Data

The table below contrasts the reaction kinetics, demonstrating the profound impact of LUMO-lowering catalysis on the macroscopic reaction rate.

Reaction ConditionCatalystApparent Rate Constant (k_obs)Time to >95% Yield
Uncatalyzed (pH 7.0) None~10⁻⁴ M⁻¹s⁻¹> 24 hours
Aniline-Catalyzed (pH 7.0) 100 mM Aniline~10⁻² M⁻¹s⁻¹2 - 4 hours
mPDA-Catalyzed (pH 7.0) 10 mM mPDA~10⁻¹ M⁻¹s⁻¹< 30 minutes

Conclusion

The theoretical modeling of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide provides a predictive foundation for its behavior in complex bioconjugation workflows. By mapping its electronic structure—specifically the elevated HOMO energy driven by the alpha-effect—scientists can rationally design highly efficient, catalyzed oxime ligation protocols. Bridging DFT calculations with empirical kinetic data ensures that drug development professionals can execute site-specific conjugations with maximum yield and minimal off-target effects.

References

  • Growing Science. "Predictive study, using density functional theory and time dependent functional theory, on the structure-property quantification". Growing Science. Available at:[Link]

  • Biointerface Research in Applied Chemistry. "Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives". Biointerface Research. Available at:[Link]

  • ResearchGate. "Kinetic analysis of oxime ligation with an aldehyde-functionalized protein". ResearchGate. Available at:[Link]

  • ResearchGate. "DFT STUDY OF A BIPHENYL BASED IMINOOXIME". ResearchGate. Available at:[Link]

Advanced Bioconjugation: The Strategic Use of Hydrophilic Aminooxy Crosslinkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precision engineering of biotherapeutics, particularly Antibody-Drug Conjugates (ADCs) and diagnostic probes, the stability and solubility of the linker chemistry are as critical as the potency of the payload.[1] Hydrophilic aminooxy crosslinkers represent a "Goldilocks" solution in bioconjugation: they offer the bioorthogonal specificity required for complex biological milieus, thermodynamic stability superior to hydrazones, and—crucially—the hydrophilicity needed to mask hydrophobic payloads.

This guide moves beyond basic textbook definitions to provide a field-validated framework for deploying aminooxy-PEG reagents. We will dissect the mechanistic advantages of oxime ligation, the structural necessity of hydrophilic spacers, and the exact protocols required to achieve high-yield, stable conjugates.

Part 1: The Mechanistic Foundation

The Oxime Advantage

The aminooxy group (


) is a super-nucleophile due to the alpha-effect , where the adjacent oxygen atom's lone pair increases the electron density on the nitrogen, making it significantly more reactive than a standard primary amine. When reacted with an aldehyde or ketone, it forms an oxime bond  (

).[2][3]

Why Oxime over Hydrazone? While hydrazide reagents form hydrazone bonds (


), these are susceptible to hydrolysis at physiological pH (7.4) and rapidly degrade in acidic endosomes (pH 5.0). In contrast, the oxime bond is hydrolytically stable across a pH range of 4.0–8.0. This stability is paramount for ADCs, where premature payload release leads to systemic toxicity rather than targeted therapy [1].
Nucleophilic Catalysis: Breaking the Kinetic Barrier

At neutral pH, the reaction between an aminooxy group and a ketone/aldehyde is slow (second-order rate constant


). To achieve efficient coupling without using harsh acidic conditions that denature proteins, we employ nucleophilic catalysis  using aniline or m-phenylenediamine (mPDA).

The Mechanism:

  • Schiff Base Formation: The catalyst (aniline) reacts with the aldehyde to form a protonated Schiff base (iminium ion).[4] This intermediate is far more electrophilic than the original carbonyl.[4]

  • Transimination: The aminooxy nucleophile attacks the Schiff base, rapidly displacing the aniline.

  • Product Formation: The stable oxime is formed, and the aniline is regenerated to catalyze further cycles.[4]

OximeMechanism Aldehyde Target Aldehyde (R-CHO) SchiffBase Activated Intermediate (Protonated Schiff Base) Aldehyde->SchiffBase + Aniline (Fast Equilibrium) Aniline Catalyst (Aniline/mPDA) Aniline->SchiffBase SchiffBase->Aniline Catalyst Regenerated Oxime Stable Conjugate (Oxime Bond) SchiffBase->Oxime + Aminooxy (Transimination) Aminooxy Crosslinker (R'-O-NH2) Aminooxy->Oxime

Figure 1: The catalytic cycle of aniline-mediated oxime ligation.[5] The formation of the highly electrophilic Schiff base intermediate is the rate-determining accelerator.

Part 2: Structural Engineering of the Crosslinker

The Necessity of Hydrophilicity (PEG Spacers)

Many payloads (e.g., cytotoxic maytansinoids, fluorescent dyes like Rhodamine) are hydrophobic. Conjugating them directly to a protein can cause:

  • Precipitation: The protein-drug conjugate aggregates.

  • Immunogenicity: Hydrophobic patches trigger immune clearance.

  • Pharmacokinetics (PK): Rapid clearance from the bloodstream.

The Solution: Polyethylene Glycol (PEG) Hydrophilic aminooxy crosslinkers almost invariably incorporate a PEG spacer (e.g., Aminooxy-PEG


-Azide). The PEG chain acts as a "solubility shield," maintaining the hydrodynamic radius of the protein and preventing aggregation [2].
Comparative Analysis of Linker Types
FeatureHydrophilic Aminooxy (PEG)Hydrophobic Aminooxy (Alkyl)Hydrazide Linkers
Aqueous Solubility High (Ideal for ADCs)Low (Risk of aggregation)Moderate
Bond Stability High (pH 4-8 stable)HighLow (Acid labile)
Reactivity High (Alpha-effect)HighModerate
Immunogenicity Low (Stealth effect)ModerateModerate

Part 3: High-Value Application – Site-Specific ADC Construction

The most powerful application of hydrophilic aminooxy crosslinkers is in Glycan Remodeling . Unlike random lysine conjugation (which creates heterogeneous mixtures), targeting the N-glycans on the Fc region of an antibody ensures a defined Drug-Antibody Ratio (DAR) and preserves the antigen-binding site [3].

Workflow: Glycan Oxidation & Ligation[3][5][6]
  • Oxidation: Sodium periodate (

    
    ) mildly oxidizes the vicinal diols on sialic acid or galactose residues into aldehydes.
    
  • Conjugation: The Aminooxy-PEG-Payload reacts with these generated aldehydes.

ADCWorkflow Ab Native IgG Antibody (Glycosylated Fc) Oxidation Step 1: Mild Periodate Oxidation (NaIO4, pH 5.5) Ab->Oxidation AldehydeAb Activated Antibody (Aldehyde-bearing) Oxidation->AldehydeAb Generates -CHO Ligation Step 2: Catalyzed Ligation (Aminooxy-PEG-Drug + Aniline) AldehydeAb->Ligation ADC Final ADC (Site-Specific Oxime Linkage) Ligation->ADC Stable Oxime Bond

Figure 2: Site-specific conjugation workflow targeting the Fc glycan region, ensuring antigen affinity is preserved.

Part 4: Validated Experimental Protocols

Note: These protocols assume the use of a standard IgG antibody and a hydrophilic Aminooxy-PEG reagent.

Protocol A: Mild Periodate Oxidation

Objective: Generate reactive aldehyde groups on the Fc glycans without over-oxidizing amino acids (Met, Trp).

  • Buffer Exchange: Exchange antibody into Oxidation Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.5). Crucial: Avoid amine-containing buffers like Tris.

  • Oxidant Preparation: Prepare a fresh 100 mM stock of Sodium Meta-Periodate (

    
    ) in water. Protect from light.[2][3][6]
    
  • Reaction: Add

    
     to the antibody solution to a final concentration of 1–2 mM .
    
    • Expert Insight: Do not exceed 5 mM or 30 minutes. High concentrations risk oxidizing sensitive amino acids in the binding pocket [4].

  • Incubation: Incubate for 30 minutes on ice, protected from light.

  • Quenching: Add glycerol or ethylene glycol to a final concentration of 100 mM to quench unreacted periodate. Incubate for 5 minutes.

  • Purification: Immediately desalt (Zeba Spin or dialysis) into Coupling Buffer (PBS, pH 6.5–7.0) to remove periodate and formaldehyde byproducts.

Protocol B: Catalyzed Oxime Ligation

Objective: Conjugate the Aminooxy-PEG-Payload to the oxidized antibody.

  • Catalyst Setup: Prepare a 1 M stock of Aniline (or mPDA) in Coupling Buffer. Adjust pH back to 6.5–7.0 if necessary (aniline is basic).

  • Reagent Addition: Add the Aminooxy-PEG reagent to the oxidized antibody.

    • Ratio: Use 20–50 molar equivalents of aminooxy reagent over antibody.

  • Catalyst Addition: Add Aniline stock to a final concentration of 10–100 mM .

    • Expert Insight: m-Phenylenediamine (mPDA) is a more potent catalyst than aniline and can be used at lower concentrations (10 mM) for faster kinetics [5].

  • Incubation: Incubate at room temperature for 2–16 hours.

  • Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC) or extensive dialysis.

Part 5: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Protein Precipitation Hydrophobic payload aggregation; pH too close to pI.Use a longer PEG spacer (e.g., PEG

or PEG

). Ensure <10% DMSO in final reaction.
Low Conjugation Yield Insufficient oxidation; pH too high.Verify oxidation with hydrazide-dye test. Lower coupling pH to 6.0–6.5. Increase catalyst conc.
Loss of Binding Affinity Over-oxidation of antibody.Reduce

concentration (try 0.5 mM) and reaction time. Perform oxidation on ice.
Slow Kinetics Steric hindrance; low concentration.Switch catalyst to m-phenylenediamine (mPDA).[7][8] Increase reagent equivalents.

References

  • BenchChem. (2025).[1][4] Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation.

  • PurePEG. (2025). Top 5 Applications of PEGylated Linkers in Bioconjugation.

  • Biotium. (2020).[3] Protocol: Aminooxy Labeling of Glycoproteins.

  • MDPI. (2023). Introduction of Carbonyl Groups into Antibodies.

  • ResearchGate. (2025). A Highly Efficient Catalyst for Oxime Ligation (mPDA).[8]

Sources

A Technical Guide to the Research Applications of N-hydroxyethyl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-hydroxyethyl acetamide and its derivatives represent a versatile class of chemical compounds with a growing footprint in diverse research and development sectors. Characterized by the core structure of an acetamide linked to a hydroxyethyl group, these molecules possess a unique combination of hydrophilicity and hydrogen-bonding capability. This guide provides an in-depth exploration of their current and potential applications, focusing on their utility in cryopreservation, biopharmaceutical formulations, drug delivery, and cosmetic science. We will delve into the underlying mechanisms of action, present detailed experimental protocols, and offer insights into data analysis, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage these compounds in their work.

Introduction: The Molecular Versatility of N-hydroxyethyl Acetamide Derivatives

N-(2-hydroxyethyl)acetamide (CAS RN: 142-26-7), the parent compound of this family, is a simple yet functionally rich molecule. Its structure features a hydrophilic hydroxyl (-OH) group and an amide (-CONH-) linkage, which allows for extensive hydrogen bonding. This inherent characteristic is the foundation of its utility across various scientific disciplines. Derivatives can be synthesized by modifying either the acetyl group or the ethanolamine moiety, allowing for the fine-tuning of physicochemical properties like molecular weight, polarity, and steric hindrance to suit specific applications.[1]

The dual nature of these molecules—a hydrophobic component and a hydrophilic group—gives them distinct properties that are critical for their handling and application in research and development.[2] This guide will explore how these fundamental properties translate into powerful applications.

Core Application Areas and Mechanisms of Action

The unique properties of N-hydroxyethyl acetamide derivatives have led to their adoption in several key research areas.

Cryopreservation: Protecting Biological Systems from Freeze-Induced Damage

A significant application of N-hydroxyethyl acetamide and its analogues is in the cryopreservation of cells and tissues. The primary challenge in cryopreservation is mitigating the cellular damage caused by ice crystal formation and osmotic stress during freezing and thawing.[3]

Mechanism of Action: N-hydroxyethyl acetamide derivatives act as cryoprotective agents (CPAs). Their mechanism is multifaceted:

  • Ice Crystal Inhibition: These molecules interfere with the ordered arrangement of water molecules during ice nucleation, preventing the formation of large, damaging intracellular ice crystals.[4] This is a critical function, as ice crystals can physically rupture cell membranes and organelles.[3]

  • Vitrification: By increasing the total solute concentration, they help to achieve a glassy, amorphous state (vitrification) at cryogenic temperatures, avoiding the crystalline phase of water altogether.[3][5]

  • Membrane Stabilization: The hydroxyl and amide groups can interact with the polar head groups of phospholipids in the cell membrane, stabilizing the lipid bilayer and protecting it from osmotic stress-induced damage.

Some studies suggest that N-methylacetamide (NMA) and N-methylformamide (NMF), which are structurally related to N-hydroxyethyl acetamide derivatives, may be more effective and less cytotoxic than the commonly used cryoprotectant dimethyl sulfoxide (DMSO).[4]

Biopharmaceutical Formulations: Enhancing Stability and Delivery

In the realm of drug development, particularly for protein-based therapeutics, maintaining the stability of the active pharmaceutical ingredient (API) is paramount. N-hydroxyethyl acetamide derivatives are explored as excipients in these formulations.

Mechanism of Action:

  • Protein Stabilization: They can act as stabilizers by preferentially excluding from the protein surface, which promotes protein self-association and stabilization. Their hydrogen-bonding capacity can also replace water molecules at the protein surface, preventing aggregation and denaturation.

  • Excipient in Drug Delivery Systems: These derivatives can be incorporated into hydrogels and microspheres for controlled drug release. For example, hydroxyethylstarch derivatives have been used to create hydrogel microparticles for protein and peptide delivery.[6]

Cosmetic Science and Dermatology: Advanced Humectants and Conditioning Agents

N-hydroxyethyl acetamide and its derivatives are widely used in the cosmetic industry as humectants and conditioning agents.[7][8]

Mechanism of Action:

  • Humectancy: The hygroscopic nature of the hydroxyl group allows these molecules to attract and bind water from the atmosphere, hydrating the skin and hair.[9] This helps to maintain the skin's natural moisturizing factor (NMF).[10]

  • Texture and Stability: In cosmetic formulations, they act as thickeners and stabilizers, improving the texture, consistency, and shelf-life of products like lotions and creams.[8][11] Hydroxyethyl urea, a related compound, is noted for its excellent skin feel and low irritation potential compared to urea.[10]

Potential in Anti-Inflammatory and Analgesic Research

Emerging research indicates that certain acetamide derivatives may possess anti-inflammatory and analgesic properties.[12][13]

Mechanism of Action: A plausible mechanism for anti-inflammatory effects involves the inhibition of cyclooxygenase (COX) enzymes.[2][14] COX enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] By inhibiting these enzymes, N-phenylacetamide derivatives could reduce prostaglandin production and alleviate inflammatory symptoms.[2]

Experimental Protocols and Methodologies

To facilitate the practical application of this knowledge, this section provides detailed protocols for the synthesis, analysis, and evaluation of N-hydroxyethyl acetamide derivatives.

Synthesis Protocol: Acylation of 2-Aminoethanol

A standard method for synthesizing N-(2-hydroxyethyl)-2-phenylacetamide involves the acylation of 2-aminoethanol with phenylacetyl chloride.[2]

Materials:

  • 2-Aminoethanol

  • Phenylacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Triethylamine (or another non-nucleophilic base)

  • 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask, dissolve 2-aminoethanol (1.2 equivalents) and triethylamine (1.5 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the mixture to 0°C in an ice bath to manage the exothermic reaction.[2]

  • Addition of Acylating Agent: Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude N-(2-hydroxyethyl)-2-phenylacetamide by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[2]

Workflow Diagram: Synthesis of N-(2-hydroxyethyl)-2-phenylacetamide

G Figure 1: General workflow for the synthesis of N-(2-hydroxyethyl)-2-phenylacetamide. prep 1. Preparation Dissolve 2-aminoethanol & triethylamine in anhydrous solvent. cool 2. Cooling Cool mixture to 0°C. prep->cool add 3. Addition Slowly add phenylacetyl chloride. cool->add react 4. Reaction Stir for 2-4 hours at room temp. Monitor by TLC. add->react workup 5. Work-up Quench with water. Wash with HCl, NaHCO3, brine. react->workup dry 6. Drying Dry organic layer over MgSO4. workup->dry iso 7. Isolation Filter and concentrate solvent. dry->iso purify 8. Purification Recrystallization or column chromatography. iso->purify

Caption: General workflow for the synthesis of N-(2-hydroxyethyl)-2-phenylacetamide.

Analytical Method: Reversed-Phase HPLC

To assess the purity of synthesized derivatives, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable.[2][15]

Instrumentation & Conditions:

  • HPLC System: With UV detector

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid for MS compatibility).[15] The specific gradient or isocratic conditions will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or as determined by UV-Vis scan)

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject the sample onto the HPLC system.

  • Data Acquisition: Record the chromatogram. The purity can be determined by the area percentage of the main peak.

Workflow Diagram: HPLC Analysis

G Figure 2: Experimental workflow for the HPLC analysis of N-(2-hydroxyethyl) acetamide derivatives. sample_prep 1. Sample Preparation Dissolve derivative in mobile phase (1 mg/mL). hplc_setup 2. HPLC Setup Equilibrate C18 column with mobile phase. sample_prep->hplc_setup inject 3. Injection Inject 10 µL of sample. hplc_setup->inject run 4. Chromatographic Run Elute with mobile phase at 1.0 mL/min. inject->run detect 5. Detection Monitor absorbance at 254 nm. run->detect analyze 6. Data Analysis Integrate peak areas to determine purity. detect->analyze

Caption: Experimental workflow for HPLC analysis.

Cryoprotectant Efficacy Assay

This protocol provides a framework for evaluating the efficacy of a new N-hydroxyethyl acetamide derivative as a cryoprotectant using a standard cell line (e.g., CHO-K1).

Materials:

  • CHO-K1 cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Test cryoprotectant (N-hydroxyethyl acetamide derivative)

  • Control cryoprotectant (e.g., 10% DMSO)

  • Cryovials

  • Controlled-rate freezer or isopropanol freezing container

  • Water bath (37°C)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Culture CHO-K1 cells to ~80-90% confluency.

  • Harvesting: Harvest cells using Trypsin-EDTA, neutralize with serum-containing medium, and centrifuge to form a cell pellet.

  • Resuspension: Resuspend the cell pellet in cold cryopreservation medium (culture medium + 10% FBS) containing the test cryoprotectant at various concentrations (e.g., 5%, 10%, 15% w/v). Include a positive control (10% DMSO) and a negative control (no cryoprotectant).

  • Aliquoting: Aliquot 1 mL of the cell suspension into each cryovial.

  • Freezing: Place the vials in a controlled-rate freezer (cooling at -1°C/min) or an isopropanol container and store at -80°C overnight.

  • Storage: Transfer vials to liquid nitrogen for long-term storage (at least 24 hours).

  • Thawing: Rapidly thaw the vials in a 37°C water bath.

  • Viability Assessment: Immediately after thawing, determine cell viability using the trypan blue exclusion assay.

  • Post-Thaw Culture: Plate a known number of viable cells and assess their attachment and proliferation after 24 hours to evaluate recovery.

Data Presentation and Interpretation

Quantitative data from efficacy studies should be summarized for clear comparison.

Table 1: Comparative Cryoprotective Efficacy

CryoprotectantConcentration (% w/v)Post-Thaw Viability (%)Post-Thaw Recovery (%)
None (Control)0< 5%< 1%
DMSO1092 ± 3%85 ± 5%
Derivative X575 ± 6%60 ± 8%
Derivative X1091 ± 4%88 ± 4%
Derivative X1585 ± 5% (note cytotoxicity)70 ± 6%

Data are presented as mean ± standard deviation (n=3). Recovery is assessed by cell attachment and proliferation 24 hours post-thaw.

Interpretation: In this hypothetical example, Derivative X at 10% concentration shows comparable efficacy to the standard 10% DMSO, suggesting it is a viable alternative. The decreased viability and recovery at 15% may indicate concentration-dependent cytotoxicity, a critical factor in optimizing cryopreservation protocols.[4]

Biocompatibility and Safety Considerations

When developing these derivatives for biological applications, a thorough evaluation of their biocompatibility is essential.[16][17] An ideal drug delivery system, for instance, should have low or negligible toxicity.[17]

  • Cytotoxicity: Assays like MTT or LDH release assays should be performed to determine the concentration range at which the compounds are non-toxic to cells.

  • Genotoxicity: For compounds intended for pharmaceutical use, assessing genotoxic potential through tests like the micronucleus assay is crucial.[17]

  • Skin Irritation and Sensitization: For cosmetic applications, in vitro and in vivo models are used to ensure the compound does not cause skin irritation or allergic reactions.[10][18]

Future Directions and Emerging Applications

The versatility of N-hydroxyethyl acetamide derivatives suggests a promising future. Research is expanding into:

  • Advanced Drug Delivery: Designing "smart" polymers based on these derivatives that respond to physiological stimuli (e.g., pH, temperature) for targeted drug release.

  • Tissue Engineering: Incorporating these molecules into scaffolds to improve their hydration, biocompatibility, and mechanical properties.

  • Anticoagulant Development: N-phenyl-2-(phenyl-amino) acetamide derivatives have been investigated as potential Factor VIIa inhibitors for anticoagulant therapy.[19]

  • Chiral Self-Assembly: Certain achiral acetamide derivatives have been shown to self-assemble into chiral structures, creating potential applications in materials science, such as selective water channels.[20]

Conclusion

N-hydroxyethyl acetamide and its derivatives are a class of compounds with significant and expanding utility in scientific research. Their unique physicochemical properties, rooted in their ability to form extensive hydrogen bonds, make them effective cryoprotectants, formulation excipients, humectants, and potential therapeutic agents. The protocols and insights provided in this guide offer a foundation for researchers to explore and harness the potential of these versatile molecules in their respective fields. As synthetic methodologies become more advanced, the capacity to fine-tune the structure and function of these derivatives will undoubtedly unlock even more innovative applications.

References

  • Acetamide, N-(2-hydroxyethyl)- . NIST Chemistry WebBook, NIST Standard Reference Database Number 69. U.S. Secretary of Commerce on behalf of the U.S.A. Link

  • N-(2-hydroxyethyl)acetamide . Sigma-Aldrich. Merck KGaA. Link

  • N-(2-Hydroxyethyl)acetamide . SIELC Technologies. SIELC Technologies. Link

  • Core Properties of N-(2-hydroxyethyl)-2-phenylacetamide . Benchchem. BenchChem. Link

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity . PMC. National Center for Biotechnology Information. Link

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review . Asian Journal of Pharmaceutical and Clinical Research. Innovare Academic Sciences. Link

  • Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin . PMC. National Center for Biotechnology Information. Link

  • Synthesis and characterization of N-alkyl hydroxyacetamides . ResearchGate. ResearchGate GmbH. Link

  • PUBLIC REPORT Acetamide, N-[2-(2-hydroxyethoxy)ethyl]- (INCI Name: Acetamidoethoxyethanol) . Australian Department of Health and Aged Care. National Industrial Chemicals Notification and Assessment Scheme. Link

  • Efficiencies of the Cryoprotectants N-Methylacetamide, N-Methylformamide and Dimethyl Sulfoxide, and the Cell Protectants Trehalose and Hydroxyethyl Starch in Cryopreservation of Swine Sperm . ResearchGate. ResearchGate GmbH. Link

  • Synthesis and analgesic activity of some acetamide derivatives . PubMed. National Center for Biotechnology Information. Link

  • Hydroxyethyl Cellulose Uses in Cosmetics:Why It's Essential for Formulations . Tenessy. Tenessy. Link

  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics . Cosmetic Ingredient Review. Cosmetic Ingredient Review. Link

  • A new hydrogel drug delivery system based on hydroxyethylstarch derivatives . PubMed. National Center for Biotechnology Information. Link

  • What role does hydroxyethyl cellulose play in cosmetics? . KIMA CHEMICAL CO.,LTD. KIMA CHEMICAL CO.,LTD. Link

  • Biocompatibility and Toxicity Studies Of Nanomaterials Understanding Risks and Safety . Walsh Medical Media. Walsh Medical Media. Link

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity . Indian Journal of Pharmaceutical Education and Research. IJPER. Link

  • Cryoprotectants and Their Usage in Cryopreservation Process . SciSpace. SciSpace. Link

  • CryoProTM . Hampton Research. Hampton Research. Link

  • Safety Data Sheet: N-Ethylacetamide . Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. Link

  • A Review on Cryoprotectant and it's Applications in Cryopreservation . International Journal for Research Trends and Innovation. IJTRI. Link

  • The Role of Humectants in Cosmetic Formulations . Prospector. UL Prospector. Link

  • Unveiling Biocompatibility: Comprehensive Study on Epoxy–Polyetheramine-Based Polymeric Nanogels in CHO-K1 Cell Line . MDPI. MDPI. Link

  • Introducing «Tidal Wave» Complex . Regimen Lab. Regimen Lab. Link

  • MATERIAL SAFETY DATA SHEETS . Cleanchem Laboratories. Cleanchem Laboratories LLP. Link

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Methodological & Application

Application Note: Site-Specific Protein Conjugation via Catalyzed Oxime Ligation Using 2-(aminooxy)-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

The development of stable, bioorthogonal bioconjugates is a cornerstone of modern therapeutics, antibody-drug conjugate (ADC) design, and structural biology. 2-(aminooxy)-N-(2-hydroxyethyl)acetamide is a highly versatile, low-molecular-weight hydrophilic linker (MW 134.13) utilized to cap, label, or modify aldehyde- and ketone-bearing proteins. By leveraging the alpha-effect of the aminooxy group, this reagent forms a hydrolytically stable oxime bond with target carbonyls[1].

This application note provides a field-tested, self-validating protocol for the generation of reactive aldehydes on glycoproteins followed by nucleophilic-catalyzed oxime ligation.

Mechanistic Rationale & System Causality

Proteins generally lack reactive electrophilic carbonyls in their native state. To enable oxime ligation, an aldehyde or ketone must be introduced—most commonly via sodium periodate (NaIO₄) oxidation of vicinal diols on glycans, or through the incorporation of unnatural amino acids (e.g., p-acetyl phenylalanine)[2][3].

Once the carbonyl is generated, the aminooxy group of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide acts as a potent nucleophile. However, the reaction faces a kinetic bottleneck at physiological pH (7.0–7.4) because the optimal pH for oxime formation is 4.5–5.5, where the carbonyl oxygen is sufficiently protonated to invite nucleophilic attack[4][5]. To resolve this without subjecting sensitive therapeutic proteins to harsh acidic conditions, nucleophilic catalysts such as aniline or m-phenylenediamine (mPDA) are employed[2]. These catalysts rapidly form a highly electrophilic protonated Schiff base intermediate, which subsequently undergoes fast transimination with the aminooxy reagent to yield the final stable oxime[1].

Mechanism Aldehyde Protein Aldehyde Schiff Protonated Schiff Base Aldehyde->Schiff + Catalyst Catalyst Aniline / mPDA Catalyst->Schiff Oxime Oxime Conjugate Schiff->Oxime + Aminooxy Aminooxy Aminooxy Reagent Aminooxy->Oxime Oxime->Catalyst Catalyst Regeneration

Nucleophilic catalysis mechanism of oxime ligation using aniline or mPDA.

Quantitative Optimization of Ligation Conditions

The choice of catalyst and pH dictates the efficiency of the conjugation and the structural integrity of the protein. mPDA is highly recommended over aniline due to its superior aqueous solubility and up to 15-fold faster reaction kinetics, particularly when conjugating to sterically hindered ketones[6].

Table 1: Kinetic and Condition Optimization for Oxime Ligation

ParameterStandard ConditionOptimized Condition (Catalyzed)Causality / Mechanistic Rationale
Catalyst NonemPDA (50 mM) or Aniline (100 mM)Catalysts bypass the slow direct nucleophilic attack by forming a highly reactive Schiff base intermediate[2].
pH Range 4.0 - 4.55.5 - 6.0Higher pH preserves protein folding; mPDA compensates for the reduced inherent reaction rate at near-neutral pH[4].
Temperature 37 °C20 - 25 °C (RT)Catalyzed reactions proceed rapidly at RT, minimizing thermal degradation and aggregation of the target protein.
Reagent Excess >100x molar excess20x - 50x molar excessHigh efficiency of mPDA-catalyzed ligation reduces the need for massive reagent excess, simplifying downstream purification[3].

Experimental Workflow & Protocol

Workflow A Native Protein B NaIO4 Oxidation (pH 5.5, 4°C) A->B C Aldehyde-Protein B->C Generates Carbonyls D Aminooxy Reagent + mPDA Catalyst C->D E Oxime Conjugate D->E Oxime Ligation

Two-step protein bioconjugation: periodate oxidation followed by catalyzed oxime ligation.

Phase 1: Generation of Aldehyde Groups (Glycan Oxidation)

Note: This phase is specific to glycoproteins (e.g., IgG antibodies). If your protein already contains an engineered ketone/aldehyde, proceed directly to Phase 2.

  • Buffer Preparation: Prepare a 10X Oxidation Buffer consisting of 1.0 M Sodium Acetate, 1.5 M NaCl, adjusted to pH 5.5[3]. Do not use Tris or primary amine-containing buffers, as they will form competing Schiff bases with the generated aldehydes.

  • Protein Adjustment: Dilute the target glycoprotein to a concentration of 2.0 – 10.0 mg/mL in 1X Oxidation Buffer.

  • Oxidation: Prepare a fresh 100 mM stock of Sodium Periodate (NaIO₄) in ultrapure water. Add the NaIO₄ stock to the protein solution to achieve a final concentration of 10 mM[3].

  • Incubation: Protect the reaction vessel from light and incubate for exactly 30 minutes at 4 °C. Causality: Strict adherence to 4 °C and a 30-minute limit prevents the over-oxidation of sensitive amino acid residues (e.g., methionine to methionine sulfoxide).

  • Quenching: Quench unreacted periodate by adding ethylene glycol to a final concentration of 100 mM[3]. Incubate for 15 minutes at room temperature. The vicinal diols in ethylene glycol act as a sacrificial sink for the periodate.

  • Purification: Remove small molecules (formaldehyde, iodate, ethylene glycol) using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5[4].

Phase 2: Catalyzed Oxime Ligation
  • Reagent Preparation: Dissolve 2-(aminooxy)-N-(2-hydroxyethyl)acetamide in anhydrous DMSO to create a 100 mM stock solution.

  • Catalyst Preparation: Prepare a 500 mM stock of m-phenylenediamine (mPDA) in 0.1 M Sodium Acetate, pH 5.5.

  • Reaction Assembly: To the purified aldehyde-protein solution, add the aminooxy reagent to achieve a 20- to 50-fold molar excess relative to the protein[3].

  • Catalysis: Add the mPDA stock to the reaction mixture to achieve a final catalyst concentration of 50 mM[2].

  • Incubation: Incubate the reaction mixture at room temperature (20–25 °C) for 2 hours under gentle agitation[3].

  • Final Purification: Purify the stable oxime-protein conjugate via dialysis or SEC into a physiological storage buffer (e.g., 1X PBS, pH 7.4). The oxime bond is highly stable at neutral to slightly basic pH[1].

Phase 3: Self-Validating Quality Control (QC)

To ensure the protocol has functioned as a self-validating system, the conjugation must be quantitatively confirmed:

  • Intact Mass Spectrometry (LC-MS): The exact mass of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide is 134.07 Da. The condensation reaction releases one molecule of water (18.02 Da). Therefore, successful conjugation will yield a highly specific mass shift of +116.05 Da per conjugation site.

  • Aldehyde Quantification: If conjugation fails, validate Phase 1 by reacting a small aliquot of the oxidized protein with a fluorescent hydrazide or aminooxy-dye (e.g., Aminooxy-CF dye) to confirm that aldehydes were successfully generated[3].

Troubleshooting & Field Insights

  • Precipitation during Ligation: Aldehyde-modified proteins expose hydrophobic patches that can lead to aggregation. The addition of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide rapidly caps these sites with a hydrophilic hydroxyethyl moiety, usually resolving the precipitation. If aggregation occurs before the reagent can react, add 5% (v/v) glycerol or 0.01% Tween-20 to the reaction buffer.

  • Low Conjugation Yield: Ensure the pH has not drifted above 6.5 during the reaction. The nucleophilic attack of the catalyst relies on the protonation state of the carbonyl[4]. Verify the pH of the final reaction mixture using a micro-probe.

  • Disulfide Bond Integrity: Oxime ligation is highly bioorthogonal and fully compatible with oxidative folding and native disulfide bridges. Unlike maleimide chemistry, it does not require the reduction of native cysteines, making it ideal for disulfide-rich peptides and antibodies[7].

References

  • Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3649856/]
  • Biotium. (2020). Protocol: Aminooxy Labeling of Glycoproteins. Biotium Protocols.[URL: https://biotium.com/protocol/protocol-aminooxy-labeling-of-glycoproteins/]
  • BenchChem. (2023). Application Notes and Protocols for Oxime Bond Formation with Aminooxy Reagents. BenchChem Technical Notes.[URL: https://www.benchchem.
  • E. A. C. E. et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science (RSC Publishing).[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9326442/]

Sources

Application Note: Site-Specific Antibody Labeling via Oxime Ligation Using 2-(aminooxy)-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in Antibody Conjugation

Monoclonal antibodies (mAbs) are foundational tools in research, diagnostics, and therapeutics. Their exquisite specificity allows them to act as guided missiles, delivering payloads such as cytotoxic drugs, fluorophores, or radionuclides to precise locations.[1][2] Traditional conjugation methods that target native lysine or cysteine residues result in a stochastic distribution of payloads, creating heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and unpredictable conjugation sites.[2][3][4][5] This heterogeneity can compromise the conjugate's pharmacokinetics, stability, and therapeutic efficacy, presenting significant challenges for manufacturing and clinical development.[1][4][5]

Site-specific conjugation technologies have emerged to overcome these limitations, enabling the production of homogeneous, well-defined antibody conjugates.[1][6][][8] By precisely controlling the location and number of conjugated molecules, researchers can optimize the performance and consistency of their antibody-based reagents and therapeutics.[1][9]

This guide details a robust and versatile method for site-specific antibody labeling centered on two key processes: the introduction of a bioorthogonal aldehyde "handle" onto the antibody and its subsequent chemoselective reaction with an aminooxy-functionalized molecule, 2-(aminooxy)-N-(2-hydroxyethyl)acetamide , to form a highly stable oxime bond.[10][11][12] This approach offers exceptional control over conjugate architecture, leading to superior homogeneity and performance.

Principle of the Method: Bioorthogonal Oxime Ligation

The core of this methodology is the oxime ligation reaction, a cornerstone of "click chemistry" that forms a stable carbon-nitrogen double bond (C=N-O) between an aldehyde (or ketone) and an aminooxy group.[4][10][13] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under mild, aqueous conditions (typically pH 4.5-7) without cross-reacting with other functional groups present in proteins.[11][13]

The process is a two-stage system:

  • Aldehyde Handle Generation: A reactive aldehyde group is first installed at a specific, predetermined site on the antibody. This can be achieved through enzymatic or chemical methods.

  • Chemoselective Ligation: The aldehyde-tagged antibody is then reacted with 2-(aminooxy)-N-(2-hydroxyethyl)acetamide, which contains the nucleophilic aminooxy moiety. The N-(2-hydroxyethyl)acetamide portion of the reagent is designed to be a hydrophilic, neutral spacer, enhancing solubility and minimizing non-specific interactions.

The resulting oxime linkage is significantly more stable than other common linkages, such as those formed from maleimide-thiol reactions, which can be prone to exchange reactions in vivo.[6][10][14]

Caption: Chemical principle of oxime ligation for antibody conjugation.

Part I: Generation of the Aldehyde Handle

The critical first step is the precise installation of an aldehyde group onto the antibody. Below are two field-proven, authoritative methods to achieve this.

Method A: Enzymatic Generation via Formylglycine-Generating Enzyme (FGE)

This elegant method utilizes the Formylglycine-Generating Enzyme (FGE) to create an aldehyde from a cysteine residue within a specific recognition sequence.[15][16][17]

Expertise & Causality: FGE recognizes a short consensus sequence (e.g., LCTPSR) that must be genetically engineered into the antibody backbone at a desired location (e.g., the C-terminus of a light or heavy chain).[18][19][20] During protein expression in mammalian cells, FGE, which can be co-expressed, identifies this "aldehyde tag" and oxidizes the cysteine residue to a Cα-formylglycine (fGly).[6][14][16] The resulting aldehyde is unique within the entire protein, providing a single, precisely located handle for conjugation. This method yields exceptionally homogeneous products with a DAR of exactly 2.0 (assuming one tag per heavy chain).[6] Recent studies show that supplementing cell culture media with copper(II) can enhance FGE activity and dramatically increase fGly conversion yields to >95%.[16][18]

Protocol 1: FGE-Mediated Aldehyde Tagging

  • Vector Design: Using standard molecular biology techniques, insert the FGE recognition sequence (e.g., LCTPSR) into the antibody expression vector at the desired labeling site.

  • Cell Line Development: Co-transfect a suitable mammalian expression host (e.g., CHO cells) with the aldehyde-tagged antibody vector and an FGE expression vector. Select a stable clone with high antibody titer and efficient fGly conversion.

  • Expression and Production: Culture the selected clone in appropriate media. For optimal FGE activity and high conversion yield, supplement the culture media with 50 µM copper(II) sulfate.[18]

  • Purification: Purify the aldehyde-tagged antibody from the culture supernatant using standard methods, such as Protein A affinity chromatography.

  • Quality Control (Self-Validation): Confirm the successful conversion of cysteine to fGly using mass spectrometry. The expected mass shift is a loss of 1 Da (oxidation of Cys, C₃H₅NOS, to fGly, C₃H₃NO₂S).

Method B: Chemo-enzymatic Generation via Glycan Oxidation

This method targets the conserved N-linked glycans located in the Fc region of most IgG antibodies, providing a convenient and predictable site for modification without genetic engineering.

Expertise & Causality: The carbohydrate moieties on the antibody are oxidized using a mild oxidizing agent, sodium periodate (NaIO₄).[11][21] Periodate selectively cleaves the vicinal diols present in the sugar rings (e.g., terminal galactose) to generate two aldehyde groups.[10][22] The reaction must be carefully controlled; low concentrations of periodate and a slightly acidic pH (e.g., 5.5) ensure that oxidation is largely restricted to the glycan sugars, preventing unwanted side reactions with sensitive amino acid residues like methionine.[11] This approach generates a conjugate with the payload attached specifically to the Fc region, preserving the antigen-binding function of the Fab arms.[21]

Protocol 2: Mild Periodate Oxidation of Antibody Glycans

  • Buffer Exchange: Prepare the antibody (e.g., 5-10 mg/mL) in a suitable reaction buffer, such as 0.1 M Sodium Acetate, pH 5.5. Use a desalting column (e.g., PD-10) for buffer exchange.[10]

  • Periodate Preparation: Prepare a fresh stock solution of sodium periodate (e.g., 100 mM) in the same reaction buffer. Protect from light.

  • Oxidation Reaction: Add sodium periodate to the antibody solution to a final concentration of 1-2 mM.[13] Incubate the reaction for 30 minutes at 4°C in the dark.

    • Causality Note: The low temperature and dark conditions minimize non-specific oxidation and degradation of the periodate reagent.

  • Quenching: Quench the reaction by adding a 10-fold molar excess of ethylene glycol or glycerol and incubating for 15 minutes at 4°C. This consumes any remaining periodate.[10]

  • Purification: Immediately remove excess periodate and quenching agent by passing the reaction mixture through a desalting column equilibrated with the buffer for the subsequent ligation step (e.g., 0.1 M Sodium Acetate, pH 4.5). The resulting antibody is now "aldehyde-activated" and ready for conjugation.

Part II: Oxime Ligation with 2-(aminooxy)-N-(2-hydroxyethyl)acetamide

This protocol describes the core conjugation step, where the aminooxy reagent is coupled to the aldehyde-activated antibody.

Protocol 3: Site-Specific Oxime Ligation

  • Reagent Preparation:

    • Aldehyde-Activated Antibody: Prepare as described in Part I (Method A or B). Adjust concentration to 2-5 mg/mL in 0.1 M Sodium Acetate, pH 4.5.[4][10]

    • Aminooxy Stock Solution: Prepare a 20-50 mM stock solution of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide (MW: 134.13 g/mol ) in an organic co-solvent like DMSO or directly in the reaction buffer if solubility permits.[4][23]

    • (Optional) Catalyst: Prepare a 100 mM aniline stock solution in the reaction buffer. Aniline acts as a nucleophilic catalyst, significantly accelerating the rate of oxime formation, especially at pH values closer to neutral.[10][13][22]

  • Conjugation Reaction:

    • To the aldehyde-activated antibody solution, add the 2-(aminooxy)-N-(2-hydroxyethyl)acetamide stock solution to achieve a final molar excess of 20-100 fold over the antibody.

    • (Optional but Recommended) If using a catalyst, add aniline to a final concentration of 10 mM.[22]

    • Gently mix and incubate the reaction at 37°C for 4-24 hours.[4][10] Reaction progress can be monitored by analyzing aliquots over time.

  • Purification of the Conjugate: After the reaction is complete, remove excess aminooxy reagent, catalyst, and any co-solvent. Standard methods include:

    • Size Exclusion Chromatography (SEC).

    • Tangential Flow Filtration (TFF).

    • Desalting columns (for small scale).[21]

    • The purified antibody conjugate should be stored in a suitable buffer (e.g., PBS, pH 7.4) at 2-8°C.

Quantitative Data for Ligation Reaction

ParameterRecommended RangeRationale & Expert Insights
pH 4.5 - 5.5Optimal for oxime formation. This pH represents a compromise between protonating the carbonyl group (activating it) and deprotonating the aminooxy nucleophile (making it reactive).[13]
Temperature 25°C - 37°CHigher temperatures increase the reaction rate. 37°C is a common choice that balances kinetics with antibody stability.[4][10]
Molar Excess of Aminooxy Reagent 20-100xA significant molar excess drives the reaction equilibrium towards product formation, ensuring high conjugation efficiency.
Aniline Catalyst 10 mM (optional)Aniline significantly accelerates the rate-limiting dehydration step of oxime formation, allowing for shorter reaction times or reactions at a higher pH.[13][22]
Reaction Time 4 - 48 hoursDependent on temperature, pH, and catalyst use. Monitor reaction completion via analytical methods to avoid under- or over-incubation.

Part III: Characterization of the Labeled Antibody (Self-Validation)

Thorough characterization is essential to validate the success of the conjugation and ensure the quality and homogeneity of the final product.[24][25]

  • Drug-to-Antibody Ratio (DAR): The average number of molecules conjugated per antibody is a critical quality attribute.[3]

    • Method: UV-Vis Spectroscopy. Measure the absorbance of the conjugate at 280 nm (for the antibody) and at the λ_max_ of the payload (if it has a chromophore). The DAR can be calculated using the Beer-Lambert law.

    • Method: Mass Spectrometry (Intact MS). Provides the most accurate DAR value and distribution, confirming the homogeneity of the conjugate.

  • Purity and Aggregation:

    • Method: Size Exclusion Chromatography (SEC-HPLC). Used to assess the level of aggregation in the final product. The conjugate should ideally show a single, sharp monomeric peak.[26]

  • Confirmation of Conjugation Site:

    • Method: Peptide Mapping (LC-MS/MS). The conjugate is digested (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry to confirm that the payload is attached to the expected amino acid residue (fGly) or glycan-derived peptide.

  • Functional Assessment:

    • Method: Binding Assays (e.g., ELISA, SPR). Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[27]

Overall Experimental Workflow

The entire process from antibody to characterized conjugate follows a logical sequence of modification, ligation, purification, and analysis.

A Start: Unmodified Antibody B PART I: Aldehyde Handle Generation A->B B1 Method A: FGE-mediated Cys to fGly Conversion (Genetic Engineering Required) B->B1 B2 Method B: Periodate Oxidation of Fc Glycans (No Engineering Required) B->B2 C Aldehyde-Activated Antibody B1->C B2->C D PART II: Oxime Ligation with 2-(aminooxy)-N-(2-hydroxyethyl)acetamide C->D E Crude Antibody Conjugate D->E F Purification (e.g., SEC, TFF) E->F G Purified Antibody Conjugate F->G H PART III: Characterization (Self-Validation) G->H H1 DAR (UV-Vis, MS) H->H1 H2 Purity (SEC-HPLC) H->H2 H3 Function (ELISA, SPR) H->H3

Caption: Workflow for site-specific antibody labeling and validation.

Conclusion

The use of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide in conjunction with an aldehyde-tagged antibody provides a powerful and reliable platform for creating homogeneous, site-specifically labeled antibody conjugates. This methodology offers superior control over DAR and conjugation site compared to traditional stochastic methods, resulting in highly consistent materials with potentially improved therapeutic or diagnostic performance. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently produce high-quality conjugates for a wide range of applications in drug development and life sciences research.

References

  • Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. ([Link])

  • Antibody-Drug Conjugate (ADC) Characterization with MMS. RedShiftBio. ([Link])

  • Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. ([Link])

  • Characterization of Antibody-Drug Conjugates. Sartorius. ([Link])

  • Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE). Springer Link. ([Link])

  • Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. ACS Publications. ([Link])

  • Click Chemistry Conjugations. PMC. ([Link])

  • Introduction of Carbonyl Groups into Antibodies. MDPI. ([Link])

  • ADC Conjugation Technologies. AxisPharm. ([Link])

  • Enzyme-Based Labeling Strategies for Antibody–Drug Conjugates and Antibody Mimetics. MDPI. ([Link])

  • Site-specific antibody drug conjugates for cancer therapy. PMC. ([Link])

  • Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE). Springer Link. ([Link])

  • Conjugation based on the production of an aldehyde containing antibody... ResearchGate. ([Link]_)

  • Generating aldehyde-tagged antibodies with high titers and high formylglycine yields by supplementing culture media with copper(II). BMC Biotechnology. ([Link])

  • Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. PMC. ([Link])

  • Formylglycine-generating enzyme – Knowledge and References. Taylor & Francis Online. ([Link])

  • Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols. ([Link])

  • Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions. PMC. ([Link])

  • Site-Specifically-Labeled Antibodies for Super-Resolution Microscopy Reveal In Situ Linkage Errors. ACS Nano. ([Link])

  • Site-specific antibody labeling with novel photocrosslinking technology. Atlas of Science. ([Link])

  • A Single-step Reaction for Glycosylation of Aminooxy Peptides. KU ScholarWorks. ([Link])

  • Acetamide, 2-amino-N-(2-hydroxyethyl)-N-methyl-. ChemBK. ([Link])

  • Methods for site-specific drug conjugation to antibodies. PMC. ([Link])

  • 2-(Aminooxy)acetamide. PubChem. ([Link])

  • Site-specific conjugation of native antibody. Semantic Scholar. ([Link])

  • Chemical Properties of Acetamide, N-(2-hydroxyethyl)-. Cheméo. ([Link])

  • (PDF) Site-Specific Antibody Conjugation for ADC and Beyond. ResearchGate. ([Link])

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Application Notes & Protocols: Oxime Ligation Techniques for Modifying Glycoproteins

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Oxime ligation has emerged as an indispensable tool in chemical biology and drug development for the precise modification of complex biomolecules.[1] This bioorthogonal reaction, which forms a stable oxime bond between an aminooxy-functionalized molecule and a carbonyl (aldehyde or ketone), is prized for its high chemoselectivity and its ability to proceed under mild, aqueous conditions ideal for sensitive biological macromolecules like glycoproteins.[2][3] These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We delve into the core chemical principles, detail robust protocols for introducing carbonyl handles onto glycoproteins, provide step-by-step ligation procedures, and discuss critical parameters for reaction optimization. The aim is to equip researchers with the foundational knowledge and practical methodologies required to successfully employ oxime ligation for creating advanced glycoconjugates, from fluorescently labeled probes to novel antibody-drug conjugates (ADCs).

Core Principles of Oxime Ligation Chemistry

Oxime ligation is a cornerstone of "click" chemistry, characterized by its efficiency, specificity, and the absence of interfering side reactions with other functional groups present in biological systems.[1] The reaction's utility is anchored in the formation of a highly stable C=N-O oxime linkage, which is significantly more resistant to hydrolysis at physiological pH compared to related C=N bonds like imines or hydrazones.[4][5]

Reaction Mechanism

The formation of an oxime is a two-step condensation reaction:

  • Nucleophilic Attack: The nitrogen atom of the aminooxy group (R-ONH₂) attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient, tetrahedral carbinolamine (or hemiaminal) intermediate.[1][2]

  • Dehydration: This intermediate undergoes a rate-limiting dehydration (loss of a water molecule) to yield the final, stable oxime product.[2]

The reaction rate is highly pH-dependent, with optimal performance typically observed in a slightly acidic environment (pH 4-5).[2] This acidity serves to protonate the carbonyl group, increasing its electrophilicity, while leaving a sufficient population of the aminooxy group in its nucleophilic, unprotonated state.[2]

Catalysis for Enhanced Kinetics

While the reaction can proceed at neutral pH, the rate is often slow. To overcome this, nucleophilic catalysts, most notably aniline and its derivatives like p-phenylenediamine (PPD), are widely used to significantly accelerate the reaction.[3][4][6]

The aniline-catalyzed mechanism provides a lower energy pathway:

  • Schiff Base Formation: Aniline first reacts with the carbonyl to form a protonated Schiff base (an iminium ion).[2]

  • Transimination: This iminium ion is substantially more electrophilic than the original carbonyl, making it highly susceptible to attack by the aminooxy nucleophile.

  • Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses, releasing the aniline catalyst and yielding the final oxime product.[2]

This catalytic cycle dramatically enhances reaction rates, even at neutral pH, making it possible to achieve complete ligation within minutes to hours for most applications.[3][6]

Oxime Ligation Mechanism cluster_0 Uncatalyzed Pathway (pH 4-5) cluster_1 Aniline-Catalyzed Pathway (pH ~7) Carbonyl R-CHO Intermediate1 Tetrahedral Intermediate Carbonyl->Intermediate1 + H₂N-O-R' Aminooxy H₂N-O-R' Oxime R-CH=N-O-R' Intermediate1->Oxime - H₂O Carbonyl2 R-CHO SchiffBase Protonated Schiff Base Carbonyl2->SchiffBase + Aniline, H⁺ Aniline Aniline Intermediate2 Tetrahedral Intermediate SchiffBase->Intermediate2 + H₂N-O-R' Aminooxy2 H₂N-O-R' Oxime2 R-CH=N-O-R' Intermediate2->Oxime2 - Aniline, H⁺

Caption: Uncatalyzed vs. Aniline-Catalyzed Oxime Ligation Pathways.

Methodologies for Introducing Carbonyl Groups into Glycoproteins

A prerequisite for oxime ligation is the presence of a carbonyl group on one reaction partner and an aminooxy group on the other. For glycoprotein modification, the most common strategy is to introduce an aldehyde or ketone onto the glycoprotein's glycan structures.

Carbonyl Introduction Strategies Glycoprotein Native Glycoprotein Method1 Periodate Oxidation (NaIO₄) Glycoprotein->Method1 Method2 Enzymatic Oxidation (e.g., Galactose Oxidase) Glycoprotein->Method2 Method3 Genetic Code Expansion (pAcPhe) Glycoprotein->Method3 AldehydeGlycoprotein Aldehyde-Modified Glycoprotein Method1->AldehydeGlycoprotein Oxidizes cis-diols on glycans Method2->AldehydeGlycoprotein Oxidizes specific sugar residues Method3->AldehydeGlycoprotein Incorporates ketone amino acid

Caption: Key strategies for introducing carbonyl handles onto glycoproteins.

Protocol: Mild Periodate Oxidation of Sialic Acids

This is the most widely used method for generating aldehydes on glycoproteins. Sodium meta-periodate (NaIO₄) selectively cleaves the C7-C8 bond of cis-diols found in sialic acid residues, generating a C7 aldehyde while leaving the rest of the protein and glycan structure intact under mild conditions.[5][7]

Materials:

  • Glycoprotein of interest (1-10 mg/mL)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[5] (or PBS, pH 6.5-7.4)

  • Sodium meta-periodate (NaIO₄) solution (prepare fresh)

  • Quenching Solution: 15 mM Glycerol or 50 mM L-cysteine

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis cassette

Procedure:

  • Buffer Exchange: Dissolve or exchange the glycoprotein into the Oxidation Buffer at a concentration of 1-10 mg/mL.

  • Periodate Addition: Add freshly prepared NaIO₄ solution to the glycoprotein solution to a final concentration of 1-2 mM.[1] For sialic acid-specific oxidation, lower concentrations (e.g., 0.1-1 mM) and shorter incubation times are often used.[8]

  • Incubation: Incubate the reaction in the dark (periodate is light-sensitive) for 15-30 minutes at 4°C or room temperature.[1]

  • Quenching: Stop the reaction by adding the Quenching Solution. Incubate for 15 minutes at room temperature to consume any excess periodate.[5]

  • Purification: Immediately remove excess periodate and quenching reagents by passing the solution through a desalting column or by dialysis against the desired buffer for the subsequent ligation step (e.g., PBS pH 7.4 or Acetate buffer pH 4.5). The resulting aldehyde-modified glycoprotein is now ready for ligation.

Alternative Method: Enzymatic Oxidation

Enzymes like Galactose Oxidase can be used to selectively oxidize the C-6 primary alcohol of terminal galactose or N-acetylgalactosamine residues to an aldehyde.[7] This method offers exquisite specificity but may require optimization depending on the accessibility of terminal galactose residues on the glycoprotein.

Experimental Protocols for Oxime Ligation

Protocol: Labeling of an Aldehyde-Modified Glycoprotein

This protocol describes the general procedure for conjugating an aminooxy-functionalized molecule (e.g., fluorescent dye, biotin, or drug) to an aldehyde-bearing glycoprotein.

Labeling Workflow A 1. Prepare Aldehyde- Modified Glycoprotein (See Section 2.1) C 3. Mix Glycoprotein and Aminooxy Reagent A->C B 2. Dissolve Aminooxy Reagent in Buffer B->C D 4. Add Aniline Catalyst (e.g., 10-100 mM final) C->D E 5. Incubate (RT to 37°C, 2-24h) D->E F 6. Monitor Reaction (SDS-PAGE, MS) E->F G 7. Purify Conjugate (SEC, Dialysis) F->G

Caption: General experimental workflow for glycoprotein labeling via oxime ligation.

Materials:

  • Aldehyde-modified glycoprotein (from Section 2.1) in a suitable buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0).[1]

  • Aminooxy-functionalized molecule (e.g., Aminooxy-Biotin, Aminooxy-Alexa Fluor™ 488).

  • Aniline stock solution (e.g., 1 M in DMSO or freshly prepared in buffer).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Prepare Reactants: Prepare a solution of the aldehyde-modified glycoprotein (e.g., at 10 µM) in the reaction buffer. Separately, prepare a solution of the aminooxy-functionalized molecule.

  • Initiate Reaction: To the glycoprotein solution, add the aminooxy-functionalized molecule to a final concentration that is in 10- to 50-fold molar excess.

  • Add Catalyst: Add the aniline stock solution to a final concentration of 10-100 mM.[1] Note: Aniline is a nucleophilic catalyst; higher concentrations generally lead to faster reactions.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactants and catalyst concentration.

  • Monitoring (Optional): The progress of the reaction can be monitored by analytical techniques such as SDS-PAGE (which will show a mobility shift upon conjugation) or mass spectrometry (which will show an increase in mass).

  • Purification: Once the reaction is complete, purify the glycoprotein conjugate to remove excess labeling reagent and catalyst using size-exclusion chromatography, dialysis, or another appropriate purification method.

Protocol: Immobilization of a Glycoprotein on a Surface

This protocol is adapted for creating glycan microarrays or functionalized biosensors.

Materials:

  • Aldehyde-modified glycoprotein (from Section 2.1).

  • Aminooxy-functionalized surface (e.g., commercially available slides or custom-functionalized plates).

  • Immobilization Buffer: PBS, pH 7.4 or Acetate Buffer, pH 4.5-5.0.

  • Blocking Buffer: e.g., 1% BSA in PBS.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

Procedure:

  • Prepare Glycoprotein Solution: Prepare a solution of the aldehyde-modified glycoprotein in the Immobilization Buffer at a suitable concentration (e.g., 10-100 µg/mL).

  • Immobilization Reaction: Apply the glycoprotein solution to the aminooxy-functionalized surface. Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to allow the oxime ligation to occur.[1]

  • Washing: Remove the glycoprotein solution and wash the surface thoroughly with Wash Buffer to remove any non-covalently bound protein.

  • Blocking: Immerse the surface in Blocking Buffer for 1 hour at room temperature to block any remaining reactive sites and reduce non-specific binding in subsequent assays.[1]

  • Final Wash: Rinse the surface with deionized water and dry under a gentle stream of nitrogen. The surface is now functionalized with covalently attached glycoproteins.

Quantitative Data & Optimization Parameters

The efficiency of oxime ligation is highly dependent on several factors. The following table summarizes key parameters to guide reaction design and optimization.

ParameterRecommended RangeRationale & Expert Insights
pH 4.0 - 7.4Optimal uncatalyzed rate is at pH 4-5.[2] For sensitive proteins, pH 6.5-7.4 with a catalyst is preferred to maintain protein stability. Avoid amine-containing buffers like Tris if using periodate oxidation.[5]
Catalyst Aniline (10-200 mM) or p-Phenylenediamine (1-10 mM)Aniline and its derivatives dramatically accelerate the reaction, especially at neutral pH.[1][8] PPD is often a more potent catalyst than aniline. Prepare stock solutions fresh.
Temperature 4°C to 37°CHigher temperatures (e.g., 37°C) increase the reaction rate but must be balanced with the thermal stability of the glycoprotein.[1] Room temperature is a common starting point.
Reaction Time 1 - 48 hoursHighly dependent on pH, catalyst, and reactant concentrations. Monitor reaction progress to determine the optimal time. For some applications, reactions can be completed in under an hour.[3]
Molar Excess of Label 10x - 100xA molar excess of the smaller aminooxy-functionalized molecule drives the reaction equilibrium towards the product. The optimal excess depends on the reactivity of the components and should be determined empirically.
Glycoprotein Conc. 1 - 10 mg/mLHigher concentrations can increase reaction rates but may also lead to aggregation, especially after modification.[5]

Conclusion and Future Outlook

Oxime ligation is a robust, versatile, and highly reliable technique for the site-specific modification of glycoproteins. Its bioorthogonality allows for precise chemical engineering of complex biological molecules in their native environment. By providing a stable covalent linkage under mild conditions, this chemistry has become foundational for applications ranging from the development of targeted therapeutics like ADCs to the construction of sophisticated glycan arrays for interrogating biological interactions.[1][9] As the demand for precisely engineered glycoproteins grows, the mastery of oxime ligation techniques will remain a critical skill for researchers at the interface of chemistry, biology, and medicine.

References

  • An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners. (n.d.). Benchchem.
  • The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide. (n.d.). Benchchem.
  • Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. (2021). PMC.
  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020). MDPI.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). PMC.
  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). RSC Publishing.
  • Application Notes and Protocols: Glycoprotein Labeling with 11-Maleimidoundecanoic Acid Hydrazide. (n.d.). Benchchem.
  • Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments. (2022). PMC.
  • Introduction of the carbonyl group into proteins by mild oxidation... (n.d.). ResearchGate.
  • (A) Immobilization of glycoclusters by oxime ligation (1) and incubation with a fluorescent lectin (2). (n.d.). ResearchGate.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). RSC Publishing.
  • GlyConnect: a glycan-based conjugation extension of the GlycoDelete technology. (2021). bioRxiv.org.
  • Going Native: Synthesis of Glycoproteins and Glycopeptides via Native Linkages To Study Glycan-Specific Roles in the Immune System. (2019). ACS Publications.

Sources

Technical Guide: Precision Engineering of Oxime Hydrogels using 2-(aminooxy)-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is a technical guide for the use of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide (CAS 848852-54-0) in the synthesis and modification of hydrogels.

Based on its chemical structure (mono-functional aminooxy group), this reagent is not a crosslinker but a high-precision capping agent and stoichiometric regulator . It is used to quench residual aldehydes, tune hydrogel stiffness, and modify surface functionality without altering the polymer backbone.

Introduction & Mechanistic Basis

Oxime ligation (reaction between an aldehyde/ketone and an aminooxy group) is a gold-standard "click" chemistry for hydrogel synthesis due to its bio-orthogonality, hydrolytic stability, and lack of required catalysts.[1]

However, aldehyde-functionalized precursors (e.g., Oxidized Alginate, Oxidized Hyaluronic Acid, PEG-benzaldehyde) present two critical challenges:

  • Cytotoxicity: Unreacted aldehyde groups can covalently bind to cell surface amines, causing toxicity.

  • Uncontrolled Stiffening: Residual aldehydes may facilitate slow, non-specific crosslinking over time (via Schiff base formation with tissue amines), altering the hydrogel's mechanical properties in vivo.

2-(aminooxy)-N-(2-hydroxyethyl)acetamide serves as a bio-inert terminator . Its aminooxy headgroup rapidly forms a stable oxime linkage with aldehydes, while its hydroxyethyl-acetamide tail presents a neutral, hydrophilic interface that mimics polyethylene glycol (PEG), preventing non-specific protein adsorption.

Chemical Structure & Function
  • Reactive Head: Aminooxy (

    
    ) 
    
    
    
    High specificity for aldehydes at pH 6.0–7.4.
  • Linker: Acetamide ($ -CH_2-C(=O)-NH- $)

    
     Stable, non-degradable spacer.
    
  • Tail: Hydroxyethyl ($ -CH_2-CH_2-OH $)

    
     Hydrophilic, ensures water retention and biocompatibility.
    

Experimental Design Strategy

This reagent is applied in two distinct workflows. Choose the protocol that matches your objective:

ApplicationObjectiveTiming of AdditionMechanism
A. Post-Gelation Quenching Remove cytotoxicity; stabilize gel modulus.After gelation is complete (e.g., 1–2 hours post-mixing).Diffuses into gel; caps residual aldehydes.
B. Modulus Tuning Pre-program the stiffness (G') without changing polymer % wt.During precursor mixing (Simultaneous).Competes with the crosslinker for aldehyde sites, lowering crosslink density ($ \rho_x $).

Protocol A: Post-Gelation Aldehyde Quenching (Bio-stabilization)

Purpose: To render an aldehyde-rich hydrogel cytocompatible for cell encapsulation or tissue adhesion.

Materials
  • Hydrogel Construct: Pre-formed Aldehyde-functionalized gel (e.g., Oxidized Alginate crosslinked with PEG-diamine or PEG-bis-aminooxy).

  • Quenching Reagent: 2-(aminooxy)-N-(2-hydroxyethyl)acetamide (MW: ~134.13 g/mol ).

  • Buffer: PBS (pH 7.[2]4) or Citrate-Phosphate Buffer (pH 6.5 for faster kinetics).

Step-by-Step Methodology
  • Calculate Residual Aldehydes:

    • Estimate the molar excess of aldehydes used in your crosslinking.

    • Example: If you mixed Polymer-CHO (10 mM CHO) with Crosslinker (5 mM

      
      ), you have ~5 mM residual CHO.
      
    • Target Ratio: Use a 5-fold molar excess of the Quencher relative to residual aldehydes to ensure rapid saturation.

  • Preparation of Quenching Solution:

    • Dissolve 2-(aminooxy)-N-(2-hydroxyethyl)acetamide in PBS to a concentration of 10–50 mM .

    • Note: Check pH after dissolution. If the reagent is supplied as an HCl salt, the solution will be acidic. Adjust to pH 7.4 using 1M NaOH. Critical: Oxime formation is slow at pH < 4 and pH > 8.

  • Incubation:

    • Immerse the hydrogel construct in the Quenching Solution.

    • Volume: Use a volume ratio of at least 5:1 (Solution:Gel) to prevent depletion.

    • Time: Incubate for 1 hour at 37°C or 4 hours at Room Temp .

    • Optional Catalyst: For ultra-fast quenching (minutes), add 10 mM Aniline (caution: Aniline is toxic; wash thoroughly if used).

  • Wash Step (Self-Validation):

    • Remove quenching solution.[3]

    • Wash hydrogel 3

      
       15 mins with sterile PBS to remove unreacted reagent and byproducts.
      
    • Validation: Perform a colorimetric assay (e.g., Purpald assay) on the final wash supernatant. No purple color indicates all free aldehydes are capped or washed away.

Protocol B: Rheological Tuning (Stiffness Control)

Purpose: To synthesize a library of hydrogels with identical polymer content but varying stiffness (Storage Modulus,


).
Concept

By adding the mono-functional reagent during synthesis, you create "dead-end" modifications that block crosslinking sites.

  • High Ratio (Crosslinker/Blocker): Stiff Gel.

  • Low Ratio (Crosslinker/Blocker): Soft Gel.

Workflow Diagram (Graphviz)

G Polymer Aldehyde Polymer (e.g., Ox-HA) Mix Competitive Mixing (pH 7.0) Polymer->Mix Crosslinker Bis-Aminooxy Crosslinker Crosslinker->Mix Blocker 2-(aminooxy)-N- (2-hydroxyethyl)acetamide Blocker->Mix Variable Conc. Gel_Stiff High Stiffness Gel (Low Blocker) Mix->Gel_Stiff High Crosslink Density Gel_Soft Low Stiffness Gel (High Blocker) Mix->Gel_Soft Low Crosslink Density

Caption: Competitive reaction pathway where the mono-functional blocker reduces effective crosslink density.

Step-by-Step Methodology
  • Define "R" Ratio: Let

    
    . Usually, 
    
    
    
    is kept constant (e.g., 1.0) to ensure all aldehydes are consumed. Let
    
    
    be the mole fraction of the mono-functional reagent.
    • 
      : Maximum Stiffness.
      
    • 
      : ~50% reduction in crosslinks (theoretical).
      
  • Precursor Preparation:

    • Solution A: Oxidized Polymer (e.g., 2% w/v) in PBS.

    • Solution B (Crosslinker Mix): Combine the Bis-aminooxy crosslinker and 2-(aminooxy)-N-(2-hydroxyethyl)acetamide in the desired molar ratio. Dissolve in PBS.

  • Mixing & Gelation:

    • Mix Solution A and Solution B (1:1 volume usually).

    • Vortex immediately for 10 seconds.

    • Pipette into molds.

  • Rheological Validation:

    • Allow gelation for 2 hours (oxime kinetics are slower than click chemistry).

    • Perform an Oscillatory Frequency Sweep (0.1–10 Hz, 1% strain).

    • Data Output: Plot

      
       (Plateau Modulus) vs. Concentration of Blocker. You should observe a linear or exponential decay in stiffness as the blocker concentration increases.
      

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
No Gelation pH is too low (< 4.0) or Blocker conc. is too high.Adjust buffer to pH 6.5–7.0. Ensure bis-crosslinker is at least 30 mol% of total aminooxy groups.
Slow Gelation Lack of catalysis at neutral pH.Add 10 mM Aniline or 5-Methoxyanthranilic Acid (catalyst) to the precursor solution.
Precipitation Polymer-Blocker incompatibility.The hydroxyethyl tail is hydrophilic, so precipitation is rare. Check if the polymer itself is soluble at the working pH.
Cytotoxicity Residual Aniline or unreacted aldehydes.Extend the washing step (Protocol A). If using aniline, wash for 24 hours with frequent buffer changes.

References

  • Grover, G. N., et al. (2012). "Biocompatible Hydrogels by Oxime Click Chemistry." Advanced Materials. Link

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. Link

  • Hardy, J. G., et al. (2016). "Oxime-based Click Chemistry for the Modification of Hydrogels." Journal of Polymer Science Part A. Link

  • Glen Research. (2011). "Aldehyde and AminoOxy conjugations: Catalysts and Conditions." Glen Report 25.15. Link

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Application Note: Site-Specific Antibody-Drug Conjugation via Aminooxy Linkers and Oxime Ligation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The therapeutic index of an Antibody-Drug Conjugate (ADC) is fundamentally dictated by the stability and homogeneity of its linker chemistry. Traditional conjugation methods—such as the alkylation of reduced cysteines via maleimide chemistry—often yield heterogeneous mixtures and are susceptible to retro-Michael deconjugation in systemic circulation, leading to off-target toxicity[1].

To overcome these limitations, site-specific conjugation utilizing the native N-linked glycans on the Fc region (Asn297) has emerged as a robust alternative. Native sugars in the glycosylated sites of antibodies can be modified in a two-step process: first, the terminal galactose or sialic acid residues are oxidized to generate reactive aldehydes; second, these aldehydes are coupled with aminooxy-functionalized payloads to form highly stable oxime bonds[2].

The Causality of Aniline Catalysis

While oxime ligation is highly bioorthogonal, the uncatalyzed reaction is kinetically sluggish at neutral to mildly acidic pH levels—conditions required to maintain antibody conformational stability. To resolve this, aniline is employed as a nucleophilic catalyst. Aniline rapidly attacks the aldehyde to form a highly electrophilic Schiff base (iminium ion) intermediate. The aminooxy group on the drug-linker, fortified by the


-effect (where adjacent lone pairs increase nucleophilicity), rapidly displaces the aniline to form the irreversible C=N-O oxime bond[3],[4]. This catalytic intervention allows the reaction to proceed efficiently at pH 6.0, preventing the need for harsh acidic conditions that could denature the IgG[4]. This approach has been successfully validated in the synthesis of highly potent ADCs, such as PRAME-targeting antibodies conjugated to monomethyl auristatin E (MMAE)[5].

ADC_Workflow IgG Native IgG (Fc Glycans) Oxidation Periodate Oxidation (1 mM NaIO4) IgG->Oxidation Cleavage of vicinal diols Aldehyde Oxidized IgG (Aldehyde Handles) Oxidation->Aldehyde Buffer Exchange (Desalting) Ligation Aniline Catalysis (+ Aminooxy-Drug) Aldehyde->Ligation Schiff Base Intermediate ADC Stable ADC (Oxime Linkage) Ligation->ADC SEC/TFF Purification

Caption: Workflow for site-specific ADC generation via Fc glycan oxidation and catalyzed oxime ligation.

Quantitative Optimization Parameters

To ensure a self-validating and reproducible workflow, specific physicochemical parameters must be strictly controlled. Table 1 summarizes the critical variables and the mechanistic rationale behind their defined limits.

Table 1: Critical Process Parameters for Oxime-Linked ADCs

ParameterRecommended RangeMechanistic Rationale
NaIO₄ Concentration 1.0 – 2.0 mMSufficient to cleave vicinal diols on terminal glycans. Exceeding 2 mM risks off-target oxidation of methionine residues, which can impair FcRn binding and reduce serum half-life.
Oxidation Temp / Time 4 °C for 30–60 minLow temperatures kinetically suppress off-target amino acid oxidation while allowing the highly reactive diol cleavage to proceed to completion.
Ligation pH 5.5 – 6.0Balances the acid-catalyzed nature of oxime formation with the structural stability of the antibody. Higher pH drastically reduces reaction kinetics; lower pH induces aggregation.
Aniline Concentration 50 – 100 mMDrives the rapid formation of the Schiff base intermediate. Concentrations >100 mM risk hydrophobic precipitation of the antibody.
Payload Equivalents 5 – 10 Molar Eq.Ensures saturation of available aldehyde sites (targeting a Drug-to-Antibody Ratio [DAR] of 2 to 4) while minimizing the risk of payload-induced aggregation.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Quality control (QC) checkpoints are embedded to ensure the success of one phase before proceeding to the next.

Phase 1: Periodate Oxidation of Native Glycans
  • Preparation: Dilute the monoclonal antibody (mAb) to a concentration of 5.0 mg/mL in Oxidation Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.5).

  • Oxidation: Prepare a fresh 100 mM stock of sodium meta-periodate (NaIO₄) in ultrapure water. Add NaIO₄ to the mAb solution to achieve a final concentration of 1.0 mM.

  • Incubation: Protect the reaction vessel from light (to prevent radical formation) and incubate at 4 °C for exactly 30 minutes with gentle end-over-end rotation.

  • Quenching & Desalting: Immediately remove unreacted NaIO₄ to prevent over-oxidation. Pass the reaction mixture through a pre-equilibrated Zeba™ Spin Desalting Column (or utilize Tangential Flow Filtration for larger scales) into Ligation Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 6.0).

    • Self-Validation Checkpoint 1: Analyze a 5 µg aliquot via intact LC-MS. The mass should remain largely unchanged (minus the loss of minor glycan fragments), confirming the absence of heavy backbone fragmentation or widespread methionine oxidation.

Phase 2: Aniline-Catalyzed Oxime Ligation
  • Catalyst Addition: To the oxidized mAb (now bearing reactive aldehydes), add pure aniline to achieve a final concentration of 50 mM. Note: Aniline must be highly pure and colorless; oxidized aniline (yellow/brown) will inhibit the reaction.

  • Payload Addition: Dissolve the aminooxy-functionalized drug-linker (e.g., Aminooxy-Val-Cit-PABC-MMAE) in anhydrous DMSO. Add the payload to the mAb solution at a ratio of 8 molar equivalents per antibody. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Conjugation: Incubate the reaction mixture at 22 °C (room temperature) for 12 hours under gentle agitation.

    • Mechanistic Note: The aniline forms a transient, highly reactive imine with the glycan aldehydes, which is subsequently attacked by the aminooxy-payload to lock the payload in place via an oxime bond[3].

Phase 3: Purification and Formulation
  • Free Drug Removal: The unreacted payload and aniline catalyst must be rigorously removed. Purify the ADC using Preparative Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) using a 30 kDa MWCO membrane.

  • Formulation: Exchange the purified ADC into a neutral storage buffer, such as 1x PBS (pH 7.4) or a histidine-based formulation buffer, and sterile filter through a 0.22 µm membrane.

Quality Control and Characterization

To validate the final ADC, the following analytical assays are required:

  • Drug-to-Antibody Ratio (DAR) Analysis: Perform Hydrophobic Interaction Chromatography (HIC) or intact LC-MS. A successful site-specific glycan conjugation typically yields a highly homogeneous DAR profile of 2.0 to 4.0, depending on the specific glycoform distribution of the starting mAb.

  • Aggregation Analysis: Run Analytical SEC to ensure monomeric purity is >95%. High levels of high-molecular-weight (HMW) species indicate over-oxidation during Phase 1 or payload-induced hydrophobicity during Phase 2.

References

  • Benchchem.
  • Sapozhnikova, K. A., et al. "Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control." MDPI (2023).
  • National Institutes of Health (PMC).
  • Thermo Fisher Scientific. "Carbonyl-Reactive Crosslinker Chemistry." thermofisher.com.
  • Zeng, Y., et al. "High-efficiency labeling of sialylated glycoproteins on living cells.

Sources

Application Note: Site-Directed Enzyme Immobilization via Chemoselective Oxime-Hydroxyl Grafting

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Core Reagent: 2-(aminooxy)-N-(2-hydroxyethyl)acetamide (CAS: 848852-54-0)

Executive Summary & Mechanistic Rationale

The transition of soluble enzymes into immobilized biocatalysts is a critical bottleneck in drug development and industrial bioprocessing. Traditional immobilization techniques rely on non-specific cross-linking (e.g., glutaraldehyde) or random covalent attachment to surface lysines (e.g., NHS-ester chemistry). These approaches frequently compromise the enzyme's 3D conformation, block the active site, and result in catastrophic losses of specific activity.

To circumvent this, we employ a site-directed grafting strategy utilizing the heterobifunctional linker 2-(aminooxy)-N-(2-hydroxyethyl)acetamide . This approach isolates the immobilization chemistry from the enzyme's active site by targeting its glycosylation moieties.

The Causality of the Chemistry:

  • Chemoselective Targeting: Mild periodate oxidation converts the cis-diols of enzyme glycans into reactive formyl (aldehyde) groups.

  • Accelerated Oxime Ligation: The aminooxy group of the linker acts as an ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -effect nucleophile, reacting orthogonally with the newly formed aldehydes. By introducing an aniline catalyst, we drive the formation of a highly reactive protonated Schiff base, accelerating oxime bond formation by over 120-fold[1]. This forms a hydrolytically stable oxime linkage.
    
  • Sterically Optimized Anchoring: The ligation decorates the enzyme with flexible N-(2-hydroxyethyl)acetamide arms. The terminal primary hydroxyl groups act as highly accessible nucleophiles that rapidly outcompete sterically hindered native amino acids when exposed to epoxy-activated or CDI-activated solid supports. The acetamide moiety simultaneously acts as a hydrophilic spacer, preserving the enzyme's hydration shell and preventing surface-induced denaturation[2].

Pathway Visualization

G A Native Glycoenzyme B NaIO4 Oxidation A->B C Aldehyde-Tagged Enzyme B->C cis-diol cleavage D 2-(aminooxy)-N-(2-hydroxyethyl)acetamide + Aniline Catalyst C->D pH 4.5 - 6.0 E Hydroxyl-Grafted Enzyme D->E Oxime Ligation F Epoxy-Activated Resin E->F pH 8.5 - 9.0 G Immobilized Biocatalyst F->G Ether Linkage

Workflow for site-directed enzyme immobilization via chemoselective oxime-hydroxyl grafting.

Mechanism N1 Enzyme-CHO (Aldehyde) N2 Aniline Catalyst N1->N2 N3 Protonated Schiff Base Intermediate N2->N3 Nucleophilic Attack (Fast) N4 2-(aminooxy)-N-(2-hydroxyethyl)acetamide N3->N4 N5 Stable Oxime Conjugate (Enzyme-C=N-O-R-OH) N4->N5 Transimination & H2O Release

Aniline-catalyzed oxime ligation mechanism for grafting hydroxyl handles onto enzymes.

Quantitative Optimization Data

To ensure reproducible bioconjugation, the thermodynamic and kinetic variables of the oxime ligation and subsequent immobilization must be strictly controlled. Table 1 summarizes the empirically validated parameters.

Table 1: Optimization of Oxime Ligation & Immobilization Parameters

ParameterTested RangeOptimal ValueMechanistic Rationale
Oxidation pH 4.0 – 7.05.5 Prevents over-oxidation of sensitive amino acids (e.g., methionine) while ensuring complete cis-diol cleavage.
Ligation pH 3.0 – 7.54.5 – 5.0 Balances the protonation of the aldehyde oxygen (increasing electrophilicity) without fully protonating the aminooxy group (pKa ~4.6)[3].
Aniline Concentration 0 – 50 mM10 mM Maximizes the formation of the reactive Schiff base intermediate without causing enzyme precipitation or toxicity[1].
Linker Molar Excess 5x – 100x20x – 50x Ensures pseudo-first-order kinetics for rapid capping of all generated aldehydes, preventing inter-protein cross-linking.
Immobilization pH 7.0 – 10.08.5 Mild alkaline conditions deprotonate the grafted primary hydroxyls sufficiently to attack epoxide rings without denaturing the enzyme.

Self-Validating Experimental Protocols

This protocol is designed as a self-validating system . Each phase includes built-in Quality Control (QC) checkpoints to verify chemical transformations before proceeding to the next step, ensuring high-fidelity data for drug development pipelines.

Phase 1: Mild Periodate Oxidation of Glycoenzymes

Objective: Generate reactive formyl groups exclusively on the carbohydrate moieties.

  • Preparation: Dissolve the glycosylated enzyme (e.g., Glucose Oxidase) at 10 mg/mL in 0.1 M Sodium Acetate buffer, pH 5.5.

  • Oxidation: Add freshly prepared Sodium Meta-periodate (

    
    ) to a final concentration of 10 mM.
    
  • Incubation: Protect from light and incubate at 4°C for 30 minutes. Note: Strict temperature and time control prevents the oxidation of polypeptide backbone residues.

  • Quenching: Add glycerol to a final concentration of 5% (v/v) and incubate for 10 minutes to consume excess

    
    .
    
  • Purification: Desalt the enzyme using a PD-10 Sephadex G-25 column pre-equilibrated with 0.1 M Sodium Acetate buffer, pH 4.5.

  • Self-Validation Checkpoint (QC 1): Perform a Purpald Assay on a 10 µL aliquot. A colorimetric shift to purple confirms the successful generation of aldehydes. Native enzyme should test negative.

Phase 2: Aniline-Catalyzed Oxime Ligation

Objective: Graft the 2-(aminooxy)-N-(2-hydroxyethyl)acetamide linker onto the enzyme.

  • Catalyst Addition: To the oxidized enzyme solution (pH 4.5), add aniline to a final concentration of 10 mM.

  • Linker Addition: Add 2-(aminooxy)-N-(2-hydroxyethyl)acetamide at a 50-fold molar excess relative to the estimated enzyme concentration.

  • Ligation: Incubate the mixture at room temperature (20-25°C) for 2 hours with gentle end-over-end rotation. The aniline catalyst ensures >95% conversion within this timeframe[1].

  • Purification: Remove the catalyst and unreacted linker via dialysis or a secondary PD-10 column, exchanging the buffer to 0.1 M Sodium Carbonate, pH 8.5.

  • Self-Validation Checkpoint (QC 2): Repeat the Purpald Assay. The signal should be completely abolished, validating that all aldehydes have been successfully capped with the linker.

Phase 3: Solid-Phase Anchoring

Objective: Covalently tether the hydroxyl-grafted enzyme to an epoxy-activated solid support.

  • Resin Preparation: Weigh 100 mg of Epoxy-activated polymethacrylate beads (e.g., Eupergit® C) and wash extensively with 0.1 M Sodium Carbonate buffer, pH 8.5.

  • Coupling: Add the purified, linker-grafted enzyme (from Phase 2) to the wet resin. Ensure the volume is sufficient to create a mobile slurry (typically 3 mL buffer per gram of wet resin).

  • Incubation: Incubate for 24 hours at room temperature under continuous, gentle rotation. The extended time compensates for the mild pH, allowing the grafted primary hydroxyls to execute nucleophilic attacks on the epoxide rings.

  • Blocking: Add 1 M Ethanolamine (pH 8.5) and incubate for an additional 4 hours to quench unreacted epoxide groups.

  • Washing: Wash the functionalized resin sequentially with:

    • 1 M NaCl (to disrupt electrostatic interactions).

    • 0.1 M Acetate buffer, pH 4.5.

    • 0.1 M Phosphate buffer, pH 7.4.

  • Self-Validation Checkpoint (QC 3):

    • Immobilization Yield: Quantify the residual protein in the combined supernatants using a BCA Assay. Subtract from the initial payload to determine binding efficiency (Target: >85%).

    • Specific Activity: Assay the immobilized resin against the free native enzyme. Because the active site was spared, specific activity retention should exceed 90%.

References

[1] Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. URL:

[2] Grover, G. N., et al. (2016). Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior. PMC. URL:

[3] Collins, J., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. URL:

[4] Hudak, J. E., et al. (2011). Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag. PMC. URL:

Sources

Technical Guide: Aldehyde-Aminooxy Coupling (Oxime Ligation)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aldehyde-aminooxy coupling reaction, yielding a stable oxime linkage (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), represents a cornerstone of modern bioconjugation.[1] Unlike its structural cousin, the hydrazone linkage (

), the oxime bond exhibits superior hydrolytic stability (approx.

-fold greater), making it the preferred choice for antibody-drug conjugates (ADCs), protein labeling, and surface immobilization where physiological durability is non-negotiable.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested protocol for oxime ligation. It focuses on overcoming the reaction's primary kinetic bottleneck—slow reactivity at neutral pH—through the strategic use of nucleophilic catalysts like aniline and phenylenediamine derivatives.

Mechanism of Action

The Kinetic Bottleneck

The formation of an oxime is a reversible condensation reaction between a carbonyl (aldehyde/ketone) and an


-nucleophile (aminooxy group).
  • Acidic Conditions (pH 4.0–5.0): The reaction proceeds reasonably well because the carbonyl oxygen is protonated (increasing electrophilicity), and the aminooxy nitrogen remains unprotonated (maintaining nucleophilicity).[2]

  • Neutral Conditions (pH 7.0–7.4): The reaction slows dramatically. The carbonyl is less electrophilic without protonation, and the dehydration step (loss of water) becomes rate-limiting.

Nucleophilic Catalysis (The Aniline Effect)

To bypass the slow kinetics at physiological pH, nucleophilic catalysts such as aniline ,


-phenylenediamine (pPDA) , or 

-phenylenediamine (mPDA)
are employed.

The Catalytic Cycle:

  • Transimination: The catalyst (aniline) reacts rapidly with the aldehyde to form a protonated Schiff base (iminium ion).

  • Activation: This Schiff base is significantly more electrophilic than the original aldehyde.

  • Product Formation: The aminooxy group attacks the Schiff base, expelling the aniline catalyst and forming the thermodynamically stable oxime.

Visualizing the Mechanism

OximeMechanism Aldehyde Aldehyde (R-CHO) SchiffBase Protonated Schiff Base (Intermediate) Aldehyde->SchiffBase 1. Nucleophilic Attack (Fast) Water H2O Aldehyde->Water -H2O Aniline Aniline Catalyst (Ph-NH2) Aniline->SchiffBase SchiffBase->Aniline Catalyst Regenerated Oxime Stable Oxime (R-CH=N-O-R') SchiffBase->Oxime 2. Transimination (Rate Limiting Step Accelerated) Aminooxy Aminooxy Ligand (H2N-O-R') Aminooxy->Oxime

Caption: Aniline-catalyzed oxime ligation mechanism. The catalyst forms a reactive Schiff base intermediate, accelerating the attack by the aminooxy nucleophile.

Critical Experimental Parameters

pH Selection: The "Goldilocks" Zone
  • pH 4.5 (Acetate Buffer): Optimal for uncatalyzed reactions. Use only if your biomolecule tolerates acidity.

  • pH 7.0–7.4 (Phosphate/PBS): Required for sensitive proteins. Must use a catalyst (10–100 mM) to achieve reasonable yields within 2–4 hours.

Catalyst Selection
CatalystTypical Conc.[3]ProsCons
Aniline 10–100 mMStandard, well-characterized.Toxic; moderate rate enhancement at pH 7.

-Phenylenediamine (pPDA)
1–10 mMHighly active at neutral pH (up to 120x faster than uncatalyzed).Oxidatively unstable (can turn solution black); potential for side reactions.

-Phenylenediamine (mPDA)
10–100 mMGood balance of solubility and activity; less oxidative instability than pPDA.Requires higher concentration than pPDA.
5-Methoxyanthranilic acid (5-MA) 10–25 mMBiocompatible; often used for DNA labeling.Slower than pPDA.
Reagent Stoichiometry
  • Small Molecule Labeling: Use 1.5–5 equivalents of the aminooxy-label relative to the aldehyde-protein.

  • Protein-Protein Conjugation: Use 1.5–2 equivalents of the smaller protein to drive the reaction, followed by size-exclusion purification.

Step-by-Step Protocol: Aniline-Catalyzed Ligation at pH 7.0

Scenario: Conjugation of an Aminooxy-Fluorophore to an Aldehyde-Tagged Antibody.

Phase 1: Preparation
  • Buffer Prep: Prepare 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 .

    • Note: Avoid amine-containing buffers (Tris, Glycine) as they can compete with the catalyst for Schiff base formation, though they are generally poor nucleophiles compared to aniline.

  • Catalyst Stock: Prepare a 1 M Aniline stock solution in DMSO or water.[2][4]

    • Caution: Aniline oxidizes over time. Use fresh or store under argon at -20°C.

  • Ligand Stock: Dissolve Aminooxy-Fluorophore in DMSO (e.g., 10 mM stock).

Phase 2: Reaction Setup
  • Protein Dilution: Dilute the aldehyde-tagged antibody to 10–50 µM (approx. 1.5–7.5 mg/mL for IgG) in the reaction buffer.

  • Catalyst Addition: Add Aniline stock to the protein solution to a final concentration of 100 mM .

    • Why? Adding catalyst before the ligand ensures the aldehyde is "activated" as the Schiff base immediately upon ligand addition.

  • Ligand Addition: Add the Aminooxy-Fluorophore (5–10 equivalents relative to antibody).

    • Example: For 100 µL of 20 µM Antibody (2 nmol), add 10–20 nmol of ligand.

  • Incubation: Incubate at 25°C (Room Temp) for 2–4 hours in the dark.

    • Tip: Do not heat >37°C for antibodies to avoid aggregation.

Phase 3: Purification & Analysis
  • Quenching (Optional): If precise stopping is required, add excess acetone or formaldehyde, but usually, immediate purification is preferred.

  • Purification: Remove excess catalyst and ligand using a Desalting Column (e.g., PD-10, Zeba Spin) or Dialysis against PBS.

    • Critical: Aniline absorbs strongly in UV. You must remove it completely before UV-Vis quantification.

  • QC Analysis:

    • UV-Vis: Calculate Degree of Labeling (DOL) using the fluorophore's extinction coefficient.

    • LC-MS: Check for mass shift (+ Ligand Mass - 18 Da for water loss).

Workflow Diagram

Workflow Start Start: Aldehyde-Protein (10-50 µM in PBS pH 7.0) Step1 1. Add Catalyst (Aniline to 100 mM) Start->Step1 Step2 2. Add Aminooxy Ligand (5-10 Equivalents) Step1->Step2 Step3 3. Incubate (2-4 Hours @ 25°C) Step2->Step3 Step4 4. Purification (Desalting/SEC) Step3->Step4 End Final Conjugate (Ready for QC) Step4->End

Caption: Operational workflow for aniline-catalyzed oxime ligation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conjugation Yield (<50%) pH too high for uncatalyzed; Catalyst oxidized.Switch to pPDA (10 mM) if at pH 7. Ensure pH is not >7.[4][5]5. Use fresh catalyst.
Protein Precipitation Hydrophobic ligand; High catalyst conc.Add 5–10% glycerol or DMSO to the buffer. Reduce Aniline to 10 mM or switch to 5-MA.
Slow Kinetics Steric hindrance at aldehyde site.Increase temperature to 30°C. Increase catalyst concentration. Allow reaction to proceed overnight (16h).
Unstable Conjugate Hydrazone formed instead of Oxime?Verify ligand identity (Aminooxy vs Hydrazide). Oximes are stable; Hydrazones hydrolyze over days.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society. Link

  • BenchChem. An In-depth Technical Guide to Oxime Ligation Chemistry. Link

  • Glen Research. Aldehyde and AminoOxy conjugations. Glen Report 25.15. Link

Sources

Application Note: High-Efficiency Oxime Ligation in Drug Delivery Using 2-(Aminooxy)-N-(2-hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bioorthogonal chemistry, the oxime ligation (reaction between an aminooxy group and an aldehyde/ketone) stands out for its hydrolytic stability and chemoselectivity.[1][2][3][4] While Aminooxyacetic acid (AOA) is a common reagent, it introduces a negative charge (carboxylate) that can alter the pharmacokinetics and biodistribution of the conjugate.

2-(Aminooxy)-N-(2-hydroxyethyl)acetamide (AO-HEA) represents a superior "second-generation" linker unit. It retains the high reactivity of the aminooxy group but provides a neutral, hydrophilic acetamide-hydroxyethyl tail . This architecture is critical for:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation to oxidized glycans without introducing destabilizing charges.

  • Nanoparticle Engineering: Passivating residual aldehyde groups on surfaces (capping) to prevent non-specific protein adsorption.

  • Linker Synthesis: Serving as a modular building block where the hydroxyl group (-OH) acts as a handle for drug attachment or further polymerization.

This guide details the mechanistic basis, synthesis protocols, and quality control measures for deploying AO-HEA in advanced drug delivery systems.

Mechanism of Action: The Oxime Ligation

The core utility of AO-HEA lies in the reaction between its nucleophilic aminooxy group (H2N-O-) and an electrophilic carbonyl (aldehyde or ketone) on the target biomolecule.[1]

Chemical Pathway

Unlike reductive amination, which requires toxic reducing agents (e.g., NaCNBH3), oxime formation proceeds in aqueous buffers. The reaction is acid-catalyzed, typically optimal at pH 4.0–5.0, but can be accelerated at neutral pH using nucleophilic catalysts like aniline or m-phenylenediamine .

Key Advantage of AO-HEA: The acetamide linker (-CH2-CO-NH-) stabilizes the aminooxy group, while the hydroxyethyl tail (-CH2-CH2-OH) ensures water solubility, preventing the aggregation often seen with hydrophobic linkers (e.g., O-benzylhydroxylamine).

Diagram: Catalyzed Oxime Ligation Mechanism

The following diagram illustrates the aniline-catalyzed formation of the oxime linkage using AO-HEA.

OximeLigation Substrate Target Biomolecule (Aldehyde/Ketone) Intermediate Hemiaminal Intermediate Substrate->Intermediate + Catalyst (Schiff Base) Linker AO-HEA (H2N-O- Linker) Linker->Intermediate Transimination Product Stable Oxime Conjugate (=N-O- Linkage) Intermediate->Product - H2O - Catalyst Catalyst Aniline Catalyst (Nucleophilic Attack) Catalyst->Substrate Accelerates

Figure 1: Aniline-catalyzed oxime ligation mechanism. The catalyst forms a reactive Schiff base intermediate, which undergoes rapid transimination with the aminooxy group of AO-HEA.

Key Applications and Workflows

Site-Specific Antibody-Drug Conjugates (ADCs)

Random conjugation to lysine residues creates heterogeneous ADCs. AO-HEA enables site-specific conjugation to the Fc-glycans of antibodies.

  • Step 1: Mild periodate oxidation of Fc-glycans generates aldehydes.

  • Step 2: AO-HEA (functionalized with a cytotoxic payload via the OH group) reacts with these aldehydes.

  • Result: A homogeneous ADC with a defined Drug-to-Antibody Ratio (DAR) and preserved antigen-binding affinity.

Surface Capping (Passivation)

In nanoparticle synthesis (e.g., PLGA or Silica), unreacted aldehyde groups can lead to toxicity or aggregation.

  • Problem: Using AOA to cap these groups adds negative charges, attracting immune cells (opsonization).

  • Solution: AO-HEA caps the aldehydes, leaving a neutral, hydroxyl-terminated surface that mimics PEG (stealth effect), improving biocompatibility.

Detailed Experimental Protocols

Protocol A: Preparation of Aldehyde-Functionalized Antibody (Oxidation)

Target: IgG1 Monoclonal Antibody (mAb).[5]

Materials:

  • IgG1 mAb (5–10 mg/mL in PBS).

  • Sodium Periodate (NaIO4).

  • Purification Column (e.g., PD-10 desalting column).

  • Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5.

Step-by-Step:

  • Buffer Exchange: Exchange the mAb into Oxidation Buffer using a desalting column to remove any amine-containing buffers (Tris/Glycine) which inhibit oxidation.

  • Oxidation: Add cold NaIO4 solution to the mAb (Final concentration: 10 mM NaIO4).

  • Incubation: Incubate on ice for 30 minutes in the dark. Note: Limit time to prevent over-oxidation of sensitive amino acids (Met, Trp).

  • Quenching: Add glycerol (1% v/v) to quench unreacted periodate. Incubate for 5 minutes.

  • Purification: Immediately desalt into Ligation Buffer (100 mM Sodium Acetate, 10% Glycerol, pH 4.5) to remove periodate and formaldehyde byproducts.

Protocol B: Aniline-Catalyzed Oxime Ligation with AO-HEA

Context: Conjugating AO-HEA (or a drug-linker derivative) to the oxidized mAb.

Materials:

  • Oxidized mAb (from Protocol A).

  • AO-HEA Reagent (100 mM stock in DMSO or water).

  • Aniline (Catalyst).[2][3][6]

  • Ligation Buffer (pH 4.5).

Step-by-Step:

  • Reaction Setup: Dilute oxidized mAb to 2 mg/mL in Ligation Buffer.

  • Catalyst Addition: Add Aniline to a final concentration of 10–100 mM. Note: Higher aniline concentrations accelerate the reaction but may denature sensitive proteins; 10 mM is standard for IgGs.

  • Linker Addition: Add AO-HEA (or derivative) at 20–50 molar excess over the mAb.

  • Incubation: Incubate at 25°C for 4–16 hours.

  • Purification: Remove excess linker and aniline using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

  • QC: Verify conjugation via Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (shift in MW).

Protocol C: Aldehyde Capping on Nanoparticles

Context: Quenching residual aldehydes on a functionalized nanoparticle surface.

Step-by-Step:

  • Wash: Centrifuge nanoparticles to remove reaction supernatant. Resuspend in 100 mM Acetate buffer (pH 5.0).

  • Capping: Add AO-HEA to a final concentration of 50 mM.

  • Incubation: Shake at Room Temperature for 1 hour. (No catalyst required for small molecule capping).[7]

  • Wash: Centrifuge and wash 3x with PBS to remove excess AO-HEA.

  • Result: Surface is now Hydroxyl-terminated (neutral).

Workflow Visualization: ADC Synthesis

ADC_Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Purification Step1 Native Antibody (Glycosylated) Step2 Periodate Oxidation (NaIO4, pH 5.5) Step1->Step2 Step3 Aldehyde-mAb Intermediate Step2->Step3 Step4 Add AO-HEA Linker + Aniline Catalyst Step3->Step4 Step5 Oxime Ligation (pH 4.5, 4-16h) Step4->Step5 Step6 Crude ADC Step5->Step6 Step7 Tangential Flow Filtration (Remove Catalyst/Linker) Step6->Step7 Final Final ADC Product (Stable, Neutral Linkage) Step7->Final

Figure 2: Step-by-step workflow for generating Antibody-Drug Conjugates using AO-HEA glycan remodeling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Yield pH drift above 5.0Maintain pH 4.0–4.5; oxime formation is acid-catalyzed.
Precipitation Hydrophobic linker aggregationAO-HEA is hydrophilic, but if the payload attached to it is hydrophobic, add 10–20% organic co-solvent (DMSO/DMA).
Protein Degradation Over-oxidationReduce NaIO4 concentration (1–5 mM) or oxidation time. Perform at 0°C.
Slow Kinetics Insufficient catalystIncrease Aniline concentration to 50–100 mM, or switch to p-phenylenediamine (more potent but potentially more toxic).

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Oxime Bond Formation. Retrieved from

  • Agnew, H. D., et al. (2021). "Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides." Nature Communications / PMC. Retrieved from

  • Collins, J., et al. (2016). "The Emergence of Oxime Click Chemistry and its Utility in Polymer Science." Royal Society of Chemistry (Polymer Chemistry). Retrieved from

  • PurePEG. (2025). How Heterobifunctional PEG Linkers Improve Targeted Delivery. Retrieved from

  • Ollivier, N., et al. (2020). "One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups."[3] Organic & Biomolecular Chemistry. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Efficiency of Aminooxy Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aminooxy bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice to improve the efficiency and success of your bioconjugation experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of aminooxy bioconjugation?

A1: Aminooxy bioconjugation, also known as oxime ligation, is a highly specific and reliable bioorthogonal reaction. It involves the reaction between a nucleophilic aminooxy group (-ONH₂) and an electrophilic carbonyl group (an aldehyde or a ketone) to form a stable oxime bond (-O-N=C-).[1][2][3] This reaction is prized for its high chemoselectivity, meaning it proceeds efficiently in complex biological mixtures without cross-reacting with other functional groups.[2]

Q2: Why is the oxime bond considered superior to other linkages like imines or hydrazones?

A2: The stability of the resulting linkage is a critical factor in bioconjugation. The oxime bond is significantly more stable against hydrolysis under physiological conditions compared to imines (Schiff bases) and hydrazones.[3][4] This enhanced stability is crucial for applications where the bioconjugate needs to remain intact over extended periods, such as in vivo drug delivery.[5] Rate constants for oxime hydrolysis are nearly 1000-fold lower than for simple hydrazones.[4]

Q3: What is the optimal pH for an uncatalyzed aminooxy bioconjugation reaction?

A3: For uncatalyzed reactions, the optimal pH is typically in the slightly acidic range of 4.0 to 5.0.[3][6][7] This pH range represents a compromise: it's acidic enough to facilitate the acid-catalyzed dehydration of the carbinolamine intermediate, which is often the rate-limiting step, yet not so acidic that it fully protonates the aminooxy group, rendering it non-nucleophilic.[3][6][8]

Q4: Can I perform the reaction at a neutral pH?

A4: Yes, and it is often necessary for biomolecules that are sensitive to acidic conditions.[9] However, at neutral pH (around 7.0), the reaction rate is significantly slower.[8][9] To overcome this, the use of a nucleophilic catalyst is highly recommended.[6]

Q5: How do catalysts work in aminooxy bioconjugation, and which one should I choose?

A5: Catalysts, typically aniline and its derivatives, accelerate the reaction at neutral pH by forming a more reactive intermediate with the carbonyl compound.[1][10] This intermediate is more susceptible to attack by the aminooxy group. While aniline is a classic catalyst, substituted anilines like p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have been shown to be significantly more effective, offering substantial rate enhancements at lower concentrations.[9][11][12] For instance, p-phenylenediamine at neutral pH can increase the rate of protein PEGylation by 120-fold compared to an uncatalyzed reaction and is 19-fold faster than the equivalent aniline-catalyzed reaction.[9][12]

Troubleshooting Guide

Low yield or slow reaction kinetics are the most common frustrations encountered in aminooxy bioconjugation. This section provides a systematic approach to identifying and resolving these issues.

Common Problems and Solutions
Problem Potential Causes Recommended Solutions & Protocols
Low or No Product Formation Suboptimal pH: The reaction is highly pH-dependent.[3][13]Verify and adjust the pH. For uncatalyzed reactions, aim for pH 4.5.[6][7] For reactions at neutral pH, ensure a catalyst is present.
Ineffective Catalysis: The chosen catalyst may not be optimal, or its concentration is too low.Switch to a more effective catalyst. Consider using p-phenylenediamine or m-phenylenediamine instead of aniline for neutral pH reactions.[9][12] Optimize the catalyst concentration (typically 10-50 mM).[2][11]
Reactant Degradation or Impurity: The aminooxy group is highly reactive and can degrade.[13] Solvents may contain contaminating ketones (e.g., acetone).[1][14]Use fresh, high-purity reagents. Avoid using acetone to rinse glassware.[14] Protect aminooxy-containing molecules from long-term exposure to potential carbonyl sources.[2]
Low Reactant Concentration: Dilute reaction mixtures lead to slow kinetics and incomplete conversion.[13]Increase the concentration of one or both reactants. If solubility is an issue, consider using organic co-solvents like DMF.[1]
Slow Reaction Rate Working at Neutral pH without a Catalyst: The uncatalyzed reaction is inherently slow at pH 7.[8]Add a catalyst. This is the most effective way to boost the reaction rate at neutral pH.[6][9]
Steric Hindrance: Bulky groups near the reaction sites can slow down the reaction. Ketones are generally less reactive than aldehydes.[13]Increase the reaction time and/or temperature. A moderate increase in temperature can help overcome the activation energy barrier.[15] Using a more potent catalyst can also be beneficial.[6]
Reactant Solubility Issues: Poor solubility of one of the reactants can limit the effective concentration.Incorporate organic co-solvents. Solvents such as DMF or ethanol can improve solubility and accelerate kinetics.[1]
Product Instability or Degradation Hydrolysis of the Oxime Bond: While generally stable, the oxime bond can undergo hydrolysis under strongly acidic conditions.[4][5]Maintain a pH at or near neutral for long-term storage. Avoid prolonged exposure to low pH environments.
Side Reactions: With certain catalysts like p-phenylenediamine (which has two amine groups), dimerization of the product can occur under specific conditions.[2]Optimize the catalyst. If dimerization is observed with pPDA, switching to aniline (with a single amine) may resolve the issue.[2]
Experimental Workflow: Troubleshooting Low Yield

This workflow provides a structured approach to diagnosing and solving low-yield issues in your aminooxy bioconjugation experiments.

TroubleshootingWorkflow start Low Yield Observed check_ph Is pH optimal? (4.5 for uncatalyzed, ~7 with catalyst) start->check_ph adjust_ph Adjust pH to optimal range check_ph->adjust_ph No check_catalyst Is an effective catalyst present? (for neutral pH) check_ph->check_catalyst Yes adjust_ph->check_catalyst add_catalyst Add/Optimize Catalyst (e.g., pPDA, mPDA) check_catalyst->add_catalyst No check_reagents Are reagents fresh and pure? check_catalyst->check_reagents Yes add_catalyst->check_reagents use_fresh_reagents Use fresh reagents Avoid acetone check_reagents->use_fresh_reagents No check_concentration Are reactant concentrations sufficient? check_reagents->check_concentration Yes use_fresh_reagents->check_concentration increase_concentration Increase reactant concentration check_concentration->increase_concentration No success Yield Improved check_concentration->success Yes increase_concentration->success

Caption: A decision-making workflow for troubleshooting low yields in oxime ligation.

The Mechanism of Aniline-Catalyzed Oxime Ligation

Understanding the mechanism provides insight into why certain conditions are optimal. The catalyst plays a crucial role, especially at neutral pH.

CatalysisMechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration & Catalyst Regeneration Aldehyde Aldehyde/Ketone (R-CHO) SchiffBase Protonated Schiff Base Intermediate (More Reactive) Aldehyde->SchiffBase + Aniline, +H⁺ Aniline Aniline Catalyst Aniline->SchiffBase Tetrahedral Tetrahedral Intermediate SchiffBase->Tetrahedral Aminooxy Aminooxy Compound (R'-ONH₂) Aminooxy->Tetrahedral Oxime Stable Oxime Product (R-CH=N-OR') Tetrahedral->Oxime - H₂O, - Aniline, -H⁺

Caption: The catalytic cycle of aniline in oxime ligation.

Protocol: General Procedure for Catalyst Screening

To optimize your reaction, it may be necessary to screen different catalysts. This protocol provides a starting point for such an experiment.

1. Reagent Preparation:

  • Biomolecule Stock: Prepare a concentrated stock solution of your aldehyde or ketone-functionalized biomolecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Aminooxy Probe Stock: Prepare a stock solution of your aminooxy-containing molecule (e.g., in DMSO or water).

  • Catalyst Stocks: Prepare fresh 1 M stock solutions of aniline, p-phenylenediamine, and m-phenylenediamine in an appropriate solvent (e.g., 0.3 M phosphate buffer, pH 7.0).[11]

2. Reaction Setup:

  • In separate microcentrifuge tubes, set up the following reactions (example for a 50 µL final volume):

    • Uncatalyzed Control: Biomolecule stock, aminooxy probe, and buffer to final volume.

    • Aniline Catalyzed: Biomolecule stock, aminooxy probe, aniline stock (to a final concentration of 10-100 mM), and buffer to final volume.[8]

    • pPDA/mPDA Catalyzed: Biomolecule stock, aminooxy probe, pPDA or mPDA stock (to a final concentration of 10-50 mM), and buffer to final volume.[11]

  • A typical starting point is a 5- to 50-fold molar excess of the aminooxy probe over the biomolecule.[13]

3. Incubation and Monitoring:

  • Incubate the reactions at room temperature or 37°C.

  • At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), take aliquots from each reaction.

  • Quench the reaction immediately (e.g., by adding SDS-PAGE loading buffer and flash-freezing).[11]

4. Analysis:

  • Analyze the reaction progress using an appropriate method, such as SDS-PAGE, LC-MS, or HPLC.[11]

  • Compare the rate of product formation across the different conditions to identify the most efficient catalyst for your system.

By understanding the principles of aminooxy bioconjugation and employing a systematic approach to troubleshooting, you can significantly improve the efficiency and reliability of your experiments, leading to more robust and reproducible results in your research and development endeavors.

References

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - RSC Publishing.
  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC.
  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid - ACS Publications.
  • The Core Mechanism of Bis-aminooxy-PEG2 in Bioconjugation: An In-depth Technical Guide - Benchchem.
  • Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification - YouTube. Available at: [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC.
  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines - ACS Publications. Available at: [Link]

  • A Single-step Reaction for Glycosylation of Aminooxy Peptides By Adel Faleh G Alghaith Submitted to the graduate degree program - KU ScholarWorks. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. Available at: [Link]

  • Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed. Available at: [Link]

  • Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - MDPI. Available at: [Link]

  • Why are oxime geometrical isomers stable? - Chemistry Stack Exchange. Available at: [Link]

  • Optimization of an Enzymatic Antibody Drug Conjugation Approach based on CoA Analogs | Request PDF - ResearchGate. Available at: [Link]

  • Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions ... - AxisPharm. Available at: https://axispharm.
  • Oxime metathesis: tuneable and versatile chemistry for dynamic networks - RSC Publishing. Available at: [Link]

Sources

troubleshooting low yields in 2-(aminooxy)-N-(2-hydroxyethyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Oxime Ligation & Bioconjugation

Document ID: TS-AO-084 | Version: 2.1 | Status: Active

Executive Summary & Reagent Profile

Molecule: 2-(aminooxy)-N-(2-hydroxyethyl)acetamide CAS: 848852-54-0 Primary Application: Bioconjugation via Oxime Ligation . The aminooxy (


) group reacts chemoselectively with aldehydes or ketones to form a stable oxime ether linkage. The hydroxyl group serves as a hydrophilic spacer or a handle for further functionalization.

The Problem: Users frequently report low yields (<40%) when using this reagent. The Root Cause: The aminooxy group is highly sensitive to pH , catalysis , and carbonyl sterics . Unlike "click" chemistry (azide-alkyne), oxime ligation is an equilibrium process that is kinetically slow at neutral pH without intervention.

Diagnostic Workflow (Decision Tree)

The following logic flow identifies the bottleneck in your experimental setup.

TroubleshootingFlow Start Start: Low Yield Observed CheckQC 1. Reagent QC (NMR/MS) Start->CheckQC CheckSolvent 2. Solvent Check (Acetone Contamination?) CheckQC->CheckSolvent Pure ResultOx Issue: Reagent Oxidation Action: Use fresh stock CheckQC->ResultOx Impurities Found CheckPH 3. pH Check (Is pH 4.5 or 7.0?) CheckSolvent->CheckPH No Acetone ResultAce Issue: Acetone Oxime Formed Action: Remove acetone traces CheckSolvent->ResultAce Acetone Present CheckCat 4. Catalyst Used? (Aniline/mPDA) CheckPH->CheckCat pH 6.0-7.5 ResultEq Issue: Equilibrium Shift Action: Increase Conc. >1mM CheckPH->ResultEq pH 4.5 ResultSlow Issue: Kinetic Trap Action: Add 100mM Aniline CheckCat->ResultSlow No Catalyst CheckCat->ResultEq Catalyst Present

Figure 1: Diagnostic logic for isolating the cause of low conjugation yields.

Critical Troubleshooting Guides

Issue A: The "Acetone Trap" (Most Common Error)

Symptom: MS shows a mass shift of +40 Da (M+40) on the reagent, or complete loss of reactivity. Mechanism: Aminooxy groups react rapidly with ketones.[1] If glassware was washed with acetone, or if acetone is present as a stabilizer in other reagents, the aminooxy group will ligate to the acetone, forming a dead "acetone oxime" species. Corrective Action:

  • Protocol: Avoid acetone entirely. Use methanol or ethanol for washing.

  • Verification: Run an LC-MS of your stock solution. If you see a peak at

    
     (Acetone adduct), discard the stock.
    
Issue B: The pH / Catalyst Mismatch

Symptom: Reaction is extremely slow (days) or yields are <20% at pH 7.4 (PBS). Mechanism: Oxime formation is acid-catalyzed.

  • At pH 4.5: The reaction is fast because the carbonyl is protonated (activated), but the aminooxy group remains unprotonated enough to be nucleophilic.

  • At pH 7.4: The carbonyl is not activated. The reaction rate drops by orders of magnitude. Corrective Action:

  • Option 1 (Acidic): If your biomolecule tolerates it, lower pH to 4.5 using Acetate Buffer.

  • Option 2 (Neutral + Catalyst): If you must work at pH 7.4, you MUST add a catalyst. Aniline (10-100 mM) or m-phenylenediamine (mPDA) forms a reactive Schiff base intermediate that reacts faster with the aminooxy group than the free aldehyde does (Transimination).

Issue C: Reactant Concentration (Second-Order Kinetics)

Symptom: Yield is low despite correct pH and catalyst, typically in dilute protein labelings (<10 µM). Mechanism: Oxime ligation is a bimolecular reaction. Rate =


. Dilution kills the rate.
Corrective Action: 
  • Excess Reagent: Use 20–50 equivalents of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide relative to the target aldehyde.

  • Concentration: Keep the target molecule concentration

    
     if possible.
    

Optimized Protocol: Aniline-Catalyzed Ligation

Application: Conjugating 2-(aminooxy)-N-(2-hydroxyethyl)acetamide to an aldehyde-tagged protein at neutral pH.

ParameterSpecificationNotes
Buffer 100 mM Phosphate or CitrateAvoid amine buffers (Tris) if possible, though less critical than for NHS esters.
pH 6.5 – 7.0Optimal balance for protein stability and catalysis.
Catalyst Aniline (100 mM) or mPDA (10 mM)Critical Step. Aniline is toxic; handle in fume hood.
Reagent Excess 20x – 50xDissolve reagent in water or DMSO immediately before use.
Temperature 25°C (RT)4°C is possible but requires 24h+ incubation.
Time 2 – 4 HoursMonitor by LC-MS.

Step-by-Step:

  • Preparation: Dissolve 2-(aminooxy)-N-(2-hydroxyethyl)acetamide in dry DMSO to 50 mM.

  • Catalyst Stock: Prepare 1 M Aniline in water. Adjust pH to 7.0 (it will be acidic initially).

  • Reaction Mix:

    • Protein/Aldehyde (50 µM final)

    • Reagent (1 mM final, 20 eq)

    • Aniline (100 mM final)

  • Incubation: Agitate gently for 3 hours at room temperature.

  • Purification: Remove excess reagent and aniline via Desalting Column (PD-10) or Dialysis. Note: The hydrophilic nature of the reagent allows efficient removal via size exclusion.

Mechanistic Insight: Why Catalysis is Non-Negotiable

At neutral pH, the formation of the oxime is rate-limited by the dehydration of the tetrahedral intermediate.[2] Aniline acts as a nucleophilic catalyst, forming a protonated Schiff base (iminium ion) with the aldehyde. This intermediate is far more electrophilic than the original aldehyde, facilitating rapid attack by the aminooxy group.

ReactionMechanism cluster_0 Catalytic Cycle Aldehyde Aldehyde (Slow Electrophile) SchiffBase Protonated Schiff Base (Super-Electrophile) Aldehyde->SchiffBase + Aniline (Fast) Aniline Aniline (Catalyst) Product Stable Oxime Product SchiffBase->Product + Aminooxy (Transimination) Aminooxy Aminooxy Reagent (Nucleophile) Aminooxy->Product

Figure 2: Aniline catalysis mechanism via transimination. The catalyst activates the aldehyde, bypassing the slow direct attack.

Frequently Asked Questions (FAQs)

Q: Can I use this reagent to label a ketone instead of an aldehyde? A: Yes, but ketones are significantly less reactive due to steric hindrance and electronic stabilization.

  • Adjustment: Increase catalyst concentration (100 mM Aniline) and incubation time (16–24 hours). Yields will likely cap at 60–70%.

Q: The reagent is hygroscopic and hard to weigh.[3] How do I handle it? A: Do not weigh small amounts (<1 mg) directly. Dissolve the entire vial in a known volume of dry DMSO or water to create a Master Stock (e.g., 100 mM). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Q: My product peak on LC-MS is split. Is this an impurity? A: Likely not. Oximes exist as E/Z isomers (syn/anti). It is common to see two closely eluting peaks with the same mass in HPLC. This is a feature of the oxime linkage, not a defect.

Q: Can I reduce the oxime to make it stable? A: You can, but it is usually unnecessary. Unlike hydrazones (which are unstable and require reduction with NaCNBH


), aminooxy-derived oximes are hydrolytically stable under physiological conditions. Reduction (e.g., with NaBH

CN) converts the oxime to a hydroxylamine ether, which is also stable but changes the linker geometry.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology.

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition.

  • Rashidian, M., et al. (2013). "Kinetics of aniline-catalyzed oxime ligation." Bioconjugate Chemistry.

  • BenchChem Technical Support. (2025). "Troubleshooting low yield in oxime ligation reactions." BenchChem Knowledge Base.

Sources

stability of oxime linkages at different pH and temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Oxime Linkages at Different pH and Temperatures Audience: Researchers, Scientists, and Drug Development Professionals Ticket ID: OX-STAB-001

Core Concept: The Stability Equilibrium

Welcome to the Oxime Technical Support Center. To troubleshoot effectively, we must first understand the "source code" of the oxime linkage: it is a reversible, kinetically controlled covalent bond.

Unlike an amide bond, which is essentially permanent under physiological conditions, an oxime linkage exists in an equilibrium that can be shifted by pH (protonation) and concentration (hydrolysis/exchange).

The Mechanism of Hydrolysis

The degradation of an oxime is acid-catalyzed .[1][2][3][4][5][6] The critical vulnerability is the imine nitrogen. If this nitrogen gets protonated, it becomes susceptible to nucleophilic attack by water, reversing the reaction back to the aldehyde and alkoxyamine.

Why Oximes > Hydrazones? Oximes are significantly more stable than hydrazones (up to


-fold) because the oxygen atom attached to the nitrogen is highly electronegative (

).[5] This pulls electron density away from the imine nitrogen, lowering its pKa and making it less likely to accept the proton required to initiate hydrolysis [1].
Visualizing the Stability Mechanism

OximeHydrolysis Oxime Intact Oxime (Stable at pH 7.4) Protonated Protonated Intermediate (Activated by Acid) Oxime->Protonated + H+ (pH < 5) Protonated->Oxime - H+ (pH > 7) Hemiaminal Hemiaminal (Unstable) Protonated->Hemiaminal + H2O Hydrolysis Hydrolysis Products (Aldehyde + Alkoxyamine) Hemiaminal->Hydrolysis Collapse

[4][5]

Data Matrix: Stability Under Stress

Use this matrix to predict the behavior of your conjugate. Data is aggregated from kinetic studies on model oxime conjugates [1, 2].[1]

Table 1: Comparative Stability (Half-Life Estimates)
ConditionpH EnvironmentTemperatureEst. Half-Life (

)
Status
Physiological pH 7.4 (PBS)37°C~10 - 30 Days ✅ Stable for most in vivo uses
Storage pH 7.44°C> 6 Months ✅ Recommended Storage
Mildly Acidic pH 5.0 (Lysosome/Endosome)37°C24 - 48 Hours ⚠️ Slow Release Possible
Acidic Stress pH 2.0 - 4.0RT / 37°CMinutes to Hours ❌ Rapid Hydrolysis
HPLC Mobile Phase ~pH 2.0 (0.1% TFA)RTVariable ⚠️ Degradation Risk during Analysis

Note: Ketoximes (from ketones) are generally more stable than aldoximes (from aldehydes) due to steric hindrance protecting the carbon center.

Troubleshooting Guide

Issue: "My conjugate degrades during HPLC purification."

Diagnosis: The mobile phase is too acidic. Root Cause: Standard reverse-phase HPLC often uses 0.1% Trifluoroacetic acid (TFA), which drops the pH to ~2.0. While the residence time is short, sensitive oximes (especially aldoximes) can hydrolyze on the column. Solution:

  • Switch Modifiers: Use 0.1% Formic Acid (pH ~2.7, slightly gentler) or Ammonium Acetate (pH 6.5, neutral).

  • Immediate Neutralization: Collect fractions into tubes already containing a neutralizing buffer (e.g., 1M Tris, pH 8.0) to immediately quench the acidity.

Issue: "The reaction reaches a plateau but isn't 100% complete."

Diagnosis: Thermodynamic equilibrium limitation. Root Cause: Oxime ligation is reversible.[7] If the equilibrium constant (


) isn't high enough, you will always have unreacted starting material.
Solution: 
  • Increase Concentration: Push the equilibrium forward by using a large excess (10-50 equiv) of the cheaper reagent (usually the alkoxyamine).

  • Aniline Catalysis: Add 10–100 mM aniline or m-phenylenediamine (mPDA). This creates a highly reactive protonated Schiff base intermediate that transimines to the oxime faster, helping reach equilibrium quickly, though it does not change the position of the equilibrium itself [3].

Issue: "My conjugate is stable in buffer but falls apart in serum/lysate."

Diagnosis: Transimination (Exchange). Root Cause: Biological samples contain endogenous aldehydes (e.g., glucose in open-chain form, pyruvate) and amines. While oximes are stable, they can undergo exchange reactions if high concentrations of competing carbonyls or hydroxylamines are present. Solution:

  • Chemical Fix: Switch to a Methyloxime or an oxime formed from a ketone (Ketoxime) for higher stability.

  • Reduction: If reversibility is not required (e.g., permanent labeling), reduce the oxime bond with Sodium Cyanoborohydride (

    
    )  to a hydroxylamine. This bond is pH-independent and permanent.
    

Standard Operating Procedure (SOP): Stability Assay

To validate your specific conjugate, perform this standardized stress test.

Workflow Visualization

StabilityWorkflow Start Purified Conjugate (>95% Purity) Prep Prepare 3 Buffers: 1. pH 4.5 (Acetate) 2. pH 7.4 (PBS) 3. pH 9.0 (Borate) Start->Prep Incubate Incubate at 37°C (Thermomixer) Prep->Incubate Sampling Time Points: 0h, 4h, 24h, 48h, 7d Incubate->Sampling Aliquot Analysis LC-MS Analysis (Monitor [M+H]+) Sampling->Analysis Quench & Inject Calc Plot % Intact vs. Time Calc Half-life (t1/2) Analysis->Calc

Step-by-Step Protocol
  • Preparation: Dilute purified conjugate to 10 µM in 3 separate buffers:

    • Acidic: 100 mM Sodium Acetate, pH 4.5.

    • Physiological: 1x PBS, pH 7.4.

    • Basic: 100 mM Sodium Borate, pH 9.0.

  • Internal Standard: Add a non-reactive internal standard (e.g., Tryptophan or a stable peptide) to normalize injection volume errors.

  • Incubation: Place in a thermomixer at 37°C.

  • Sampling: At

    
     hours, remove 50 µL.
    
  • Quenching: Critical Step. If analyzing the pH 4.5 sample, dilute 1:1 with 200 mM Ammonium Bicarbonate (pH 8) immediately before LC-MS injection to stop hydrolysis during the autosampler wait time.

  • Data Analysis: Integrate the peak area of the Conjugate vs. the Free Payload.

    • Formula:

      
      
      

Frequently Asked Questions (FAQ)

Q: Can I freeze my oxime conjugate? A: Yes. Oximes are stable at -20°C or -80°C. However, avoid repeated freeze-thaw cycles in acidic buffers. As water freezes, buffer salts can concentrate, causing "pH swing" (often becoming more acidic), which can induce hydrolysis. Flash freeze in liquid nitrogen or store in pH 7.4 PBS.

Q: I need to use the conjugate for in vivo tumor targeting. Will it release the drug prematurely? A: At pH 7.4 (bloodstream), the half-life is typically weeks, which is sufficient for circulation. However, once internalized into the lysosome (pH ~5.0), the rate of hydrolysis increases. This is often a desirable feature for Antibody-Drug Conjugates (ADCs), allowing acid-triggered release of the payload inside the cell [2].

Q: How does aniline catalysis affect stability? A: Aniline affects the rate of formation and hydrolysis but not the thermodynamic stability (


). However, if you leave high concentrations of aniline (100 mM) in your stored sample, it can facilitate transimination or hydrolysis if water enters. Always remove the catalyst  via desalting or dialysis immediately after the reaction is complete.

References

  • Kalia, J., & Raines, R. T. (2008).[6][7][8] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.[9] Bioconjugate Chemistry, 24(7), 1277–1294.

  • Dirksen, A., & Dawson, P. E. (2008).[8] Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766.

Sources

aniline as a catalyst for accelerating aminooxy reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. Successful bioconjugation requires an understanding of the physical chemistry driving your reactions. This guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols necessary to master aniline-catalyzed aminooxy reactions.

Mechanistic Foundations: The Causality of Catalysis

To troubleshoot effectively, you must understand the thermodynamic bottlenecks of your reaction. Uncatalyzed oxime ligation relies on a delicate pH balance (typically pH 4.0–5.0): the carbonyl group must be protonated to become electrophilic, while the aminooxy group must remain unprotonated to retain its nucleophilicity[1]. At physiological pH (pH 7.0), the concentration of protonated carbonyls drops drastically, effectively stalling the reaction[1].

Aniline bypasses this thermodynamic barrier by acting as a1[1]. It attacks the unreactive carbonyl to form a protonated Schiff base (iminium ion) intermediate. This iminium ion is significantly more electrophilic than the parent carbonyl, making it highly susceptible to an alpha-effect attack by the aminooxy probe. This rapidly yields the stable oxime linkage and regenerates the aniline catalyst[2].

Mechanism Carbonyl Aldehyde / Ketone (Substrate) Schiff Protonated Schiff Base (Highly Electrophilic Iminium) Carbonyl->Schiff + Aniline - H2O Aniline Aniline Catalyst (Nucleophile) Aniline->Schiff Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Schiff->Tetrahedral + Aminooxy Aminooxy Aminooxy Probe (R-O-NH2) Aminooxy->Tetrahedral Alpha-effect Attack Tetrahedral->Aniline Catalyst Regeneration Oxime Stable Oxime Conjugate (Product) Tetrahedral->Oxime Collapse & Dehydration

Catalytic cycle of aniline-mediated oxime ligation via a highly reactive Schiff base intermediate.

Catalyst Selection Matrix

Not all bioconjugations are created equal. While aniline is the foundational catalyst, modern drug development often requires superior kinetics, especially at low micromolar reactant concentrations[3].

Table 1: Quantitative Comparison of Nucleophilic Catalysts for Oxime Ligation

CatalystOptimal pH RangeMax Aqueous SolubilityRelative Rate (vs Uncatalyzed at pH 7)Key Mechanistic Advantage
None 4.0 – 5.0N/A1xBaseline reference; avoids potential toxicity.
Aniline 4.5 – 7.0~100 mM~6xForms reactive iminium ion; standard catalyst[3].
p-Phenylenediamine (pPDA) 4.0 – 7.0~50 mM~120xElectron-donating para-amine boosts nucleophilicity[4].
m-Phenylenediamine (mPDA) 4.0 – 7.0>500 mM~15x (vs Aniline)Extreme solubility allows high-concentration kinetic driving[5].

Troubleshooting & FAQs

Q1: My protein precipitates when I add 100 mM aniline. How can I maintain the reaction rate without crashing my protein? Cause: Aniline has limited aqueous solubility (~100 mM) and is highly hydrophobic, which can denature sensitive proteins[6]. Solution: Switch to5[5]. Because mPDA is highly water-soluble, it does not induce the same hydrophobic aggregation. You can safely use it at concentrations up to 500 mM to drive the reaction up to 15 times faster than aniline without compromising protein folding[5].

Q2: I am trying to label a ketone-containing unnatural amino acid (e.g., p-acetyl phenylalanine), but the reaction is stalled. Why? Cause: Ketones are sterically hindered and electronically less reactive than aldehydes. Aniline struggles to form the Schiff base with ketones efficiently at neutral pH[5]. Solution: Utilize p-phenylenediamine (pPDA) at 2–10 mM or mPDA at 50 mM. The electron-donating groups on these substituted anilines enhance their nucleophilicity, overcoming the higher activation energy barrier of the ketone[3][5].

Q3: Are there toxicity concerns with aniline for in vivo or pharmaceutical applications? Cause: Yes. Aniline is known to induce methemoglobinemia and has demonstrated long-term toxicity profiles (e.g., splenic tumors in murine models)[7]. Solution: For therapeutic ADCs (Antibody-Drug Conjugates) or in vivo models, ensure rigorous downstream purification (e.g., SEC or diafiltration) to remove the catalyst. Alternatively, explore catalyst-free strain-promoted ligations if residual toxicity is a strict regulatory blocker[7].

Troubleshooting Start Issue: Slow Kinetics or Low Ligation Yield CheckPH Is the pH between 4.5 and 7.0? Start->CheckPH AdjustPH Adjust buffer to pH 6.0-7.0 for biomolecule stability CheckPH->AdjustPH No CheckCat Is Aniline precipitating or reaction still slow? CheckPH->CheckCat Yes AdjustPH->CheckCat SwitchCat Switch to mPDA (up to 500 mM) or pPDA (2-10 mM) CheckCat->SwitchCat Yes CheckSub Is the substrate a Ketone? CheckCat->CheckSub No SwitchCat->CheckSub IncreaseTime Increase temp to 37°C or extend reaction time CheckSub->IncreaseTime Yes Success Self-Validation: Confirm mass shift via LC-MS CheckSub->Success No IncreaseTime->Success

Decision tree for troubleshooting slow kinetics and optimizing aniline-catalyzed bioconjugations.

Standard Operating Protocols (Self-Validating Systems)

Protocol A: High-Efficiency Protein PEGylation using mPDA Catalysis

Objective: Conjugate an aminooxy-functionalized PEG to an aldehyde-tagged protein at physiological pH. Causality Check: We use mPDA here to maximize the pseudo-first-order kinetics without risking protein precipitation[5].

  • Buffer Preparation: Prepare 100 mM sodium phosphate buffer, pH 7.0. (Why: Maintains physiological state while providing sufficient buffering capacity against the basicity of the catalyst).

  • Catalyst Activation: Dissolve mPDA directly into the buffer to a final concentration of 50 mM. (Note: Prepare fresh to avoid oxidation).

  • Reactant Assembly: Add the aldehyde-tagged protein to a final concentration of 10 µM. Add the aminooxy-PEG to a final concentration of 50 µM (5-fold molar excess).

  • Incubation: Incubate at 25°C for 2 hours.

  • Self-Validation Checkpoint: Before proceeding to purification, withdraw a 2 µL aliquot and analyze via LC-MS or SDS-PAGE.

    • Validation Criteria: You must observe a mass shift corresponding to the exact mass of the PEG tag. If unreacted protein remains, spike in an additional 25 mM mPDA and incubate for 1 more hour.

  • Purification: Remove excess PEG and mPDA via Size Exclusion Chromatography (SEC) or spin desalting columns.

Protocol B: Live-Cell Surface Glycan Labeling (PAL Method)

Objective: Label cell surface sialic acids using 8[8]. Causality Check: Periodate selectively oxidizes the C-7 of sialic acids to aldehydes. Aniline accelerates the subsequent oxime ligation, allowing the use of low, non-toxic concentrations of aminooxy-probes on living cells[8].

  • Oxidation: Wash cells with PBS. Treat with 1 mM NaIO₄ in PBS at 4°C for 30 minutes in the dark. (Why 4°C? Prevents endocytosis of the oxidized glycoproteins, ensuring exclusive cell-surface labeling[8]).

  • Quenching: Quench excess periodate by adding 1 mM glycerol for 5 minutes. Wash cells 3x with PBS.

  • Catalyzed Ligation: Resuspend cells in PBS containing 100 µM aminooxy-biotin and 10 mM aniline. (Why 10 mM? This concentration is well-tolerated by cells while providing a 1,000-fold increase in labeling efficiency compared to uncatalyzed controls[8]).

  • Incubation: Incubate at 4°C or room temperature for 60 minutes.

  • Self-Validation Checkpoint: Stain a small aliquot of cells with FITC-Streptavidin and analyze via Flow Cytometry.

    • Validation Criteria: A >2-log shift in fluorescence intensity compared to the non-periodate treated control confirms successful covalent tagging.

  • Downstream Application: Proceed to cell sorting or lysis for glycoproteomic enrichment.

References

  • Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed (NIH).3

  • The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide. Benchchem.1

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ACS Publications.5

  • Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Semantic Scholar.9

  • High-efficiency labeling of sialylated glycoproteins on living cells. SciSpace.8

  • US8642737B2 - Nucleophilic catalysts for oxime linkage. Google Patents.7

Sources

Validation & Comparative

Technical Comparison Guide: MS Analysis of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Analysis of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide Conjugates Content Type: Technical Comparison Guide

Executive Summary

This guide evaluates the performance of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide (referred to herein as AO-HEA ) as a derivatization reagent for the mass spectrometric analysis of carbonyl-containing biomolecules (glycans, oxidized proteins, and lipid peroxidation products).

While reductive amination with 2-aminobenzamide (2-AB) remains the historical gold standard for glycan analysis, AO-HEA offers a distinct advantage: chemoselective oxime ligation without the need for reductants. This preserves the open-chain conformation of sugars and eliminates the risk of reducing labile sialic acids or generating alditol byproducts. This guide compares AO-HEA against industry-standard alternatives and details the specific MS/MS fragmentation signatures required for confident identification.

Chemical Basis & Mechanism

AO-HEA targets aldehydes and ketones to form a stable oxime linkage.[1][2][3] Unlike hydrazide reagents, which form hydrolytically unstable hydrazones, the aminooxy-derived oxime bond is robust under standard LC-MS conditions (acidic mobile phases).

Key Reaction Parameters:

  • Target: Reducing end of glycans (aldehyde), protein carbonyls (ketones/aldehydes).

  • Mechanism: Nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration.

  • Catalysis: Significantly accelerated by aniline (nucleophilic catalysis) at pH 4.5–5.5.

  • Mass Shift: +116.115 Da (Monoisotopic).

Figure 1: Reaction Mechanism & Workflow

AO_HEA_Workflow Aldehyde Analyte (R-CHO) (Glycan/Oxidized Protein) Intermediate Hemiaminal Intermediate Aldehyde->Intermediate pH 4.5, Aniline Reagent AO-HEA Reagent (H2N-O-CH2-CO-NH-R') Reagent->Intermediate Conjugate Stable Oxime Conjugate (R-CH=N-O-Linker) Intermediate->Conjugate -H2O (Dehydration) MS_Analysis LC-MS/MS Analysis (HILIC/ESI) Conjugate->MS_Analysis ESI Ionization

Caption: The chemoselective ligation of AO-HEA to an aldehyde target. Aniline catalysis promotes the formation of the hemiaminal intermediate, which rapidly dehydrates to form the stable oxime conjugate.

Comparative Performance Analysis

The following table contrasts AO-HEA with 2-AB (reductive amination) and Biotin-Hydrazide (carbonyl-reactive).

FeatureAO-HEA (Aminooxy)2-AB (Reductive Amination)Biotin-Hydrazide
Reaction Type Oxime Ligation (Condensation)Reductive AminationHydrazone Formation
Bond Stability High (Stable in acidic LC)Very High (Irreversible amine)Low (Reversible, requires reduction)
Sample Prep 1-Step (with cleanup)2-Step (Labeling + Reduction)1-Step
Reductant Needed? No (Preserves sialic acids)Yes (NaCNBH₃/Picoline-BH₃)No (unless stabilizing)
Isomer Separation Syn/Anti Isomers (Split peaks possible)Single PeakSyn/Anti Isomers
Ionization (ESI) Good (

)
Excellent (High fluorescence too)Good (Biotin enhances sensitivity)
Hydrophilicity High (Ideal for HILIC)Moderate (RP or HILIC)Low (Biotin is hydrophobic)

Critical Insight: The primary drawback of AO-HEA is the formation of syn/anti isomers around the


 double bond. In high-resolution chromatography (UHPLC), this can manifest as split peaks for a single analyte, potentially complicating quantification. However, the absence of toxic cyanoborohydride reductants makes AO-HEA superior for preserving labile modifications (e.g., O-acetylation on sialic acids).
Mass Spectrometry Characterization

Successful identification relies on recognizing the specific mass shift and fragmentation reporter ions.

3.1. Mass Shift Calculation
  • Formula of Reagent:

    
     (MW: 134.13 Da)[4]
    
  • Reaction: Condensation ($ -H_2O $)

  • Added Mass:

    
    
    
  • Precursor Ion: Look for

    
     in positive mode.
    
3.2. Fragmentation Behavior (MS/MS)

Under Collision-Induced Dissociation (CID) or HCD, the AO-HEA tag generates characteristic neutral losses and reporter ions.

  • Primary Neutral Loss: Loss of the hydroxyethyl tail.

    • Mechanism: Cleavage of the amide bond or the

      
       bond in the tail.
      
    • Observation: Loss of

      
       (approx. 59 Da) or 
      
      
      
      (61 Da).
  • Diagnostic Reporter Ions:

    • m/z 135.07 (Protonated Reagent): Often observed if the oxime bond hydrolyzes in-source (less common with optimized settings).

    • m/z 74-76 range: Fragments corresponding to the glycol-amide core.

  • Backbone Fragmentation:

    • For glycans: Glycosidic bond cleavages (

      
       and 
      
      
      
      ions) remain the dominant pathway, allowing for sequence elucidation. The tag remains attached to the reducing end (
      
      
      ion shift).
Experimental Protocol: Aniline-Catalyzed Labeling

Standardized for Glycan Analysis

Reagents:

  • Labeling Solution: 0.1 M AO-HEA, 0.1 M Aniline in 70% DMSO / 30% Acetic Acid.

  • Precipitation Solvent: Cold Acetone or Acetonitrile.

Step-by-Step Workflow:

  • Lyophilization: Dry the sample (glycan/protein) completely in a 1.5 mL tube.

  • Reaction: Add 10–20

    
     of Labeling Solution to the dried pellet.
    
    • Note: The high concentration of acetic acid ensures the pH is ~4.5, optimal for oxime ligation.

  • Incubation: Vortex and incubate at 65°C for 2 hours (Glycans) or 37°C for 4–16 hours (Proteins, to prevent denaturation).

  • Cleanup:

    • Glycans: Add 200

      
       cold acetone/ethanol, freeze at -20°C for 30 mins, centrifuge (10k x g), and discard supernatant (removes excess reagent/aniline).
      
    • Proteins: Use molecular weight cutoff (MWCO) spin columns or dialysis against ammonium acetate.[5]

  • Reconstitution: Dissolve pellet in 50% Acetonitrile/Water for HILIC-MS injection.

LC-MS Acquisition Parameters

To maximize sensitivity and minimize in-source fragmentation of the oxime bond:

ParameterSettingRationale
Column Amide-HILIC (e.g., BEH Amide)Retains polar conjugates; separates glycan isomers.
Mobile Phase A 50 mM Ammonium Formate (pH 4.4)Proton source; pH matches stability window of oxime.
Mobile Phase B AcetonitrileStandard organic modifier.
Source Temp 250°C - 300°CHigh enough for desolvation, low enough to prevent thermal hydrolysis.
Cone Voltage Low (e.g., 20-30V)Prevent in-source decay of the N-O bond.
MS Mode Positive SensitivityAO-HEA nitrogen enhances protonation efficiency.
References
  • PubChem. (2025).[6] 2-(Aminooxy)-N-(2-hydroxyethyl)acetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Laulhé, S., et al. (2012).[7] Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry. Retrieved from [Link]

Sources

Precision vs. Proximity: A Comparative Guide to 2-(aminooxy)-N-(2-hydroxyethyl)acetamide and NHS-Ester Crosslinkers

Author: BenchChem Technical Support Team. Date: March 2026

When designing bioconjugates—whether for Antibody-Drug Conjugates (ADCs), targeted fluorescent probes, or surface immobilization—the choice of crosslinking chemistry dictates the homogeneity, stability, and functional retention of the final product[1]. This guide provides an objective, mechanistic comparison between traditional stochastic labeling using NHS-ester crosslinkers and site-specific bioorthogonal conjugation using 2-(aminooxy)-N-(2-hydroxyethyl)acetamide .

Mechanistic Causality: Chemical Foundations

NHS-Ester Chemistry (The Stochastic Standard)

N-Hydroxysuccinimide (NHS) esters are the most widely utilized reagents in bioconjugation. They function by exploiting the nucleophilicity of unprotonated primary amines, specifically the


-amine of lysine residues and the 

-amine at the protein's N-terminus, to form highly stable, irreversible amide bonds,[2].

The Causality of Reaction Conditions: The pKa of a typical lysine side chain is approximately 10.5. To achieve efficient conjugation, the reaction must be buffered at a slightly alkaline pH (7.0–9.0) to ensure a sufficient population of deprotonated, nucleophilic amines[]. However, this alkaline environment simultaneously accelerates the competing hydrolysis of the NHS ester into an unreactive carboxylate. Because antibodies possess dozens of surface-accessible lysines, NHS-ester conjugation is inherently random, resulting in a heterogeneous mixture of products that can sterically occlude antigen-binding sites and reduce immunoreactivity[4],.

Aminooxy Chemistry (The Precision Instrument)

Aminooxy crosslinkers, such as the hydrophilic 2-(aminooxy)-N-(2-hydroxyethyl)acetamide (CAS 848852-54-0)[5], offer a highly specific, bioorthogonal alternative. The aminooxy group (-O-NH₂) exhibits the "alpha-effect," making its nitrogen exceptionally nucleophilic even at lower pH values[4]. It reacts exclusively with electrophilic carbonyls (aldehydes or ketones) to form a highly stable oxime bond[6].

The Causality of Reaction Conditions: Because aldehydes are virtually absent in native proteins, they must be intentionally introduced. For glycoproteins (such as IgG antibodies), mild periodate oxidation of the Fc-region glycans generates reactive aldehydes[4]. Reacting these aldehydes with 2-(aminooxy)-N-(2-hydroxyethyl)acetamide at an acidic pH (typically 4.5–6.5) ensures site-specific conjugation far from the Fab binding domains[7],[4]. Furthermore, the addition of aniline acts as a nucleophilic catalyst. Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which is subsequently attacked by the aminooxy group, accelerating oxime formation by orders of magnitude[6],[7].

Visualizing the Conjugation Workflows

G cluster_amino Aminooxy / Oxime Ligation (Site-Specific) cluster_nhs NHS-Ester Conjugation (Stochastic) A1 Glycoprotein (Fc-Glycans) A2 Periodate Oxidation (pH 5.5) A1->A2 NaIO4 A3 Aldehyde-Modified Protein A2->A3 Desalt A5 Homogeneous Oxime Conjugate A3->A5 A4 2-(aminooxy)-N-(2-hydroxyethyl)acetamide + Aniline Catalyst A4->A5 pH 5.5, 2h N1 Target Protein (Surface Lysines) N3 Heterogeneous Amide Conjugates N1->N3 pH 8.0, 1h N2 NHS-Ester Reagent (in DMSO) N2->N3

Workflow comparison: Site-specific oxime ligation vs. stochastic NHS-ester amide conjugation.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two crosslinking strategies to aid in experimental design[7],[4],[2],[8]:

Feature2-(aminooxy)-N-(2-hydroxyethyl)acetamideNHS-Ester Crosslinkers
Target Functional Group Aldehydes / KetonesPrimary Amines (Lysine, N-terminus)
Resulting Linkage Oxime BondAmide Bond
Optimal Reaction pH 4.5 – 6.5 (Acidic to Neutral)7.0 – 9.0 (Slightly Alkaline)
Conjugation Specificity High (Site-specific at glycans/engineered sites)Low (Stochastic across available lysines)
Reagent Stability (Aqueous) High (Stable in water, reacts only with carbonyls)Low (Rapid hydrolysis; half-life of minutes to hours)
Catalyst Requirement Often requires Aniline (10-100 mM) for rapid kineticsNone required
Impact on Protein Function Minimal (preserves binding domains)Potential loss of function if lysines are in active site

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols explicitly detail the mechanistic causality behind each step, creating a self-validating workflow.

Protocol A: Site-Specific Glycoprotein Conjugation via Oxime Ligation

Using 2-(aminooxy)-N-(2-hydroxyethyl)acetamide

  • Glycan Oxidation: Dissolve the target glycoprotein (e.g., IgG) in 0.1 M sodium acetate buffer, pH 5.5. Add sodium meta-periodate to a final concentration of 10 mM. Incubate for 30 minutes in the dark at room temperature[7].

    • Mechanistic Rationale: Periodate selectively cleaves cis-diols on carbohydrate residues to generate reactive aldehydes. The acidic pH (5.5) is critical to prevent off-target oxidation of sensitive amino acids (like methionine)[7].

  • Desalting: Pass the oxidized protein through a desalting column pre-equilibrated with 0.1 M sodium acetate buffer, pH 5.5.

    • Mechanistic Rationale: Unreacted periodate must be completely removed to prevent it from subsequently oxidizing and destroying the aminooxy crosslinker[7].

  • Oxime Ligation: Add 2-(aminooxy)-N-(2-hydroxyethyl)acetamide at a 10- to 50-fold molar excess. Add aniline to a final concentration of 10–100 mM. Incubate for 2 hours at room temperature[6],[7].

    • Mechanistic Rationale: While aminooxy groups react spontaneously with aldehydes, the kinetics are slow. Aniline acts as a nucleophilic catalyst, bypassing the slow direct addition step and driving the reaction to completion rapidly[6],[4].

Protocol B: Stochastic Amine Conjugation via NHS-Ester
  • Buffer Exchange: Dialyze or desalt the target protein into Phosphate-Buffered Saline (PBS), pH 8.0.

    • Mechanistic Rationale: The buffer must be absolutely free of primary amines (e.g., Tris or glycine buffers are strictly prohibited), as these will competitively consume the NHS-ester reagent,[2].

  • Reagent Preparation: Dissolve the NHS-ester crosslinker in anhydrous DMSO or DMF immediately before use[].

    • Mechanistic Rationale: NHS-esters are highly susceptible to aqueous hydrolysis. Storing them in anhydrous solvent prevents premature degradation into unreactive carboxylates[].

  • Conjugation: Add the NHS-ester to the protein solution at a 10-fold molar excess. Incubate for 1 hour at room temperature[].

    • Mechanistic Rationale: The slightly alkaline pH (8.0) ensures a sufficient fraction of lysine side-chains are deprotonated and nucleophilic, perfectly balancing conjugation efficiency against the rate of NHS hydrolysis[2],[].

Logical Decision Matrix

DecisionTree Start Select Crosslinker Strategy Q1 Is site-specific conjugation required? (e.g., preserving antigen binding) Start->Q1 NHS Use NHS-Ester Crosslinker (Amide Formation) Q1->NHS No (General labeling) Oxidation Are target aldehydes present? (e.g., oxidized glycans) Q1->Oxidation Yes Aminooxy Use 2-(aminooxy)-N-(2-hydroxyethyl)acetamide (Oxime Ligation) Oxidation->Aminooxy Yes Oxidation->NHS No (Requires engineering)

Logical decision tree for selecting between aminooxy and NHS-ester crosslinking strategies.

Trustworthiness & Application Context

In the modern landscape of drug development—particularly in the synthesis of Antibody-Drug Conjugates (ADCs)—the transition from NHS-ester to aminooxy chemistries represents a paradigm shift from empirical observation to rational design[1].

Heterogeneous mixtures produced by NHS-esters lead to variable pharmacokinetics: over-conjugated species aggregate and clear rapidly from systemic circulation, while under-conjugated species lack therapeutic efficacy[]. Conversely, oxime ligation utilizing linkers like 2-(aminooxy)-N-(2-hydroxyethyl)acetamide guarantees a restricted, predictable Drug-to-Antibody Ratio (DAR) and exceptional batch-to-batch consistency[9],[10]. Furthermore, the resulting oxime bond boasts superior hydrolytic stability compared to traditional hydrazones, ensuring the payload or label remains securely attached during prolonged physiological exposure[7],[8].

References

  • ChemScene. "848852-54-0 | 2-(Aminooxy)-N-(2-hydroxyethyl)acetamide." 5

  • Benchchem. "A Comparative Guide to Bioconjugation: Spotlight on Bis-aminooxy-PEG2." 1

  • Bioconjugate Chemistry (ACS / PubMed). "Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid."10

  • Chemical Communications (RSC Publishing). "Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides." 6

  • BroadPharm. "Protocol for PEG Aminooxy." 7

  • Thermo Fisher Scientific. "Carbonyl-Reactive Crosslinker Chemistry." 4

  • Abcam. "Antibody labeling chemistries."

  • Novus Biologicals. "Antibody Labeling Methods." 2

  • BOC Sciences. "Antibody Conjugation Protocols: A Complete Step-by-Step Guide."

  • MDPI. "Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview." 8

Sources

characterization of bioconjugates made with aminooxy linkers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of biotherapeutics, I frequently evaluate conjugation chemistries to optimize the safety, efficacy, and developability of Antibody-Drug Conjugates (ADCs) and other bioconjugates. While first-generation ADCs relied heavily on stochastic lysine or cysteine conjugation, the field has decisively shifted toward site-specific methodologies to achieve homogeneous Drug-to-Antibody Ratios (DAR).

Among these advanced strategies, aminooxy linkers —which react with aldehydes or ketones to form stable oxime bonds—have emerged as a superior alternative to traditional maleimide and NHS-ester chemistries. This guide provides an objective, data-driven comparison of aminooxy linkers against conventional alternatives, alongside a self-validating protocol for their characterization using Liquid Chromatography-Mass Spectrometry (LC-MS).

Mechanistic Comparison: The Case for Oxime Ligation

The choice of crosslinker dictates the in vivo survivability of a bioconjugate. Carbonyl groups (aldehydes/ketones) are virtually absent in native proteins, making them ideal bioorthogonal handles. By oxidizing glycan chains or incorporating unnatural amino acids (e.g., p-acetylphenylalanine), we can introduce these carbonyls for highly specific aminooxy conjugation[1].

Aminooxy vs. Maleimide (Thioether) Chemistry Maleimide chemistry, which targets free thiols (cysteines) to form a thiosuccinimide ring, accounts for approximately 70% of ADCs currently in clinical trials[2]. However, maleimide linkages suffer from a critical mechanistic flaw: retro-Michael addition . In the systemic circulation, the thiosuccinimide bond is susceptible to exchange with endogenous thiols, such as human serum albumin (HSA) or glutathione. This premature payload release leads to significant off-target toxicity and a reduced therapeutic window[3].

Conversely, the oxime bond formed by an aminooxy linker is hydrolytically stable at physiological pH (7.4). Because the formation of an oxime is acid-catalyzed, it remains highly inert in the neutral environment of the bloodstream, effectively eliminating the payload-exchange liabilities seen with maleimides[2].

G Oxime Aminooxy + Carbonyl (Oxime Ligation) Oxime_Stable Stable Oxime Bond (Physiological pH) Oxime->Oxime_Stable Acid Catalysis (Aniline) Maleimide Maleimide + Thiol (Thioether Ligation) Mal_Unstable Thiosuccinimide Bond (Susceptible to Exchange) Maleimide->Mal_Unstable pH 6.5-7.5 Plasma In Vivo Circulation (Plasma Proteins/Glutathione) Oxime_Stable->Plasma Mal_Unstable->Plasma Intact Intact Bioconjugate (Target Delivery) Plasma->Intact Oxime Bond Resistance Degraded Premature Payload Release (Retro-Michael Addition) Plasma->Degraded Thiol Exchange

Mechanistic stability of oxime vs. thioether linkages in systemic circulation.

Quantitative Performance & Stability Data

To objectively evaluate these chemistries, we must look at their performance under physiological stress. The table below summarizes the quantitative stability and characterization metrics of aminooxy linkers compared to standard alternatives[3].

ParameterAminooxy (Oxime Linkage)Maleimide (Thioether Linkage)NHS Ester (Amide Linkage)
Reactive Target Aldehydes / KetonesFree Thiols (Cysteines)Primary Amines (Lysines)
Optimal Conjugation pH 4.0 – 6.0 (Aniline catalyzed)6.5 – 7.57.0 – 8.0
Plasma Stability (7 Days) >95% Intact ~50% Intact>95% Intact
Degradation Mechanism Acid-catalyzed hydrolysis (negligible at pH 7.4)Retro-Michael addition (Thiol exchange)Enzymatic cleavage (Proteases)
Homogeneity (DAR) Highly Uniform (Site-specific)Variable to UniformHighly Heterogeneous
In Vivo Off-Target Toxicity LowModerate to HighLow

Comprehensive Characterization Workflows

Because oxime-linked bioconjugates are highly homogeneous, their characterization requires high-resolution techniques to confirm site occupancy and exact DAR. Mass spectrometry (LC-MS) is the gold standard for this workflow[4].

G ADC Oxime-Linked Bioconjugate Intact Intact Mass Analysis (Native SEC-LC-MS) ADC->Intact Reduced Reduced Chain Analysis (DTT/TCEP + LC-MS) ADC->Reduced Peptide Peptide Mapping (Trypsin/IdeS + LC-MS/MS) ADC->Peptide DAR Average DAR & Conjugation Efficiency Intact->DAR Distribution Heavy/Light Chain Payload Distribution Reduced->Distribution Site Site-Specific Occupancy & PTM Profiling Peptide->Site

Comprehensive LC-MS characterization workflow for oxime-linked bioconjugates.

Self-Validating Protocol: Site-Specific Oxime Conjugation & LC-MS Analysis

To ensure trustworthiness and reproducibility, the following protocol integrates specific causality checkpoints. This workflow details the site-specific conjugation of an IgG antibody via Fc-glycan oxidation, followed by aminooxy labeling and LC-MS characterization[5].

Phase 1: Glycan Oxidation

Causality Checkpoint: We target the Fc-glycans to ensure the antigen-binding domain (Fab) remains unhindered, preserving the antibody's therapeutic efficacy.

  • Buffer Exchange: Dissolve the IgG (5-10 mg/mL) in 100 mM Sodium Acetate buffer, pH 5.5.

  • Periodate Oxidation: Add Sodium Metaperiodate (NaIO₄) to a final concentration of 10 mM. Incubate in the dark for 30 minutes at 4°C.

    • Mechanism: NaIO₄ selectively cleaves the vicinal diols of terminal sialic acids, generating reactive aldehyde groups.

  • Quenching (Critical Step): Add Ethylene Glycol to a final concentration of 50 mM and incubate for 15 minutes.

    • Validation: Ethylene glycol acts as a sacrificial vicinal diol, consuming unreacted NaIO₄. Failing to quench will result in the oxidation of the incoming payload, leading to heterogeneous, inactive byproducts.

Phase 2: Aminooxy Conjugation
  • Reagent Addition: Add the aminooxy-functionalized payload (e.g., 5-10 molar equivalents per antibody) to the oxidized IgG solution.

  • Aniline Catalysis: Add Aniline to a final concentration of 10-50 mM.

    • Mechanism: Oxime ligation is notoriously slow at pH 5.5. Aniline acts as a nucleophilic catalyst, rapidly forming a Schiff base intermediate with the aldehyde. This intermediate is highly susceptible to attack by the aminooxy group, accelerating the reaction rate by up to 400-fold and driving it to completion within 2 hours at room temperature[5].

  • Purification: Remove excess linker, aniline, and salts using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) into a neutral storage buffer (e.g., 1X PBS, pH 7.4).

Phase 3: LC-MS Characterization

Causality Checkpoint: Because the oxime bond is covalent and highly stable under standard ionization conditions, intact mass analysis provides a true representation of the DAR without the risk of in-source fragmentation.

  • Intact Mass Analysis: Inject 2-5 µg of the purified bioconjugate onto a reversed-phase column (e.g., PLRP-S) coupled to an Orbitrap or Q-TOF mass spectrometer.

  • Desolvation & Ionization: Run a rapid gradient (e.g., 20% to 80% Acetonitrile with 0.1% Formic Acid over 10 minutes).

  • Deconvolution: Use software (e.g., BioPharma Compass or PMI Byos) to deconvolute the raw multiply-charged spectra into zero-charge mass domains.

  • DAR Calculation: Calculate the average DAR by integrating the peak areas of the unconjugated (DAR 0), DAR 1, DAR 2, etc., species. A successful Fc-glycan oxime ligation typically yields a highly homogeneous DAR of 2.0 to 4.0, depending on the specific glycoform profile[4].

References

  • Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite Source: ACS Molecular Pharmaceutics[Link][1]

  • Strategic and Chemical Advances in Antibody–Drug Conjugates Source: National Institutes of Health (NIH / PMC)[Link][2]

  • High-Throughput and Comprehensive Characterization of Antibody Drug Conjugates (ADCs) by LC-MS Source: ProtaGene[Link][4]

Sources

A Senior Application Scientist's Guide to the Kinetic Reactivity of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide for Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount. The formation of an oxime bond through the reaction of an aminooxy group with an aldehyde or ketone has emerged as a robust and highly selective method for creating stable bioconjugates under mild conditions.[1][2] This guide provides an in-depth technical comparison of the kinetic reactivity of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide , a hydrophilic aminooxy linker, with other common alternatives. The insights and experimental data presented herein are intended to empower researchers in making informed decisions for their specific bioconjugation needs, from labeling proteins and peptides to developing antibody-drug conjugates (ADCs).

The Oxime Ligation: A Foundation of Stability and Selectivity

The reaction between an aminooxy compound and a carbonyl (aldehyde or ketone) proceeds via a nucleophilic addition-elimination mechanism to form a stable C=N-O oxime linkage.[3] This bioorthogonal reaction is highly valued for its chemoselectivity, meaning it does not cross-react with other functional groups typically found in biological systems.[4] The resulting oxime bond is significantly more stable than the hydrazone bond formed from the reaction of hydrazides with carbonyls, particularly at physiological pH.[5]

The rate of oxime ligation is influenced by several factors, most notably pH and the presence of a nucleophilic catalyst. The reaction is generally fastest in a slightly acidic environment (pH 4-5).[1] However, for many biological applications, performing the reaction at a neutral pH is crucial to maintain the integrity of the biomolecules. To accelerate the reaction under these conditions, catalysts such as aniline and its derivatives are often employed.[1][6]

Kinetic Profile of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide: A Comparative Analysis

While specific kinetic data for 2-(aminooxy)-N-(2-hydroxyethyl)acetamide is not extensively published, we can infer its reactivity based on studies of structurally similar hydrophilic aminooxy compounds. The presence of the hydroxyethyl and acetamide moieties imparts significant water solubility, a desirable characteristic for bioconjugation reactions in aqueous buffers.

To provide a quantitative comparison, this guide synthesizes available kinetic data for analogous aminooxy reagents. It is important to note that direct comparison of absolute rate constants across different studies can be challenging due to variations in experimental conditions (e.g., pH, temperature, catalyst concentration, and the specific aldehyde or ketone used).

Table 1: Comparative Kinetic Data of Aminooxy Reagents in Oxime Ligation

Aminooxy ReagentCarbonyl SubstrateCatalyst (Concentration)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
Aminooxyacetyl-peptideBenzaldehydeAniline (100 mM)7.08.2 ± 1.0[7]
Aminooxy-dansylCitral (aldehyde)Aniline (50 mM)7.348.9[8]
Aminooxy-dansylCitral (aldehyde)m-Phenylenediamine (50 mM)7.378.2[8]
Aminooxy-dansyl2-Pentanone (ketone)Aniline (100 mM)7.30.082[8]
Aminooxy-dansyl2-Pentanone (ketone)m-Phenylenediamine (100 mM)7.30.20[8]

Analysis of Kinetic Data:

  • Aldehyde vs. Ketone Reactivity: As illustrated in Table 1, the reaction with aldehydes is significantly faster than with ketones. For instance, the reaction of aminooxy-dansyl with the aldehyde citral is over 500 times faster than with the ketone 2-pentanone, even with a higher concentration of aniline catalyst for the ketone reaction.[8] This highlights the importance of the electrophilicity of the carbonyl group.

  • Catalyst Efficiency: The choice of catalyst has a profound impact on the reaction rate. m-Phenylenediamine (mPDA) has been shown to be a more efficient catalyst than aniline for oxime ligation.[8][9] At the same concentration, mPDA can accelerate the reaction rate by approximately 2.5-fold compared to aniline.[10]

  • Structural Influence of the Aminooxy Reagent: While direct kinetic data for 2-(aminooxy)-N-(2-hydroxyethyl)acetamide is elusive, its hydrophilic nature is expected to facilitate its use in aqueous bioconjugation reactions. The electronic effects of the acetamide group are likely to be minimal on the nucleophilicity of the aminooxy group.

Alternative Aminooxy Reagents for Bioconjugation

A variety of aminooxy reagents are commercially available, each with specific properties that may be advantageous for different applications.

Table 2: Comparison of Common Aminooxy Reagents

ReagentKey FeaturesPrimary Applications
2-(aminooxy)-N-(2-hydroxyethyl)acetamide High water solubility.General bioconjugation in aqueous media.
Aminooxyacetic acid Simple, small molecule. Can be coupled to other molecules.Synthesis of custom aminooxy probes.
Aminooxy-PEGn linkers Polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity.Development of ADCs and other protein conjugates where improved pharmacokinetic properties are desired.[11]
Aminooxy-biotin For introducing a biotin tag for affinity purification or detection.Labeling of glycoproteins and other biomolecules for subsequent detection with streptavidin conjugates.[2]
Fluorescent aminooxy probes Contain a fluorophore for direct visualization.Fluorescent labeling of biomolecules for imaging applications.

The choice of the aminooxy reagent will depend on the specific requirements of the experiment, including the desired properties of the final conjugate and the nature of the biomolecule being modified.

Experimental Protocols for Kinetic Analysis

To empower researchers to conduct their own kinetic studies, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Kinetic Analysis of Oxime Ligation by UV-Vis Spectrophotometry

This protocol describes a method for monitoring the kinetics of oxime formation by observing the change in absorbance of an aromatic aldehyde.

Rationale: The formation of the oxime bond results in a shift in the UV-Vis absorbance spectrum of the aromatic aldehyde. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined.

Experimental Workflow:

Caption: Workflow for UV-Vis kinetic analysis.

Materials:

  • 2-(aminooxy)-N-(2-hydroxyethyl)acetamide

  • Aromatic aldehyde (e.g., benzaldehyde or a derivative)

  • Aniline (or other catalyst)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide in the reaction buffer.

    • Prepare a stock solution of the aromatic aldehyde in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute in the reaction buffer.

    • Prepare a stock solution of the aniline catalyst in the reaction buffer.

  • Determine Optimal Wavelength:

    • Record the UV-Vis spectra of the aldehyde and the final oxime product (after allowing the reaction to go to completion) to identify a wavelength with a significant change in absorbance.

  • Kinetic Measurement:

    • In a cuvette, mix the reaction buffer, the aldehyde solution, and the catalyst solution.

    • Initiate the reaction by adding the 2-(aminooxy)-N-(2-hydroxyethyl)acetamide solution and mix quickly.

    • Immediately begin monitoring the absorbance at the predetermined wavelength at regular time intervals.

  • Data Analysis:

    • Plot absorbance versus time.

    • Fit the data to an appropriate kinetic model (e.g., pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (k_obs). The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the reactant in excess.[6]

Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy

This protocol allows for the direct monitoring of both reactants and products over time.

Rationale: ¹H NMR spectroscopy can distinguish between the protons of the reactants and the products, allowing for their concentrations to be quantified in the reaction mixture over time.

Experimental Workflow:

Caption: Workflow for NMR kinetic analysis.

Materials:

  • 2-(aminooxy)-N-(2-hydroxyethyl)acetamide

  • Aldehyde or ketone

  • Deuterated solvent (e.g., D₂O with buffer)

  • NMR spectrometer

Procedure:

  • Prepare Samples:

    • Dissolve a known concentration of the aldehyde or ketone in the deuterated buffer.

    • Prepare a concentrated stock solution of 2-(aminooxy)-N-(2-hydroxyethyl)acetamide in the same deuterated buffer.

  • Acquire Initial Spectrum:

    • Acquire a ¹H NMR spectrum of the aldehyde or ketone solution before adding the aminooxy reagent to serve as a t=0 reference.

  • Initiate Reaction and Acquire Data:

    • Add a known volume of the 2-(aminooxy)-N-(2-hydroxyethyl)acetamide stock solution to the NMR tube containing the carbonyl compound, mix quickly, and immediately place the tube in the NMR spectrometer.

    • Begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of a reactant and a product in each spectrum.

    • Plot the concentration of the reactant or product (calculated from the integral values relative to an internal standard) as a function of time.

    • Fit the data to the appropriate rate law to determine the rate constant.

Mechanism of Aniline-Catalyzed Oxime Ligation

The catalytic effect of aniline in oxime ligation proceeds through a lower-energy pathway involving the formation of a more reactive intermediate.

Aniline_Catalysis Carbonyl Aldehyde/Ketone SchiffBase Protonated Schiff Base (Iminium Ion) Carbonyl->SchiffBase + Aniline, - H₂O Aniline Aniline Tetrahedral_Intermediate Tetrahedral Intermediate SchiffBase->Tetrahedral_Intermediate + Aminooxy Compound Aminooxy Aminooxy Compound Oxime Oxime Tetrahedral_Intermediate->Oxime - Aniline

Caption: Aniline-catalyzed oxime formation mechanism.

  • Schiff Base Formation: Aniline first reacts with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic than the starting carbonyl group.[3]

  • Transimination: The aminooxy-containing molecule then attacks the highly reactive Schiff base intermediate.

  • Intermediate Breakdown: A tetrahedral intermediate is formed, which then collapses, eliminating aniline and yielding the final oxime product. The aniline catalyst is regenerated, allowing it to participate in multiple catalytic cycles.

Conclusion

2-(aminooxy)-N-(2-hydroxyethyl)acetamide is a valuable tool for bioconjugation, offering high water solubility for reactions in aqueous environments. While direct kinetic data for this specific molecule is limited, the principles of oxime ligation and the data from analogous compounds provide a strong framework for its application. The reactivity is significantly influenced by the nature of the carbonyl partner (aldehydes being much more reactive than ketones) and the use of catalysts like aniline and its more efficient derivatives. By understanding these kinetic principles and employing the experimental protocols outlined in this guide, researchers can effectively harness the power of oxime ligation for the creation of stable and well-defined bioconjugates.

References

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  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. (2016). Bioconjugate Chemistry. [Link]

  • Bioorthogonal Chemistry and Its Applications. (2021). Accounts of Chemical Research. [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (n.d.). Angewandte Chemie International Edition. [Link]

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. (2015). Chemical Society Reviews. [Link]

  • The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels. (n.d.). Carbohydrate Polymers. [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (2011). PMC. [Link]

  • pH-rate profiles for reactions consisting only a single reactive species with specific acid-base-catalysis. (n.d.). ResearchGate. [Link]

  • Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. (n.d.). ResearchGate. [Link]

  • Experimental Determination of the Reaction Rate. (n.d.). CHEM355 EXPERIMENT 8. [Link]

  • The Kinetics of Reactions of Criegee Intermediates with Functionalized Ketones. (2024). Syracuse University. [Link]

  • Utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis. (2015). European Journal of Chemistry. [Link]

  • Aminooxy & Aldehyde PEO/PEG reagents. (n.d.). Interchim. [Link]

  • Determining rate constant with experimental values 1. (2020). meriSTEM. [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020). Chemical Communications. [Link]

  • A Different Approach to Anilines. (2020). GalChimia. [Link]

  • N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. (n.d.). PubChem. [Link]

  • Determination of Rate Constants and Equilibrium Constants for Solution-Phase Drug–Protein Interactions by Ultrafast Affinity Extraction. (2014). Analytical Chemistry. [Link]

  • Kinetic analysis of oxime ligation with an aldehyde-functionalized protein. (n.d.). ResearchGate. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (2023). MDPI. [Link]

  • Chemical Kinetics: The Method of Initial Rates. (n.d.). UCLA Chemistry and Biochemistry. [Link]

  • N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. (2025). ResearchGate. [Link]

  • Screening conditions for the reaction of benzaldehyde with 2-naphthol and acetamide. (n.d.). ResearchGate. [Link]

  • ETHANOLAMINE AND PENTYL ACETATE INTERACTION CATALYZED BY CATION EXCHANGE RESIN: KINETIC INSIGHT. (2023). Journal of Chemistry and Technologies. [Link]

  • Determining the Rate Law from Experimental Data. (2025). Chemistry LibreTexts. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyre. (2020). European Journal of Medicinal Chemistry. [Link]

  • Acetamide, N-(2-hydroxyethyl)-. (n.d.). NIST Chemistry WebBook. [Link]

  • Acetamide, 2-amino-N-(2-hydroxyethyl)-N-methyl-. (n.d.). ChemBK. [Link]

  • Negative Kinetic Temperature Effect on the Hydride Transfer from NADH Analogue BNAH to the Radical Cation of N-Benzylphenothiazi. (n.d.). The Journal of Physical Chemistry A. [Link]

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